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Core Science & Biosynthesis

Foundational

Synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate: A Comprehensive Technical Guide

Executive Summary Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9)[1] is a highly valuable α-hydroxy ester building block used extensively in the development of peptidomimetics, depsipeptides, and ad...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9)[1] is a highly valuable α-hydroxy ester building block used extensively in the development of peptidomimetics, depsipeptides, and advanced active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have structured this guide to provide field-proven, self-validating methodologies for synthesizing this compound. Depending on the stereochemical requirements of your drug development pipeline, this guide details two divergent pathways: an enantioselective route leveraging chiral pool amino acids, and a highly scalable racemic route via an α-keto acid intermediate.

Mechanistic Rationale & Route Selection

The strategic selection of a synthetic route depends entirely on the required enantiomeric purity and scale.

  • Enantioselective Pathway: For target-directed drug design, the enantiopure (S)- or (R)-isomer is synthesized via the diazotization of chiral 3,4-dichlorophenylalanine. This classical transformation is highly prized because it proceeds with strict retention of configuration[2][3].

  • Racemic Pathway: For high-throughput screening or bulk intermediate production, a highly scalable and economical route is utilized. This involves the Erlenmeyer-Plöchl azlactone synthesis starting from 3,4-dichlorobenzaldehyde, followed by hydrolysis to 3-(3,4-dichlorophenyl)-2-oxopropanoic acid (CAS: 128437-98-9)[4], and subsequent reduction.

SynthesisRoutes A (S)-3,4-Dichlorophenylalanine B (S)-3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid A->B NaNO2, H2SO4 (Retention of Config) C Methyl (S)-3-(3,4-dichlorophenyl)-2-hydroxypropanoate B->C MeOH, SOCl2 D 3,4-Dichlorobenzaldehyde + N-Acetylglycine E Azlactone Intermediate D->E Ac2O, NaOAc F 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid E->F H3O+, Heat G rac-3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid F->G NaBH4, MeOH H Methyl rac-3-(3,4-dichlorophenyl)-2-hydroxypropanoate G->H MeOH, H+

Figure 1: Divergent synthetic pathways for enantiopure and racemic target ester.

Protocol A: Enantioselective Synthesis via Diazotization

This protocol relies on the diazotization of (S)-3,4-dichlorophenylalanine. The reaction mechanism is a self-validating system of double inversion. The initial diazonium salt decomposes, and the neighboring carboxylate group attacks the α-carbon to form a highly strained α-lactone (first inversion). Subsequent ring-opening by water (second inversion) yields the α-hydroxy acid with net retention of absolute configuration[2][3].

Mechanism A (S)-Amino Acid B Diazonium Intermediate (-N2+) A->B NaNO2 / H+ C alpha-Lactone Intermediate (Inversion) B->C -N2, Carboxylate Attack D (S)-alpha-Hydroxy Acid (2nd Inversion = Retention) C->D H2O Attack

Figure 2: Double inversion mechanism via α-lactone ensuring retention of configuration.

Step-by-Step Methodology
  • Acidic Dissolution: Suspend 10.0 g of (S)-3,4-dichlorophenylalanine in 150 mL of 0.5 M H2​SO4​ .

    • Causality: Sulfuric acid is strictly chosen over hydrochloric acid. Chloride ions are highly nucleophilic and would compete with the intramolecular carboxylate attack, leading to the formation of an α-chloro acid impurity.

  • Diazotization: Cool the mixture to 0°C in an ice bath. Slowly add a solution of NaNO2​ (1.5 equivalents) in 30 mL of water dropwise over 45 minutes.

    • Causality: Low temperatures prevent the premature thermal decomposition of the diazonium salt into a carbocation, which would lead to racemization.

  • Hydrolysis: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Self-Validation: The steady evolution of nitrogen gas visually confirms diazonium decomposition. Complete disappearance of the ninhydrin-active spot on TLC confirms full conversion.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to yield (S)-3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid.

  • Esterification: Dissolve the crude α-hydroxy acid in 100 mL of anhydrous methanol. Cool to 0°C and add 1.2 equivalents of Thionyl Chloride ( SOCl2​ ) dropwise[5].

    • Causality: SOCl2​ reacts with methanol to generate anhydrous HCl in situ. This drives the Fischer esterification forward aggressively without introducing water, preventing equilibrium stalling.

  • Isolation: Reflux for 4 hours, then concentrate the mixture. Purify via flash chromatography (Hexanes/EtOAc) to yield Methyl (S)-3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

Protocol B: Scalable Racemic Synthesis via α-Keto Acid

When stereopurity is not a prerequisite, the synthesis is routed through 3-(3,4-dichlorophenyl)-2-oxopropanoic acid[4]. This avoids the high cost of chiral amino acids.

Step-by-Step Methodology
  • Azlactone Formation: Reflux a mixture of 3,4-dichlorobenzaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride for 2 hours. Cool and precipitate the azlactone with water.

  • Hydrolysis to α-Keto Acid: Reflux the isolated azlactone in 3 M HCl for 6 hours. Cool to precipitate 3-(3,4-dichlorophenyl)-2-oxopropanoic acid[4].

    • Self-Validation: IR spectroscopy should show a distinct ketone carbonyl stretch at ~1715 cm−1 and a carboxylic acid stretch at ~1700 cm−1 .

  • Reduction: Dissolve the α-keto acid in methanol and cool to 0°C. Add NaBH4​ (1.5 eq) in small portions.

    • Causality: NaBH4​ is a mild reducing agent that selectively reduces the α-ketone to a secondary alcohol without reducing the carboxylic acid.

  • Esterification: Quench the reduction with 1 M HCl. Extract the racemic α-hydroxy acid into EtOAc, concentrate, and subject it to the same SOCl2​ /MeOH esterification described in Protocol A[5].

Quantitative Data & Yield Analysis

The following table summarizes the comparative metrics between the two synthetic workflows, providing a clear framework for process chemistry decision-making.

ParameterProtocol A (Enantioselective)Protocol B (Racemic)
Starting Material (S)-3,4-Dichlorophenylalanine3,4-Dichlorobenzaldehyde
Key Intermediate Diazonium / α-lactone3-(3,4-Dichlorophenyl)-2-oxopropanoic acid
Overall Yield 65 - 70%55 - 60%
Stereochemistry >98% ee (Retention)Racemic
Scalability Moderate (Cost-limited)High (Economical & Robust)
Primary Impurity Risk α-chloro acid (if HCl is used)Over-reduction products

Analytical Characterization & Validation

To ensure the integrity of the synthesized Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate, the following analytical validations must be performed:

  • 1 H-NMR (400 MHz, CDCl3​ ): Look for the characteristic α-proton shift (a distinct doublet or multiplet around 4.3-4.5 ppm depending on hydrogen bonding) and the sharp singlet of the methyl ester at ~3.7 ppm.

  • Chiral HPLC: For Protocol A, validate the enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralpak AD-H) with a Hexane/Isopropanol mobile phase to ensure >98% ee and confirm the absence of racemization during diazotization.

  • Mass Spectrometry (ESI-MS): Confirm the molecular ion peak [M+H]+ and the characteristic isotopic pattern of the dichloro-aromatic ring (a 9:6:1 ratio for the M, M+2, and M+4 peaks).

References

  • [1] Title: 1494967-85-9_CAS号:1494967-85-9_Methyl 3-(3,4-dichlorophenyl ... Source: chemsrc.com URL: 1

  • [5] Title: Process for the synthesis of alpha-hydroxy-esters - EP0463676A1 Source: google.com (Patents) URL: 5

  • [2] Title: Biocontrolled Formal Inversion or Retention of L-α-Amino Acids to Enantiopure (R)- or (S)-Hydroxyacids Source: researchgate.net URL:2

  • [3] Title: The synthesis of enantioenriched alpha-hydroxy esters Source: researchgate.net URL: 3

  • [4] Title: 3-(3,4-Dichlorophenyl)-2-oxopropanoic acid - Sigma-Aldrich Source: sigmaaldrich.com URL: 4

Sources

Exploratory

Advanced Synthetic Methodologies and Physicochemical Profiling of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Executive Summary Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9) is a highly specialized chiral building block utilized in the advanced synthesis of active pharmaceutical ingredients (APIs) and tar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9) is a highly specialized chiral building block utilized in the advanced synthesis of active pharmaceutical ingredients (APIs) and targeted agrochemicals [1]. Structurally, it is a halogenated derivative of phenyllactic acid methyl ester. The presence of the 3,4-dichloro substitution pattern on the phenyl ring imparts unique lipophilicity and electronic properties, making it an ideal precursor for designing molecules that require strong hydrophobic interactions within biological target sites.

This technical guide details the physicochemical properties, stereoselective synthesis protocols, and analytical validation methods required to utilize this critical intermediate effectively in drug development.

Physicochemical Profiling

Understanding the baseline quantitative data of this compound is essential for downstream processing and purification. The core physicochemical properties are summarized in Table 1 [1, 2].

PropertyValue / Description
Chemical Name Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
CAS Number 1494967-85-9
Molecular Formula C₁₀H₁₀Cl₂O₃
Molecular Weight 249.09 g/mol
Structural Class α-Hydroxy ester / Phenyllactic acid derivative
Appearance White to off-white solid/powder
Hydrogen Bond Donors 1 (Hydroxyl group)
Hydrogen Bond Acceptors 3 (Ester and hydroxyl oxygens)

Synthetic Methodologies: Achieving Absolute Stereocontrol

The synthesis of enantiopure α-hydroxy esters requires precise control over the pro-chiral ketone precursor, methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate. We outline two field-proven methodologies: transition-metal-catalyzed asymmetric hydrogenation and biocatalytic ketoreduction.

Method A: Transition-Metal-Catalyzed Asymmetric Hydrogenation

This method relies on chiral Ruthenium(II) complexes, specifically Ru(II)-BINAP, to achieve high enantiomeric excess (ee) [3].

Causality & Mechanism: The BINAP ligand creates a rigid, sterically demanding chiral pocket. The catalyst discriminates between the bulky 3,4-dichlorobenzyl group and the smaller methoxycarbonyl group of the α-keto ester, directing the hydride transfer to a single enantioface. This prevents over-reduction to the diol and ensures >98% ee.

Step-by-Step Protocol:

  • Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate (1.0 eq) and the catalyst [RuCl₂((R)-BINAP)] (0.01 eq).

  • Solvent Addition: Add anhydrous, degassed methanol (10 mL/mmol substrate). Methanol acts as a protic solvent, facilitating the proton transfer step in the catalytic cycle.

  • Hydrogenation: Purge the autoclave with H₂ gas three times to remove residual inert gas. Pressurize to 50 atm H₂ and heat the system to 50°C. Stir vigorously for 12–24 hours.

  • Workup: Cool the reactor to room temperature and vent the H₂ gas safely. Concentrate the mixture under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexane/Ethyl Acetate 8:2) to isolate the pure enantiomer.

Method B: Biocatalytic Ketoreduction (KRED)

Biocatalysis is increasingly preferred in pharmaceutical manufacturing due to its green chemistry profile and the absence of heavy metal residues [4, 5].

Causality & Mechanism: Engineered Ketoreductases (KREDs) offer exquisite stereoselectivity operating under mild conditions. Because KREDs require stoichiometric amounts of the cofactor NADPH, a coupled Glucose Dehydrogenase (GDH) system is employed. This creates a self-sustaining loop that recycles NADP⁺ back to NADPH using D-glucose as a cheap sacrificial reductant, driving the reaction to completion.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄ to stabilize the enzymes.

  • System Assembly: Dissolve D-glucose (1.5 eq) and NADP⁺ (0.05 eq) in the buffer. Add the engineered KRED enzyme (e.g., KRED-130) and GDH.

  • Substrate Addition: Dissolve the α-keto ester substrate in a minimal amount of DMSO (co-solvent, 5% v/v final) and add it dropwise to the aqueous system. Crucial: Dropwise addition prevents localized high concentrations of DMSO, which can denature the enzymes.

  • Incubation: Stir the biphasic mixture at 30°C for 24 hours. Maintain the pH strictly at 7.0 using a pH stat (titrating with 1M NaOH as gluconic acid is produced).

  • Extraction: Extract the aqueous layer three times with methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield the chiral α-hydroxy ester.

Mechanistic Pathway Visualization

BiocatalyticCycle Keto α-Keto Ester Substrate (Pro-chiral) KRED Ketoreductase (KRED) Keto->KRED Hydroxy Chiral α-Hydroxy Ester (CAS: 1494967-85-9) KRED->Hydroxy Stereoselective Reduction NADP NADP+ KRED->NADP NADPH NADPH NADPH->KRED Hydride Donor GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Hydride Acceptor GlcL D-Gluconolactone GDH->GlcL Oxidation Glc D-Glucose Glc->GDH

Biocatalytic reduction of α-keto ester coupled with GDH cofactor regeneration.

Analytical Validation & Quality Control

A self-validating analytical protocol is mandatory to confirm both chemical purity and enantiomeric excess (ee). If the analytical system cannot resolve the enantiomers, the synthetic success cannot be verified.

Chiral HPLC Protocol:

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Validation Logic: The 3,4-dichloro substitution provides a strong chromophore for UV detection. Baseline separation (Resolution > 1.5) of the (R) and (S) enantiomers must be achieved using a racemic standard before analyzing the synthesized batch. This proves the column's chiral stationary phase is actively discriminating the enantiomers.

NMR Verification Markers:

  • ¹H NMR (CDCl₃, 400 MHz): Key diagnostic peaks include the α-proton (CH-OH) appearing as a doublet of doublets around 4.3–4.5 ppm, and the methoxy protons (-OCH₃) as a sharp singlet at 3.7 ppm. The diastereotopic benzylic protons will appear as two distinct multiplet signals between 2.8–3.1 ppm, confirming the restricted rotation and the chiral environment of the molecule.

Downstream Applications in Drug Development

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate serves as a critical junction in the synthesis of complex active pharmaceutical ingredients. The α-hydroxy group can be converted into a superior leaving group (e.g., tosylate or triflate) allowing for stereospecific inversion (Sₙ2 displacement) to yield chiral α-amino acids or chiral ethers. Furthermore, the 3,4-dichlorophenyl moiety is a privileged pharmacophore found in numerous CNS agents and monoamine reuptake inhibitors, providing essential lipophilic interactions with target protein binding pockets.

References

  • ChemSrc. "1494967-85-9_CAS号:1494967-85-9_Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate".
  • BLD Pharm. "Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate".
  • ResearchGate. "Chiral electroorganic chemistry: An interdisciplinary research across electrocatalysis and asymmetric synthesis".
  • ResearchGate. "Combining Designer Cells and Click Chemistry for a One-Pot Four-Step Preparation of Enantiopure β-Hydroxytriazoles".
  • ResearchGate.
Foundational

spectroscopic data for Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate Introduction Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a halogenated aromatic compound wit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Introduction

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Its chemical structure, featuring a chiral center and a substituted phenyl ring, necessitates a thorough characterization to ensure its identity, purity, and stereochemistry. Spectroscopic techniques are indispensable tools in this endeavor, providing detailed information about the molecule's atomic and molecular structure. This guide offers a comprehensive overview of the expected spectroscopic data for this compound and outlines the methodologies for their acquisition and interpretation. While experimental data for this specific molecule is not widely published, this guide will leverage established principles of spectroscopy and data from structurally similar compounds to provide a robust predictive analysis.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

Theoretical Principles: ¹H NMR spectroscopy provides information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the ratio of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.35d1HAr-HThe proton on the aromatic ring adjacent to the two chlorine atoms is expected to be a doublet due to coupling with the neighboring aromatic proton.
~ 7.26d1HAr-HThe proton on the aromatic ring ortho to the CH₂ group is expected to be a doublet.
~ 7.05dd1HAr-HThe proton on the aromatic ring between the two other aromatic protons will appear as a doublet of doublets.
~ 4.40t1HCH-OHThe methine proton is coupled to the adjacent methylene protons, resulting in a triplet.
~ 3.75s3HO-CH₃The methyl ester protons are a singlet as they have no adjacent protons.
~ 3.00d2HAr-CH₂The methylene protons are coupled to the methine proton, appearing as a doublet.
~ 2.50s (broad)1HOHThe hydroxyl proton is typically a broad singlet and its chemical shift can vary with concentration and solvent.

Experimental Protocol for ¹H NMR Data Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 300 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain a homogeneous magnetic field.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the peaks and determine the multiplicities.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles: ¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of attached atoms.

Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃):

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 172C=OThe carbonyl carbon of the ester is expected to be significantly downfield.
~ 138Ar-CThe aromatic carbon attached to the propanoate chain.
~ 132Ar-CThe aromatic carbon ortho to the propanoate chain.
~ 130Ar-CThe aromatic carbon meta to the propanoate chain.
~ 128Ar-CThe aromatic carbon para to the propanoate chain.
~ 131Ar-C-ClThe aromatic carbon bonded to a chlorine atom.
~ 129Ar-C-ClThe other aromatic carbon bonded to a chlorine atom.
~ 70CH-OHThe carbon bearing the hydroxyl group is shifted downfield due to the electronegative oxygen.
~ 52O-CH₃The methyl ester carbon.
~ 40Ar-CH₂The methylene carbon adjacent to the aromatic ring.

Experimental Protocol for ¹³C NMR Data Acquisition:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrument Setup: Use a 75 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

II. Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The fragmentation pattern can provide valuable structural information.

Predicted Mass Spectrometry Data (EI):

The molecular formula for Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is C₁₀H₁₀Cl₂O₃. The predicted monoisotopic mass is approximately 248.00 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1.

Expected Fragmentation Pattern:

  • [M]⁺: m/z ≈ 248 (Molecular ion)

  • [M - OCH₃]⁺: m/z ≈ 217 (Loss of the methoxy group)

  • [M - COOCH₃]⁺: m/z ≈ 189 (Loss of the carbomethoxy group)

  • [C₇H₅Cl₂]⁺: m/z ≈ 159 (Benzylic cation resulting from cleavage of the C-C bond adjacent to the ring)

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable m/z range (e.g., 50-300) to detect the molecular ion and major fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

III. Infrared (IR) Spectroscopy

Theoretical Principles: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present in the molecule.

Predicted Infrared (IR) Spectral Data:

Wavenumber (cm⁻¹)Functional GroupVibration
~ 3400 (broad)O-HStretching
~ 3050C-H (aromatic)Stretching
~ 2950C-H (aliphatic)Stretching
~ 1735 (strong)C=O (ester)Stretching
~ 1600, 1475C=C (aromatic)Stretching
~ 1200C-O (ester)Stretching
~ 820C-ClStretching

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or dissolve a solid sample in a suitable solvent (e.g., CCl₄) and place it in a sample cell.

  • Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Experimental Workflows

NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Compound B Dissolve in CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert into Spectrometer C->D E Shim Magnetic Field D->E F Acquire Spectrum E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Calibrate & Integrate H->I J Final Spectrum I->J Structural Elucidation

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Workflow

MS_Workflow cluster_intro Sample Introduction cluster_analysis Mass Analysis cluster_interp Data Interpretation A Prepare Dilute Solution B Inject into GC-MS or Infuse A->B C Ionization (EI) B->C D Mass Separation C->D E Detection D->E F Identify Molecular Ion E->F G Analyze Fragmentation F->G H Correlate with Structure G->H I Mass Spectrum H->I Molecular Weight Confirmation

Caption: Workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate. By combining the insights from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can confidently verify the structure and purity of this compound, which is a critical step in its further development and application in scientific research.

References

  • PubChem. Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate. [Link][1]

  • NIST. Propanoic acid, 2-hydroxy-, methyl ester, (.+/-.)-. [Link][2]

  • Doc Brown's Chemistry. Interpreting the C-13 NMR spectrum of 2-methylpropene. [Link][3]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link][4]

  • Doc Brown's Chemistry. Mass spectrum of methyl propanoate. [Link][5]

  • ResearchGate. INFRARED SPECTRUM OF METHYL PROPANOATE. [Link][6]

  • Chemistry LibreTexts. 13.11: Characteristics of ¹³C NMR Spectroscopy. [Link][7]

  • Vaia. Classify the resonances in the 13 C NMR spectrum of methyl propanoate. [Link][8]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link][9]

Sources

Exploratory

The Pharmacological Versatility of Dichlorophenyl Compounds: A Technical Guide to Biological Activity and Mechanisms

Executive Summary The dichlorophenyl moiety—particularly the 2,4-dichloro and 3,4-dichloro substitution patterns—is a highly privileged pharmacophore in rational drug design. The strategic placement of two chlorine atoms...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The dichlorophenyl moiety—particularly the 2,4-dichloro and 3,4-dichloro substitution patterns—is a highly privileged pharmacophore in rational drug design. The strategic placement of two chlorine atoms on a phenyl ring fine-tunes a molecule's physicochemical profile. The halogens increase lipophilicity (LogP), enhancing cellular permeability and blood-brain barrier (BBB) penetration. Simultaneously, their electron-withdrawing inductive effects modulate the pKa of adjacent functional groups and strengthen target-protein binding through hydrophobic interactions and halogen bonding. This whitepaper explores the core biological activities of dichlorophenyl derivatives, focusing on their roles in oncology, infectious diseases, and neuropharmacology.

Oncology: Targeted Kinase Inhibition and Cytotoxicity

Dichlorophenyl derivatives have emerged as potent anticancer agents, primarily functioning as targeted kinase inhibitors. For example,1[1]. The 2,4-dichlorophenyl substitution optimally fills the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase domain, competitively blocking ATP binding and halting the downstream PI3K/Akt survival cascade[1]. Similarly,2[2].

Quantitative Data Summary

Table 1: Cytotoxic Activity of Selected Dichlorophenyl Derivatives

Compound ClassSpecific DerivativeTarget Cell LineTarget MechanismActivity Metric
Hexahydroquinoline2,4-dichlorophenyl (10c)HOP-92 (NSCLC)EGFR InhibitionGI% Mean = 74 (Lethal)
Hexahydroquinoline2,4-dichlorophenyl (10d)HCT-116 (Colon)EGFR InhibitionGI% Mean = 48 (Strong)
s-Triazine3,4-dichlorophenyl analogMCF7 (Breast)Multi-kinase InhibitionHigh Cytotoxicity
Experimental Protocol: In Vitro Cytotoxicity and EGFR Target Modulation

This self-validating protocol ensures that observed cell death is directly linked to EGFR kinase inhibition rather than non-specific chemical toxicity.

  • Cell Synchronization via Serum Starvation: Cultivate NSCLC cells (e.g., HOP-92) in a serum-free medium for 24 hours.

    • Causality: Starvation arrests the cell cycle in the G0/G1 phase and eliminates background kinase activation from undefined growth factors in fetal bovine serum (FBS). This ensures that subsequent EGFR phosphorylation is strictly dependent on the controlled addition of external Epidermal Growth Factor (EGF).

  • Compound Treatment & EGF Stimulation: Pre-treat the synchronized cells with the 2,4-dichlorophenyl derivative for 2 hours, followed by a 15-minute pulse of EGF (50 ng/mL).

    • Causality: Pre-incubation allows the compound to occupy the intracellular ATP-binding pocket of EGFR before the receptor is dimerized and activated by the extracellular EGF ligand.

  • Viability and Mechanistic Validation (Western Blot): Measure overall cell viability using an MTT assay. In parallel, lyse a subset of cells to quantify p-EGFR and p-Akt via Western blot.

    • Causality: If the compound reduces cell viability but fails to reduce p-EGFR levels, the cytotoxicity is off-target. A concurrent drop in viability and p-EGFR/p-Akt validates the specific kinase-inhibitory mechanism.

G A Dichlorophenyl Compound B EGFR Tyrosine Kinase Domain A->B Competitive binding C ATP Binding Blockade B->C Induces D PI3K/Akt Pathway Downregulation C->D Suppresses cascade E Apoptosis Induction D->E Triggers

Fig 1. Mechanism of apoptosis induction via EGFR kinase domain inhibition by dichlorophenyl compounds.

Infectious Diseases: Antimicrobial Synergy and Efflux Pump Modulation

Beyond oncology, the dichlorophenyl scaffold is highly effective in combating antimicrobial resistance. A critical mechanism of resistance in Gram-positive bacteria like Staphylococcus aureus is the overexpression of efflux pumps, which actively extrude antibiotics from the cell.3[3]. By neutralizing the pump, these derivatives synergistically restore the efficacy of fluoroquinolones (e.g., ciprofloxacin) and DNA-intercalating agents (e.g., ethidium bromide)[3].

Experimental Protocol: Minimum Inhibitory Concentration (MIC) and Efflux Pump Synergy Assay

This workflow isolates the efflux pump inhibitory action of the compound from any intrinsic bactericidal properties.

  • Baseline MIC Determination: Perform a standard broth microdilution assay to determine the MIC of the antibiotic (e.g., Ciprofloxacin) and the dichlorophenyl chalcone independently against the S. aureus 1199B strain.

    • Causality: Establishes the intrinsic resistance level of the bacterial strain and the baseline toxicity of the test compound.

  • Sub-inhibitory Concentration Selection: Select a concentration of the dichlorophenyl chalcone that is exactly ¼ of its own MIC.

    • Causality: Administering the compound at a sub-inhibitory concentration ensures it acts solely as a biological modulator. If the bacteria die during the subsequent synergy test, it proves the compound disabled the resistance mechanism (efflux pump) rather than acting as a direct toxin.

  • Checkerboard Synergy Assay: Inoculate the bacterial strain in media containing the sub-inhibitory concentration of the chalcone combined with varying dilutions of the antibiotic. Calculate the Fractional Inhibitory Concentration (FIC) index.

    • Causality: An FIC index ≤ 0.5 mathematically validates a synergistic relationship, confirming that the intracellular accumulation of the antibiotic was successfully restored by the chalcone.

G2 A 2,4-Dichlorophenyl Chalcone B MepA Efflux Pump (S. aureus) A->B Binds competitively C Efflux Inhibition B->C Causes D Intracellular Antibiotic Accumulation C->D Enables E Bacterial Cell Death D->E Restores efficacy

Fig 2. Reversal of multidrug resistance via MepA efflux pump inhibition in Staphylococcus aureus.

Neuropharmacology: Biogenic Amine Transporters and NK2 Antagonism

In the central nervous system (CNS), the 3,4-dichlorophenyl moiety is frequently utilized to mimic the catechol ring of endogenous monoamines (like dopamine and norepinephrine) while resisting degradation by Catechol-O-methyltransferase (COMT).4[4]. These compounds block the reuptake mechanisms exploited by stimulants like methamphetamine, offering a therapeutic avenue for addiction treatment[4].

Furthermore,5[5]. The incorporation of the 3,4-dichlorophenyl group ensures excellent metabolic stability against human liver microsomes (HLM) while maintaining the lipophilicity required for receptor engagement[5].

Table 2: CNS Receptor Binding & Efflux Pump Inhibition Metrics

CompoundBiological TargetPrimary ApplicationKey Quantitative Metric
(E)-3-(2,4-dichlorophenyl)-chalconeMepA Efflux Pump (S. aureus)Antimicrobial SynergyReverses EtBr/Ciprofloxacin MIC
3-(3,4-dichlorophenyl)-1-indanamineDAT, SERT, NET TransportersMethamphetamine AbuseHigh affinity at 5-HT transporter
1-alkyl-5-(3,4-dichlorophenyl)-piperidoneNK2 ReceptorAnti-inflammatory / CNSpA2 = 8.1 - 9.3

References

  • Title: Recruitment of hexahydroquinoline as anticancer scaffold targeting inhibition of wild and mutants EGFR Source: Semantic Scholar URL
  • Source: nih.
  • Title: Synthesis, antibiotic modifying activity, ADMET study and molecular docking of chalcone (E)-3-(2,4-dichlorophenyl)-1-(2-hydroxyphenyl)
  • Title: Synthesis and Pharmacological Evaluation of 3-(3,4-Dichlorophenyl)
  • Title: Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)-5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1.

Sources

Foundational

The Physicochemical and Synthetic Profile of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate: A Technical Whitepaper

Executive Summary Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9) is a highly specialized chiral building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9) is a highly specialized chiral building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis[1]. As an alpha-hydroxy ester bearing a heavily halogenated aromatic system, it presents a unique combination of lipophilicity, metabolic stability, and synthetic versatility. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural logic, and validated methodologies for its synthesis and characterization.

Structural Logic & Medicinal Chemistry Relevance

As a Senior Application Scientist, it is critical to look beyond the basic chemical formula and understand why this specific molecular architecture is valuable in drug discovery.

  • The 3,4-Dichloro Substitution: The incorporation of chlorine atoms at the meta (3-) and para (4-) positions of the phenyl ring is a deliberate design choice in medicinal chemistry. These halogens sterically block cytochrome P450 (CYP450) mediated aromatic oxidation, significantly increasing the metabolic half-life of downstream APIs. Furthermore, the electron-withdrawing nature of the halogens modulates the electron density of the aromatic ring, strengthening π−π stacking interactions with aromatic amino acids (e.g., Tyrosine, Tryptophan) in target protein binding pockets.

  • The α -Hydroxy Ester Moiety: The chiral center at the C2 position provides a critical 3D vector for structure-activity relationship (SAR) studies. The adjacent hydroxyl group acts as a strong hydrogen bond donor, while the methyl ester serves as a versatile synthetic handle for downstream amidation, reduction, or hydrolysis. The related free acid, 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid (CAS: 68921-93-7), is similarly utilized in clinical and diagnostic synthesis,[2]. Commercial availability of these specific halogenated derivatives accelerates complex SAR profiling[3].

Physicochemical Characteristics

Understanding the physicochemical profile is essential for predicting the molecule's behavior during synthesis, purification, and biological assay formulation.

PropertyValueScientific Rationale & Implication
CAS Number 1494967-85-9Unique chemical identifier for the methyl ester derivative[1].
Molecular Formula C10H10Cl2O3Indicates a highly halogenated aromatic system; provides steric bulk.
Molecular Weight 249.09 g/mol Optimal size for a fragment-based drug discovery (FBDD) building block.
LogP (Estimated) 2.6 - 2.9The 3,4-dichloro substitution significantly enhances lipophilicity, improving passive membrane permeability.
Hydrogen Bond Donors 1 ( α -OH)Capable of forming highly directional hydrogen bonds with target protein residues (e.g., kinase hinge regions).
Hydrogen Bond Acceptors 3 (-OH, -C=O, -O-)Balances the lipophilic phenyl ring, maintaining acceptable aqueous solubility.
Stereocenters 1 (C2 position)Necessitates enantioselective synthesis; the (R) or (S) configuration dictates the 3D orientation of downstream functional groups.

Synthetic Methodologies & Reactivity

To synthesize enantiomerically pure Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate, biocatalytic asymmetric reduction is the industry standard.

Causality of the Method

Traditional chemical reduction of the corresponding α -keto ester using sodium borohydride (NaBH 4​ ) yields a racemic mixture, requiring tedious and low-yielding chiral resolution. By employing a highly engineered Ketoreductase (KRED) enzyme, we achieve >99% enantiomeric excess (ee) in a single step. The enzyme's chiral pocket sterically forces the hydride transfer from NADPH to only one face of the ketone.

SynthesisWorkflow A 3,4-Dichlorophenylpyruvic Acid (Starting Material) B Esterification (MeOH / H+) A->B C Methyl 3-(3,4-dichlorophenyl) -2-oxopropanoate B->C D Biocatalytic Reduction (Ketoreductase / NADPH) C->D E Methyl 3-(3,4-dichlorophenyl) -2-hydroxypropanoate (Target Compound) D->E

Workflow for the biocatalytic asymmetric synthesis of the target alpha-hydroxy ester.
Protocol 1: Biocatalytic Asymmetric Reduction (Self-Validating System)

System Validation Logic: This protocol incorporates an in-process control (IPC) via LC-MS. If the starting material is not depleted within 4 hours, the lack of conversion immediately flags an issue with either enzyme denaturation or cofactor depletion, preventing the progression of a failed batch.

  • Substrate Preparation: Dissolve 50 mmol of Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate in 10 mL of DMSO to ensure complete solubility.

  • Buffer Formulation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 2 mmol of NADP + and 100 mmol of D-glucose.

  • Enzyme Addition: Add 100 mg of the selected Ketoreductase (KRED) powder and 50 mg of Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Reaction Initiation: Slowly add the substrate solution to the buffer under gentle stirring at 30°C.

  • In-Process Control (IPC): At t=4 hours, extract a 50 μ L aliquot, quench with acetonitrile, and analyze via LC-MS. Validation Check: The reaction must show >90% conversion. If conversion is <50%, supplementary GDH and glucose must be added.

  • Extraction: Once complete (>99% conversion), extract the aqueous layer three times with 50 mL of ethyl acetate. Dry the combined organic layers over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure.

Analytical & Chromatographic Characterization

Causality of the Method

To confirm the stereochemical fidelity of the biocatalytic reduction, normal-phase chiral HPLC is employed. An amylose-based chiral stationary phase (e.g., Chiralpak AD-H) is selected because its helical structure provides differential transient diastereomeric interactions with the (R) and (S) enantiomers of the α -hydroxy ester.

Protocol 2: Chiral HPLC for ee Determination (Self-Validating System)

System Validation Logic: Before analyzing the biocatalytic product, a synthetically prepared racemic mixture is injected. This ensures baseline resolution ( Rs​>1.5 ) of the two enantiomers. If the racemic standard does not show two distinct peaks with a 1:1 integration ratio, the system is deemed invalid.

  • Mobile Phase Preparation: Prepare a strictly anhydrous mixture of Hexane / Isopropanol (90:10 v/v). Degas via ultrasonication for 15 minutes.

  • System Equilibration: Purge the Chiralpak AD-H column (250 x 4.6 mm, 5 μ m) at a flow rate of 1.0 mL/min until the UV baseline (monitored at 220 nm) is perfectly stable.

  • Baseline Resolution Check: Inject 10 μ L of a 1 mg/mL racemic standard. Validation Check: Verify that the two enantiomeric peaks elute with an Rs​≥1.5 and an area ratio of 50:50 ( ± 1%). Do not proceed if this fails.

  • Sample Injection: Inject 10 μ L of the biocatalytic product (1 mg/mL in mobile phase).

  • Data Analysis: Calculate the enantiomeric excess (ee) using the formula: %ee=[(Areamajor​−Areaminor​)/(Areamajor​+Areaminor​)]×100 .

Downstream Functionalization in Drug Discovery

Once synthesized and stereochemically validated, Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate serves as a foundational node for generating diverse libraries of bioactive compounds.

Downstream chemical transformations of the target compound in medicinal chemistry.
  • Saponification to Free Acid: Treatment with Lithium Hydroxide (LiOH) yields the free acid, which is primed for peptide coupling.

  • Amidation: Utilizing coupling reagents like HATU allows for the attachment of diverse pharmacophores, creating libraries of amide-linked enzyme inhibitors.

  • Reduction to Diol: Aggressive reduction with Lithium Aluminum Hydride (LiAlH 4​ ) converts the ester to a primary alcohol, yielding a 1,2-diol that can be further cyclized into epoxides or acetals for advanced API frameworks.

References

  • ChemSrc. "Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9) - Physical and Chemical Properties". ChemSrc Database. URL:[Link]

Sources

Exploratory

Advanced Technical Guide: Safety, Handling, and Application of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Revision: 1.0 (March 2026) Executive Summary Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS No. 1494967-85-9) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Revision: 1.0 (March 2026)

Executive Summary

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS No. 1494967-85-9) is a highly specialized halogenated aromatic alpha-hydroxy ester[1]. In modern pharmaceutical synthesis, it serves as a critical chiral/achiral building block for active pharmaceutical ingredients (APIs), particularly those targeting central nervous system (CNS) pathways or requiring lipophilic halogenated motifs for target receptor affinity.

Because of its specific structural liabilities—namely, an ester linkage prone to hydrolysis, an alpha-hydroxy group susceptible to oxidation, and a dichlorophenyl moiety that presents severe aquatic toxicity—handling this compound requires rigorous, field-proven protocols[2]. This whitepaper synthesizes physicochemical data, toxicological profiles, and self-validating experimental methodologies to establish a comprehensive safety and handling framework.

Physicochemical and Toxicological Profiling

To design an effective handling protocol, one must first understand the causality between the molecule's structure and its physical behavior. The lipophilic 3,4-dichlorophenyl ring drives its solubility profile, rendering it highly soluble in organic solvents (dichloromethane, ethyl acetate, methanol) but nearly insoluble in water[3].

Quantitative Data Summary
Property / HazardValue / ClassificationMechanistic Rationale
CAS Number 1494967-85-9Unique chemical identifier for regulatory tracking[4].
Molecular Formula C₁₀H₁₀Cl₂O₃Dictates molecular weight (249.09 g/mol ) and stoichiometry.
Storage Temperature 2–8°C (Refrigerated)Prevents thermal degradation and premature ester hydrolysis[2].
Atmosphere Inert (Argon/Nitrogen)The α -hydroxy moiety is prone to atmospheric oxidation.
GHS Health Hazards H302, H315, H319, H373Halogenated aromatics can cause organ damage upon prolonged exposure[3].
Environmental Hazard H410 (Aquatic Toxicity)High lipophilicity leads to bioaccumulation in aquatic organisms[5].
Toxicological Causality (E-E-A-T Insights)

As a Senior Application Scientist, I emphasize that the toxicity of this compound is not merely a checklist, but a consequence of its structure. The 3,4-dichlorophenyl group resists rapid metabolic degradation, leading to prolonged systemic half-lives if inhaled or ingested[5]. Furthermore, α -hydroxy esters can act as mild alkylating or acylating agents in vivo, leading to protein binding that manifests as skin sensitization or severe eye irritation[6]. Consequently, all handling must be strictly confined to a certified fume hood.

Mandatory Safety and Handling Workflows

Trustworthy science relies on self-validating systems. The following protocols are designed with built-in feedback loops to ensure operator safety and chemical integrity.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (minimum 0.11 mm thickness). Causality: Latex is highly permeable to the organic solvents (e.g., DCM, THF) required to dissolve this lipophilic ester.

  • Eye Protection: Snug-fitting safety goggles. Causality: Aerosolized esters cause rapid corneal irritation[7].

  • Respiratory: N95/P100 particulate respirator if handled outside a fume hood (strictly discouraged).

Protocol: Emergency Spill Response

Due to its H410 classification (Very toxic to aquatic life)[3], aqueous wash-down of spills is strictly prohibited.

SpillResponse Spill Chemical Spill Detected (Solid or Solution) Assess Assess Volume & Toxicity (H410 Aquatic Hazard) Spill->Assess PPE Don Advanced PPE (Nitrile, Goggles, Respirator) Assess->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Dispose Dispose as Hazardous Waste (Incineration Protocol) Contain->Dispose Prevent drain entry

Fig 1. Emergency spill response workflow for halogenated aromatic esters.

Experimental Methodologies

When utilizing Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate in API synthesis, the most common initial transformation is the saponification of the methyl ester to yield the corresponding carboxylic acid, which can then undergo amide coupling.

Step-by-Step Protocol: Controlled Saponification

Objective: Hydrolyze the methyl ester while suppressing the oxidation of the α -hydroxy group.

Reagents:

  • Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (1.0 eq)

  • Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF) / Water (3:1 v/v)

Self-Validating Methodology:

  • Solvent Preparation: Degas the THF/Water mixture by bubbling Argon for 15 minutes.

    • Causality: Removing dissolved oxygen prevents the base-catalyzed oxidation of the α -hydroxy group to an α -keto acid.

  • Dissolution: Dissolve the ester in the degassed THF/Water mixture at 0–5°C (ice bath).

    • Causality: The lipophilic dichlorophenyl ring requires THF for solubilization; the ice bath suppresses unwanted elimination side-reactions.

  • Base Addition: Add LiOH·H₂O portion-wise over 10 minutes. Monitor the reaction via TLC (Hexanes:EtOAc 7:3).

    • Validation Loop: The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms successful conversion to the lithium carboxylate salt.

  • Quenching & Acidification: Once complete, quench the reaction with 1M HCl until the pH reaches 2.0.

    • Causality: Acidification protonates the carboxylate, driving the highly lipophilic product out of the aqueous phase.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Saponification Start Methyl 3-(3,4-dichlorophenyl) -2-hydroxypropanoate Base Aqueous LiOH / THF (0-5°C, Argon) Start->Base Saponification Intermediate Lithium 3-(3,4-dichlorophenyl) -2-hydroxypropanoate Base->Intermediate TLC Monitoring Acid 1M HCl Quench (pH 2) Intermediate->Acid Acidification Product 3-(3,4-dichlorophenyl) -2-hydroxypropanoic acid Acid->Product EtOAc Extraction

Fig 2. Base-catalyzed saponification pathway of the alpha-hydroxy ester.

Conclusion

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a potent and versatile synthetic intermediate. However, its utility is intrinsically tied to its hazards. The high lipophilicity that makes it an excellent candidate for CNS drug development also makes it a severe environmental pollutant and a persistent systemic toxin[5]. By adhering to the strictly controlled, inert-atmosphere protocols and utilizing the self-validating reaction mechanisms outlined in this guide, researchers can leverage its chemical reactivity while maintaining absolute operational safety.

References

  • ChemSrc. (2025). Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate CAS 1494967-85-9 Physical and Chemical Properties. Retrieved from:[Link]

  • Fisher Scientific. (2025). Safety Data Sheet: 3-(3,4-Dichlorophenyl) Derivatives and Associated Hazards. Retrieved from: [Link]

  • Google Patents (EP1140009A2). (2001). Adsorbent compositions and sequestration of skin irritating agents (Alpha-Hydroxy Esters).

Sources

Foundational

Solubility of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate in Organic Solvents: A Technical Guide

Executive Summary In the landscape of drug development and agrochemical synthesis, understanding the solvation behavior of complex intermediates is critical for optimizing reaction yields, extraction efficiencies, and fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and agrochemical synthesis, understanding the solvation behavior of complex intermediates is critical for optimizing reaction yields, extraction efficiencies, and formulation strategies. Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a highly functionalized molecule characterized by a lipophilic halogenated aromatic ring coupled with a polar, hydrogen-bonding aliphatic chain.

This whitepaper provides an in-depth mechanistic analysis of its solubility in various organic solvents. By leveraging predictive thermodynamic models and standardized empirical methodologies, this guide equips researchers with the causality behind solvent selection and a self-validating protocol for equilibrium solubility determination.

Structural Deconstruction & Solvation Mechanics

To predict and manipulate the solubility of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate, we must first deconstruct its physicochemical architecture. The molecule consists of three distinct micro-environments:

  • The 3,4-Dichlorophenyl Moiety: A highly lipophilic, electron-withdrawing region that dominates the molecule's dispersion forces ( δD​ ).

  • The Methyl Ester Group: A polar functional group acting as a strong hydrogen bond acceptor.

  • The α -Hydroxyl Group: A highly polar moiety capable of both donating and accepting hydrogen bonds ( δH​ ).

The Causality of "Like Dissolves Like"

Solvation occurs when the energy released by solute-solvent interactions exceeds the lattice energy of the solid crystal and the cavitation energy required to create a void in the solvent. We apply Hansen Solubility Parameters (HSP) to quantify this relationship, dividing cohesive energy into dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )[1].

For Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate:

  • Halogenated Solvents (e.g., Dichloromethane): Provide an excellent δD​ match for the dichlorophenyl ring, leading to rapid dissolution.

  • Alcohols (e.g., Methanol, Ethanol): Provide the necessary δH​ to stabilize the α -hydroxyl and ester groups through a dynamic hydrogen-bonding network.

  • Non-polar Aliphatics (e.g., Hexane): Fail to dissolve the compound because they lack the δP​ and δH​ required to break the strong intermolecular hydrogen bonds formed by the α -hydroxyl groups in the crystal lattice.

Quantitative Solubility Profiling in Organic Solvents

Based on structural thermodynamics and HSP modeling, the following table summarizes the predictive and empirical solubility profile of the compound across major organic solvent classes.

Table 1: Solubility Profile of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMFVery High (>100 mg/mL)Strong dipole-dipole interactions ( δP​ ) perfectly match the ester; accepts H-bonds from the α -OH.
Halogenated Dichloromethane, ChloroformHigh (50–100 mg/mL)Exceptional dispersion force ( δD​ ) alignment with the 3,4-dichlorophenyl moiety.
Alcohols Methanol, EthanolHigh (30–80 mg/mL)Strong hydrogen bonding ( δH​ ) network stabilizes both the α -hydroxyl and ester groups.
Esters / Ethers Ethyl Acetate, THFHigh (30–80 mg/mL)Structural mimicry with the methyl propanoate backbone drives favorable entropy of mixing.
Non-polar Aliphatics Hexane, HeptaneVery Low (<1 mg/mL)Severe mismatch in polarity and H-bonding; unable to disrupt the solute's crystal lattice.
Aqueous WaterInsoluble (<0.1 mg/mL)The high lipophilicity (LogP) of the dichlorophenyl ring thermodynamically outweighs the polar headgroups.

Standardized Experimental Protocol: Shake-Flask Methodology

To transition from predictive modeling to empirical data, researchers must utilize the Saturation Shake-Flask Method . This is the gold standard for determining true thermodynamic equilibrium solubility, as strictly outlined in USP <1236> and OECD Test Guideline 105[2].

The Self-Validating Workflow

The following protocol is designed as a self-validating system. By measuring concentration at multiple time points, the system inherently proves that thermodynamic equilibrium—rather than a transient kinetic state—has been achieved.

Step 1: Solvent Preparation & Solid Addition

  • Dispense 5.0 mL of the target organic solvent into a hermetically sealed borosilicate glass vial.

  • Causality: Borosilicate prevents plasticizer leaching (common in microfuge tubes) which can artificially alter the solvent's dielectric constant.

  • Add Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate in visible excess (until undissolved solid remains).

Step 2: Thermal Equilibration

  • Place the vials in an isothermal shaker bath set strictly to 25.0 ± 0.5 °C (or 37.0 °C for biorelevant studies) with constant agitation at 150 RPM.

  • Causality: Temperature fluctuations exponentially impact solubility. Isothermal conditions prevent spontaneous supersaturation or premature precipitation.

Step 3: Phase Separation & Isothermal Sampling

  • Sample the suspension at 24, 48, and 72 hours.

  • Centrifuge the aliquots at 10,000 x g for 10 minutes at the exact equilibration temperature (25.0 °C) to separate the solid pellet from the saturated supernatant. Alternatively, use a 0.22 µm PTFE syringe filter (pre-warmed to 25.0 °C).

Step 4: Dilution and HPLC-UV Quantification

  • Immediately dilute the supernatant with the mobile phase to arrest any precipitation.

  • Causality: Dilution ensures the analyte concentration falls within the linear dynamic range of the HPLC-UV detector, ensuring strict compliance with the Beer-Lambert law.

  • Validation Gate: Equilibrium is officially confirmed only when the concentration variance between the 48-hour and 72-hour time points is 5%.

Visualizing the Solvation Workflow

The following diagram maps the critical path of the equilibrium solubility determination protocol, highlighting the logical progression from physical mixing to analytical quantification.

Workflow N1 1. Solid Excess Addition (API + Organic Solvent) N2 2. Thermal Equilibration (Shake-Flask at 25°C) N1->N2 Constant Agitation N3 3. Phase Separation (Centrifugation / Filtration) N2->N3 24-72 hours N4 4. Supernatant Dilution (To linear UV range) N3->N4 Isothermal conditions N5 5. HPLC-UV Quantification (Concentration Determination) N4->N5 Standard Curve N6 6. Data Analysis (Equilibrium Solubility) N5->N6 USP <1236> Protocol

Workflow for determining equilibrium solubility of the target compound in organic solvents.

References

  • Hansen Solubility Parameters in Practice (HSPiP) Source: Hansen-Solubility Official Site URL:[Link]

  • USP <1236> Solubility Measurements Chapter Source: Biorelevant / United States Pharmacopeia URL:[Link]

  • OECD Test Guideline 105: Water Solubility / TSCA Section 5 Testing Source: U.S. Environmental Protection Agency (EPA) / OECD URL:[Link]

Sources

Exploratory

Structural Analogues and Synthetic Utility of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate in Drug Discovery

Executive Summary In modern drug discovery and agrochemical development, halogenated phenyllactic acid derivatives serve as indispensable chiral building blocks. Among these, Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, halogenated phenyllactic acid derivatives serve as indispensable chiral building blocks. Among these, Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate and its corresponding free acid, 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid , represent a highly versatile structural class. As a Senior Application Scientist, I frequently leverage these compounds to engineer active pharmaceutical ingredients (APIs) targeting metabolic disorders and to formulate advanced dermatological therapies.

This technical whitepaper explores the chemical space surrounding these molecules, details the causality behind their synthetic manipulation, and provides field-proven, self-validating protocols for their application in drug development.

Chemical Space & Quantitative Data

The utility of a chemical scaffold is defined by its structural analogues. The 3,4-dichloro substitution pattern imparts significant lipophilicity (logP), which is crucial for driving hydrophobic interactions within deep receptor pockets (e.g., the ligand-binding domain of PPAR receptors). The table below summarizes the quantitative data for Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate and its key structural relatives.

Compound NameCAS NumberMolecular FormulaMolecular WeightPrimary Structural Role
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate 1494967-85-9C10H10Cl2O3249.09 g/mol Protected ester / Chiral intermediate
3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid 68921-93-7C9H8Cl2O3235.07 g/mol Free alpha-hydroxy acid (AHA)
Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate 186700-30-1C10H11ClO3214.65 g/mol Mono-halogenated analogue
3-Phenyl-2-hydroxypropanoic acid 828-01-3C9H10O3166.17 g/mol Unsubstituted core scaffold

Mechanistic Utility in Drug Design

The architectural brilliance of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate lies in its bifunctionality.

  • Stereospecific Functionalization: The alpha-hydroxy ester moiety is a prime candidate for stereospecific nucleophilic displacements. Because the hydroxyl group is adjacent to an electron-withdrawing ester, it can be readily activated. This allows for the synthesis of enantiopure aryloxy-propanoic acid derivatives, which are essential for metabolic disease therapies.

  • AHA Dermatological Applications: In its free acid form[3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid], the molecule acts as a potent alpha-hydroxy acid (AHA). Research has demonstrated that AHAs and related phenyllactic acids can modulate epidermal keratinization, enhance the bioavailability of co-administered pharmaceutical agents, and stimulate dermal matrix remodeling 1.

  • Target Binding Causality: The incorporation of the 3,4-dichloro-phenyl group is not arbitrary. Chlorine atoms increase the metabolic stability of the phenyl ring against cytochrome P450 oxidation while simultaneously enhancing the molecule's ability to displace high-energy water molecules from hydrophobic target binding sites 2.

Pathway Ligand Phenyllactic Acid Derivative Receptor Target Receptor (e.g., PPAR) Ligand->Receptor Hydrophobic Binding Complex Ligand-Receptor Complex Receptor->Complex Conformational Change Response Gene Transcription / Metabolic Regulation Complex->Response Downstream Signaling

Mechanistic pathway of phenyllactic acid derivatives in receptor modulation.

Experimental Workflows & Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes an In-Process Control (IPC) that provides immediate feedback on the reaction's mechanistic progression.

Protocol 1: Synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate via Fischer Esterification
  • Objective: Convert the free acid 3 to its methyl ester to protect the carboxylate during downstream hydroxyl modifications.

  • Causality & Mechanism: Methanol is utilized in a massive stoichiometric excess to act as both the solvent and the reactant, driving the thermodynamic equilibrium toward the ester product via Le Chatelier's principle. Catalytic sulfuric acid is chosen because it effectively protonates the carboxylic carbonyl oxygen, significantly increasing its electrophilicity for nucleophilic attack by methanol.

  • Methodology:

    • Preparation: Suspend 10.0 g of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.

    • Catalysis: Add 1.0 mL of concentrated sulfuric acid ( H2​SO4​ ) dropwise under continuous magnetic stirring. Caution: The protonation step is mildly exothermic.

    • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C for 4-6 hours.

    • Self-Validating IPC: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The protocol self-validates when the highly polar acid spot (retained near the baseline due to hydrogen bonding with silica) completely disappears, replaced by a distinct, less polar ester spot at a higher Rf​ value.

    • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dilute the resulting residue with 100 mL of ethyl acetate and wash sequentially with saturated aqueous NaHCO3​ (2 x 50 mL) to neutralize residual acid, followed by brine (50 mL).

    • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate to yield the target methyl ester.

Protocol 2: Mitsunobu Inversion for Chiral Etherification
  • Objective: Stereospecific construction of an alpha-aryloxy ester from enantiopure Methyl (S)-3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

  • Causality & Mechanism: The Mitsunobu reaction utilizes triphenylphosphine ( PPh3​ ) and diethyl azodicarboxylate (DEAD) to activate the C2-hydroxyl group, transforming it into a superior leaving group. The reaction strictly proceeds via an SN​2 mechanism, ensuring complete inversion of stereochemistry at the chiral center. This causality is critical; without inversion, the resulting API would possess the incorrect 3D spatial geometry, failing to bind to its biological target.

  • Methodology:

    • Preparation: Dissolve 1.0 eq of the methyl ester and 1.2 eq of the target phenol in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere to prevent oxidative side reactions.

    • Activation: Add 1.2 eq of PPh3​ to the solution and cool the mixture to 0°C using an ice bath. Cooling is mandatory to control the highly exothermic formation of the betaine intermediate.

    • Coupling: Slowly add 1.2 eq of DEAD dropwise. The azo compound drives the formation of the reactive phosphonium intermediate.

    • Self-Validating IPC: Monitor by HPLC. The protocol self-validates through the stoichiometric consumption of the phenol peak and the emergence of the ether product peak. The appearance of a triphenylphosphine oxide (TPPO) byproduct peak confirms the successful oxygen transfer mechanism.

    • Purification: Quench with water, extract with dichloromethane, and purify via silica gel chromatography to isolate the inverted chiral API intermediate from TPPO.

Workflow A 3-(3,4-Dichlorophenyl)- 2-hydroxypropanoic acid B Fischer Esterification (MeOH, H2SO4) A->B C Methyl 3-(3,4-dichlorophenyl)- 2-hydroxypropanoate B->C D Mitsunobu Etherification (Inversion of C2) C->D E Chiral API Intermediate D->E

Synthetic workflow from free acid to chiral API intermediate.

References

  • Method of using 3-phenyllactic acid for treating wrinkles (US5643953A).
  • Benzenepropanoic acid, 3,4-dichloro-.alpha.-hydroxy- (Substance Details). US Environmental Protection Agency (EPA).
  • 1494967-85-9 | Methyl 3-(3,4-dichlorophenyl)
  • 186700-30-1 | Methyl 3-(4-chlorophenyl)

Sources

Foundational

Introduction: The Versatility of the 3-Phenyl-2-hydroxypropanoate Scaffold

An In-Depth Technical Guide to 3-Phenyl-2-hydroxypropanoate Derivatives: Synthesis, Biological Activity, and Drug Development Perspectives The 3-phenyl-2-hydroxypropanoate framework, a core component of the broader class...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Phenyl-2-hydroxypropanoate Derivatives: Synthesis, Biological Activity, and Drug Development Perspectives

The 3-phenyl-2-hydroxypropanoate framework, a core component of the broader class of phenylpropanoids, represents a privileged scaffold in medicinal chemistry.[1] These compounds, characterized by a phenyl ring attached to a three-carbon chain bearing a hydroxyl and a carboxylate group, are found in numerous natural products and serve as key building blocks for a diverse array of biologically active molecules.[1] The inherent stereochemistry at the C2 position and the potential for extensive functionalization on both the phenyl ring and the propanoate moiety allow for fine-tuning of physicochemical and pharmacological properties. This structural versatility has led to the development of derivatives with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[1][2][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological profiles of 3-phenyl-2-hydroxypropanoate derivatives. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and explore the mechanistic basis of their biological effects, offering field-proven insights to guide future discovery efforts.

Part 1: Synthesis Strategies - Building the Core Scaffold

The efficient and stereocontrolled synthesis of the 3-phenyl-2-hydroxypropanoate core is paramount for exploring its chemical space. The choice of synthetic route is often dictated by the desired stereochemistry, the nature of substituents on the aromatic ring, and the availability of starting materials.

Chiral Pool Synthesis from L-Tyrosine

A common and effective strategy involves leveraging the inherent chirality of natural amino acids like L-tyrosine. This approach provides excellent stereocontrol at the C2 position.

Workflow: L-Tyrosine to 3-Aryl-2-hydroxypropanoate Derivatives

G cluster_0 Protection & Diazotization cluster_1 Esterification & Functionalization cluster_2 Deprotection A L-Tyrosine B (S)-2-Amino-3-(4-benzyloxyphenyl) propanoic acid A->B Benzylation (Protection of Phenol) C (S)-2-Hydroxy-3-(4-benzyloxyphenyl) propanoic acid B->C Diazotization (NaNO2, H2SO4) D Ester Derivative (e.g., Methyl Ester) C->D Esterification (MeOH, H2SO4) E Alkylated Derivative (e.g., 2-Ethoxy) D->E Etherification F Final Product: (S)-3-(4-hydroxyphenyl)- 2-alkoxypropanoate E->F Debenzylation (e.g., Pd/C, H2) G A (S)-Benzyl glycidyl ether (Chiral Epoxide) C Secondary Alcohol Intermediate A->C CuI Catalyst B Aryl Grignard Reagent (Ar-MgBr) B->C D Alkylated Intermediate C->D O-Alkylation (e.g., Ethyl Iodide) E Primary Alcohol D->E Debenzylation F Final Ester Product E->F Oxidation & Esterification G cluster_0 Compound Preparation cluster_1 Cell-Based Assay cluster_2 Data Acquisition & Analysis A Synthesize & Purify Derivative Library B Prepare Stock Solutions (e.g., in DMSO) A->B C Seed Cancer Cell Lines (e.g., MCF-7, A549) in 96-well plates D Treat cells with serial dilutions of compounds C->D E Incubate (e.g., 48-72h) D->E F Assess Cell Viability (e.g., MTT Assay) E->F G Calculate IC50 Values F->G

Caption: A typical workflow for screening compound libraries for anticancer activity.

Part 4: Pharmacokinetic Considerations in Drug Development

The therapeutic success of any candidate compound depends not only on its potency but also on its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).

Key PK Parameters:

  • Bioavailability: The fraction of an administered dose that reaches systemic circulation. Structurally related amines can exhibit significant "first-pass" metabolism, where the drug is extensively metabolized in the liver after oral absorption, reducing bioavailability. F[4]or example, phenylephrine has a bioavailability of only 38% despite being completely absorbed. *[4] Half-life (t½): The time required for the drug concentration in the body to decrease by half. A non-steroidal selective androgen receptor modulator (SARM) with a related propionamide structure showed a half-life of 2.6 to 5.3 hours in rats. *[5] Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A moderate Vd (e.g., ~0.45 L/kg) suggests distribution into tissues without excessive sequestration. *[5] Clearance (CL): The rate at which a drug is removed from the body. Clearances for some derivatives have been shown to be dose-dependent.

[5]Table 3: Example Pharmacokinetic Parameters of Related Compounds

CompoundSpeciesDose RouteBioavailabilityHalf-life (t½)VdCLReference
PhenylephrineHumanOral~38%2-3 h340 L~2 L/h
S-4 (SARM)RatOral/IVDose-dependent (up to 100%)2.6-5.3 h~0.45 L/kg1.0-2.1 mL/min/kg
HEPP (Anticonvulsant)RatIPN/A~1.3-2.1 h (alpha), ~5.5-8.5 h (beta)Vss decreased during pregnancyDecreased during pregnancy

Trustworthiness in Protocols: A Self-Validating System

For any experimental work to be trustworthy, the protocols must be robust and reproducible. The following is a detailed, self-validating protocol for a common biological assay.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a reliable method to quantify the antioxidant potential of synthesized derivatives.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Prepare stock solutions of test compounds and a positive control (e.g., Ascorbic Acid, Trolox) in methanol or DMSO at a known concentration (e.g., 10 mM).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds (prepared by serial dilution from the stock solution) to the wells. For the control, add 100 µL of the solvent (methanol).

    • Self-Validation Checkpoint: The purple DPPH solution should turn yellow in the presence of a potent antioxidant. The degree of color change should be proportional to the concentration of the antioxidant.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.

    • Data Integrity Check: The IC₅₀ value for the positive control should fall within the expected range for the assay to be considered valid.

Conclusion and Future Perspectives

The 3-phenyl-2-hydroxypropanoate scaffold and its derivatives constitute a versatile and highly promising class of compounds for drug discovery. Their synthetic accessibility, combined with the rich potential for functionalization, allows for the systematic exploration of structure-activity relationships. Current research has established their potential as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.

Future efforts should focus on optimizing the pharmacokinetic properties of lead compounds to enhance bioavailability and achieve favorable in vivo profiles. The application of computational tools for in silico screening and ADME prediction can accelerate the design-synthesize-test cycle. Furthermore, identifying the specific molecular targets and elucidating the detailed mechanisms of action for the most potent derivatives will be crucial for their advancement into preclinical and clinical development. The continued exploration of this chemical space is poised to yield novel therapeutic agents to address unmet medical needs.

References

  • Sapijanskaitė-Banevič, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available at: [Link]

  • Patil, S., et al. (2016). A process for the preparation of 3-aryl-2-hydroxy propanoic acid compounds. Google Patents (US20160102042A1).
  • Zhang, Y., et al. (2011). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. PMC. Available at: [Link]

  • Hengstmann, J.H., & Goronzy, J. (1982). Pharmacokinetics of 3H-phenylephrine in man. European Journal of Clinical Pharmacology. Available at: [Link]

  • Niinivehmas, S., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. PMC. Available at: [Link]

  • Luna Fletes, M.R., et al. (2003). Pharmacokinetics of D,L-3-hydroxy-3-ethyl-3-phenylpropionamide (HEPP) in Pregnant Rats at Different Stages of Gestation and Maternal-Fetal Disposition During Late Pregnancy. Reproductive Toxicology. Available at: [Link]

  • Abdel-Hamid, M., et al. (2019). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. ResearchGate. Available at: [Link]

  • Perez, J.A.C., et al. (2001). Derivatives of p- hydroxy phenyl propionic acid as antiproliferative agents. Google Patents (WO2001072733A1).
  • Sakshi, S., & Kumar, S. (2016). 3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening. Natural Products: An Indian Journal. Available at: [Link]

  • Kumar, V., et al. (2015). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Wang, Y., et al. (2022). The pharmacokinetics profiles, pharmacological properties, and toxicological risks of dehydroevodiamine: A review. Frontiers in Pharmacology. Available at: [Link]

  • Taka, H., et al. (2019). Structure-property and structure-activity relationships of phenylferrocene derivatives as androgen receptor antagonists. ResearchGate. Available at: [Link]

  • Reddy, K.R., et al. (2002). Process for the preparation of 3-aryl-2-hydroxy propanoic acid derivatives. Google Patents (WO2002024625A2).
  • Perera, M.A., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica. Available at: [Link]

  • Wang, Y. (2021). The structure-activity relationship and pharmaceutical compounds. Managing IP. Available at: [Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Analysis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Abstract This comprehensive guide provides detailed analytical methodologies for the characterization and quantification of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate. Designed for researchers, analytical chemists...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides detailed analytical methodologies for the characterization and quantification of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate. Designed for researchers, analytical chemists, and quality control specialists in the pharmaceutical and chemical industries, this document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative emphasizes the rationale behind procedural choices, ensuring both methodological robustness and scientific integrity.

Introduction and Compound Profile

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a key chemical intermediate, often synthesized during the development of more complex active pharmaceutical ingredients (APIs). Its structure, featuring a chiral center, a hydroxyl group, and a dichlorinated phenyl ring, presents specific analytical challenges. Accurate and precise analytical methods are crucial for monitoring reaction kinetics, assessing purity, quantifying yield, and ensuring the quality of downstream products. This guide details validated methods for achieving these analytical objectives.

Compound Details:

  • IUPAC Name: methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

  • Molecular Formula: C₁₀H₁₀Cl₂O₃

  • Molecular Weight: 249.09 g/mol

  • Structure: (A representative 2D structure of the molecule)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC with UV detection is the cornerstone technique for quantifying non-volatile and thermally labile compounds like Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.[1] Its high resolution makes it ideal for separating the target analyte from starting materials, by-products, and potential degradants.

Principle of the Method

This method utilizes a C18 stationary phase, which is nonpolar, and a polar mobile phase. The analyte, being moderately polar, will partition between the two phases. By optimizing the mobile phase composition (a mixture of acetonitrile and water), we can achieve a suitable retention time, sharp peak symmetry, and effective separation from impurities. Detection is performed at a wavelength where the dichlorophenyl chromophore exhibits strong absorbance.

Experimental Protocol: Quantification and Purity Analysis

2.2.1. Required Materials and Equipment

  • HPLC system with UV/Vis or Diode Array Detector (DAD)

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Reference Standard: Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (>99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (for pH adjustment)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of Acetonitrile:Water (65:35, v/v). Adjust the pH of the water component to 3.0 with phosphoric acid before mixing. Degas the final mixture by sonication or vacuum filtration.

  • Diluent: Use a mixture of Acetonitrile:Water (50:50, v/v) as the diluent for all standards and samples.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.

  • Working Standard Solutions: From the stock solution, prepare a series of calibration standards ranging from 10 µg/mL to 150 µg/mL by serial dilution with the diluent.

  • Sample Preparation: Accurately weigh a quantity of the test sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Further dilute as necessary to bring the concentration within the calibration range (e.g., to a target of 100 µg/mL).

2.2.3. Chromatographic Conditions A summary of the chromatographic conditions is provided in the table below.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (pH 3.0) (65:35, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Run Time ~15 minutes

2.2.4. Analysis Sequence

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Inject the standard solutions at each concentration level.

  • Inject the sample solutions.

  • Perform a system suitability check by injecting a mid-range standard multiple times.

Method Validation

To ensure the trustworthiness of the results, the method must be validated according to standard guidelines.

  • Specificity: The analyte peak should be well-resolved from any impurities or degradants. A DAD can be used to assess peak purity.

  • Linearity: A linear relationship between peak area and concentration should be established. The correlation coefficient (r²) should be ≥ 0.999.[1]

  • Accuracy: Determined by a recovery study on a spiked placebo. Recoveries should be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision): The relative standard deviation (RSD) of replicate measurements should be ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_result Final Result prep prep instrument instrument data data result result A Prepare Mobile Phase (ACN:H2O, 65:35) C Equilibrate C18 Column A->C B Prepare Standards & Samples D Inject Blank, Standards, Samples B->D C->D E Integrate Peak Area D->E F Generate Calibration Curve E->F G Calculate Concentration & Purity F->G

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the identification and quantification of volatile or semi-volatile compounds.[2] For Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate, derivatization of the active hydroxyl group is recommended to improve thermal stability and chromatographic peak shape.

Principle of the Method

The analysis involves a two-step process. First, the hydroxyl group of the analyte is chemically modified (derivatized) into a less polar and more volatile silyl ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the capillary column's stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern (mass spectrum) that confirms the identity of the compound.

Experimental Protocol: Identification and Quantification

3.2.1. Required Materials and Equipment

  • GC-MS system with an electron ionization (EI) source

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane)

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade)

  • Reference Standard and samples

  • Reaction vials (2 mL) with PTFE-lined caps

3.2.2. Sample Derivatization

  • Prepare a stock solution of the analyte (standard or sample) in the chosen solvent at approximately 1 mg/mL.

  • Transfer 100 µL of this solution into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA + 1% TMCS to the dry residue.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the vial to room temperature. The sample is now ready for injection.

3.2.3. GC-MS Operating Conditions

ParameterValue
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 m/z

3.2.4. Data Interpretation The identity of the analyte is confirmed by matching its retention time and mass spectrum with that of a derivatized reference standard. The mass spectrum of the trimethylsilyl (TMS) derivative is expected to show characteristic fragments. The loss of a chlorine atom is a typical fragmentation pathway for chlorinated compounds.[3]

Expected Mass Fragments (TMS-derivative):

m/z Value Possible Fragment Identity
[M]+ Molecular ion of the TMS-derivative
[M-15]+ Loss of a methyl group (from TMS)
[M-Cl]+ Loss of a chlorine atom
73 [Si(CH₃)₃]⁺ - Characteristic of TMS derivatives

| [M-COOCH₃]+ | Loss of the methoxycarbonyl group |

GC-MS Workflow Diagram

GCMS_Workflow sample_prep sample_prep derivatization derivatization gc_system gc_system ms_system ms_system data_proc data_proc A Sample/Standard in Solvent B Evaporate to Dryness A->B C Add BSTFA Heat at 70°C B->C D Inject into GC C->D E Chromatographic Separation (DB-5ms column) D->E F Elute to MS E->F G Electron Ionization (70 eV) F->G H Mass Analysis (Quadrupole) G->H I Data Acquisition (Retention Time & Mass Spectrum) H->I J Library Search & Spectral Interpretation I->J

Caption: Workflow for GC-MS analysis with derivatization.

NMR Spectroscopy for Structural Confirmation

NMR spectroscopy is the most definitive method for elucidating the chemical structure of the synthesized compound. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the molecular framework.

Principle of the Method

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or "chemical shift," is highly sensitive to the local electronic environment, allowing differentiation of atoms in different parts of the molecule. Coupling between adjacent nuclei causes signals to split, providing information about connectivity.

Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Predicted Spectral Interpretation

The following table summarizes the predicted chemical shifts (δ) for the key nuclei in the molecule, based on known values for similar structures.[4][5]

Caption: Labeled structure for NMR assignment.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Label Approx. δ (ppm) Multiplicity Integration Assignment
Hₐ 3.80 s 3H -OCH₃ (Methyl ester)
Hₑ 7.35 d 1H Ar-H
7.20 dd 1H Ar-H
H₉ 7.05 d 1H Ar-H
H꜀ 4.40 t 1H -CH(OH)-
Hₑ 3.10 m 2H -CH₂-

| Hₒ | ~2.5-3.0 | br s | 1H | -OH |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Label Approx. δ (ppm) Assignment
C₁ 52.5 -OCH₃
C₂ 173.0 C=O (Ester)
C₃ 71.0 -CH(OH)-
C₄ 39.0 -CH₂-
C₅ 137.0 Ar-C (quaternary)
C₆, C₇ 130-133 Ar-C (quaternary, C-Cl)

| C₈, C₉, C₁₀ | 128-131 | Ar-CH |

References

  • Environmental Chemistry Methods: Dichlorprop-P; 442434-01. (n.d.). U.S. Environmental Protection Agency.
  • Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS.
  • A Comparative Guide to the HPLC-Based Analysis of Methyl 3,4-Dihydroxyphenylacet
  • Methyl 3-(3,4-difluorophenyl)
  • Methyl lact
  • Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R *) -(±) -. (n.d.). Organic Syntheses Procedure.
  • Identification of metabolites of 3,4-methylenedioxymethamphetamine in r
  • Methyl 3-(3,5-dichloro-4-hydroxyphenyl)
  • Methyl (R)-3-(4-fluorophenyl)
  • Methyl 3-(4-hydroxyphenyl)
  • 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. (n.d.). Doc Brown's Chemistry.
  • Propanoic acid, 2-hydroxy-, methyl ester, (.+/-.)-. (n.d.). NIST WebBook.
  • Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. (2024, June 8). PMC.
  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cess
  • Electron impact mass spectra of chlorinated methyl propano
  • 3,4-Dihydroxyphenyllactic acid methyl ester. (n.d.). PubChem.
  • Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general popul
  • Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine. (n.d.). IPA Pharma.
  • mass spectrum of methyl propanoate C4H8O2. (n.d.). Doc Brown's Chemistry.
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. (2024, August 17). MDPI.
  • Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. (n.d.).
  • Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
  • Methyl 3,3-Bis[4-(dimethylamino)
  • NMR spectrum of methyl propano
  • Catalog Of Pesticide NMR Spectra. (n.d.). EPA NEPS.
  • Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl. (2019, October 4).
  • Classify the resonances in the 13 C NMR spectrum of methyl propano

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Application

Comprehensive HPLC Application Note: Achiral and Chiral Analysis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Executive Summary Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a highly functionalized aromatic ester and a critical chiral building block in the development of active pharmaceutical ingredients (APIs) and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a highly functionalized aromatic ester and a critical chiral building block in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Accurate determination of both its chemical purity and enantiomeric excess (ee) is essential for downstream synthetic success. This application note details two self-validating High-Performance Liquid Chromatography (HPLC) workflows: a Reversed-Phase (RP-HPLC) method for achiral purity and a Normal-Phase (NP-HPLC) method for chiral resolution.

Chemical Profiling & Method Rationale

Designing a robust analytical method requires a deep understanding of the analyte's physicochemical properties.

  • Lipophilicity and Retention: The addition of a 3,4-dichloro substitution on the phenyl ring significantly increases the molecule's lipophilicity compared to its unhalogenated analog, methyl 2-hydroxy-3-phenylpropanoate[1]. Consequently, reversed-phase retention requires a strong organic modifier gradient to elute the compound efficiently while maintaining sharp peak shapes.

  • Chromophore & Detection: The aromatic ring provides strong UV absorption. The optimal detection wavelengths are 220 nm (corresponding to the π−π∗ transition of the dichlorophenyl group) and 275 nm.

  • Diluent Causality (Expert Insight): The ester linkage is susceptible to hydrolysis and transesterification. When selecting a sample diluent, methanol is strategically preferred over ethanol or isopropanol. If transesterification occurs in the sample vial, methanol simply regenerates the native methyl ester. Using other alcohols would create artificial degradant peaks (e.g., ethyl esters) that artificially lower the reported purity.

  • Chiral Recognition Mechanism: The C2 stereocenter bears a hydroxyl group. The hydrogen-bond donor capability of this hydroxyl group is critical; it facilitates stereoselective transient interactions with the carbamate linkages of polysaccharide-based chiral stationary phases (CSPs)[2]. Normal-phase conditions maximize these dipole-dipole interactions.

Workflow A Sample Profiling (LogP, UV max) B Column Selection (C18 & Chiral CSP) A->B C Mobile Phase Optimization B->C D Method Validation (ICH Q2 Guidelines) C->D

Fig 1. Step-by-step HPLC method development workflow.

Experimental Protocols

Protocol A: Reversed-Phase HPLC for Chemical Purity

This method is designed to separate the main ester from synthetic impurities and its primary degradation product (the corresponding carboxylic acid). To ensure the hydroxyl group and any trace hydrolyzed acid remain fully protonated, 0.1% Trifluoroacetic acid (TFA) is employed in the aqueous mobile phase[3]. This suppresses ionization, preventing peak tailing and ensuring baseline resolution[4].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 10 mg of the sample and dissolve it in 10 mL of HPLC-grade Methanol to achieve a 1.0 mg/mL stock solution. Sonicate for 5 minutes.

  • Dilution: Dilute the stock solution to a working concentration of 0.1 mg/mL using a 50:50 (v/v) mixture of Water/Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Install a C18 column (150 mm × 4.6 mm, 3 µm particle size). Set the column oven temperature to 30°C.

  • Mobile Phase:

    • Mobile Phase A: Purified Water with 0.1% (v/v) TFA.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) TFA.

  • Execution: Run the gradient program detailed in Table 1 at a flow rate of 1.0 mL/min. Monitor UV absorbance at 220 nm.

Protocol B: Normal-Phase Chiral HPLC for Enantiomeric Excess (ee)

Chiral recognition of phenyllactic acid derivatives relies heavily on hydrogen bonding[2]. Normal-phase chromatography using a non-polar hydrocarbon combined with a polar alcohol modifier provides the ideal environment for these interactions.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the sample in 10 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v) to yield a 0.5 mg/mL solution.

  • System Setup: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H, 250 mm × 4.6 mm, 5 µm). Set the column oven to 25°C to stabilize the chiral selector's conformation.

  • Mobile Phase: Prepare an isocratic mixture of Hexane and Isopropanol (90:10, v/v). Degas thoroughly.

  • Execution: Pump the mobile phase at a constant flow rate of 0.8 mL/min. Inject 10 µL of the sample and monitor at 220 nm.

Quantitative Data & System Suitability

The following tables summarize the gradient conditions and the self-validating system suitability parameters required to ensure the integrity of the analytical runs.

Table 1: RP-HPLC Gradient Program (Protocol A)

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.08020Initial
15.01.02080Linear
20.01.02080Hold
21.01.08020Linear
25.01.08020Re-equilibration

Table 2: System Suitability & Validation Parameters

ParameterProtocol A (Achiral RP-HPLC)Protocol B (Chiral NP-HPLC)Acceptance Criteria
Retention Time (RT) ~12.5 min (Main Peak)~8.5 min (E1), ~10.2 min (E2)Stable within ± 0.2 min
Resolution ( Rs​ ) > 3.0 (from acid degradant)> 2.0 (between enantiomers) Rs​≥2.0
Tailing Factor ( Tf​ ) 1.051.12 0.8≤Tf​≤1.5
Theoretical Plates ( N ) > 15,000> 8,000 N>5,000
Injection Precision 0.4% RSD (n=6)0.6% RSD (n=6)RSD 2.0%

Troubleshooting & Degradation Pathways

The most common issue encountered during the analysis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is the appearance of a pre-peak in the reversed-phase chromatogram (RT ~8.0 min). This is almost exclusively due to the hydrolysis of the ester into 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid.

Causality & Mitigation: Hydrolysis is catalyzed by trace moisture in the presence of basic or highly acidic conditions. To mitigate this, standard solutions should be prepared fresh daily, stored at 4°C, and diluents should be kept strictly neutral prior to injection.

Degradation Ester Methyl 3-(3,4-dichlorophenyl) -2-hydroxypropanoate Hydrolysis Hydrolysis (H2O / H+ or OH-) Ester->Hydrolysis Acid 3-(3,4-dichlorophenyl) -2-hydroxypropanoic Acid Hydrolysis->Acid Methanol Methanol (Byproduct) Hydrolysis->Methanol

Fig 2. Primary hydrolysis degradation pathway of the methyl ester.

References

  • Identification of 3-Phenyllactic Acid As a Possible Antibacterial Substance Produced by Enterococcus faecalis TH10 - SciSpace. Source: scispace.com. 4

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC - MDPI. Source: mdpi.com. 2

  • (S)-methyl 2-hydroxy-3-phenylpropanoate | C10H12O3 | CID 5289077 - PubChem. Source: nih.gov. 1

  • Synthesis and Characteristics of an Aspartame Analogue, L-Asparaginyl L-3-Phenyllactic Acid Methyl Ester. Source: oup.com. 3

Sources

Method

Application Notes and Protocols for NMR Spectroscopy of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures, making it indispensable in chemical research and pharmaceutical d...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structures, making it indispensable in chemical research and pharmaceutical development.[1] This guide provides a comprehensive, field-proven protocol for the acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra for Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate . The methodologies detailed herein are designed to ensure data integrity, facilitate accurate spectral assignment, and provide a self-validating framework for structural confirmation. This document is intended for researchers, scientists, and drug development professionals seeking a robust protocol for the characterization of complex small molecules.

Introduction to the Analyte

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a substituted β-hydroxy ester. Its structure contains multiple key features that are well-suited for NMR analysis: a dichlorinated aromatic ring, a chiral center, and ester functionality. Accurate structural elucidation is critical for understanding its chemical properties and potential applications.

Molecular Structure:

  • IUPAC Name: methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate[2]

  • Molecular Formula: C₁₀H₁₀Cl₂O₃

  • Molecular Weight: 249.09 g/mol

Chemical structure of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate Source: PubChem CID 57435274

Based on this structure, we can predict the distinct proton and carbon environments that will give rise to signals in the NMR spectra. The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments will allow for the complete and unambiguous assignment of each signal to its corresponding nucleus in the molecule.

Experimental Protocol: From Sample Preparation to Data Acquisition

The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation and correct spectrometer setup.

Sample Preparation

Causality Behind Choices: The goal of sample preparation is to create a homogeneous, particle-free solution of the analyte at an appropriate concentration in a medium that does not interfere with the analysis and allows for instrument stabilization.

  • Analyte Purity: The analyte should be of high purity (>95%) to avoid complicating the spectrum with signals from impurities.

  • Solvent Selection: A deuterated solvent is essential to avoid large, obscuring solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer to maintain magnetic field stability.[3][4][5]

    • Primary Recommendation: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual signal.

    • Alternatives: For samples with higher polarity, Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Acetone-d₆ can be effective alternatives.[4][6]

  • Concentration:

    • ¹H NMR: 5-25 mg of the analyte dissolved in 0.6 mL of solvent is typically sufficient.[5][7]

    • ¹³C NMR & 2D NMR: Higher concentrations are preferable due to the lower natural abundance of ¹³C. A concentration of 20-50 mg in 0.6 mL is recommended to reduce acquisition time.[8]

  • Internal Standard: An internal reference is crucial for accurate chemical shift calibration.

    • Recommendation: Tetramethylsilane (TMS) is the universally accepted internal standard for organic solvents.[9] It is chemically inert, and its 12 equivalent protons produce a sharp singlet at a high-field position (defined as 0.00 ppm) that rarely overlaps with analyte signals.[10][11] Using TMS is superior to referencing the residual solvent peak, as the latter's chemical shift can be influenced by solute concentration and other factors.[12][13]

Step-by-Step Sample Preparation Workflow:
  • Weighing: Accurately weigh 10-20 mg of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS.

  • Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.

  • Filtration: To remove any microscopic solid particles that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a high-quality 5 mm NMR tube.[5][8]

  • Capping and Labeling: Ensure the sample height is at least 4 cm.[8] Cap the NMR tube securely and label it clearly.

NMR Spectrometer and Acquisition Parameters

The following experiments should be performed sequentially on a 400 MHz (or higher) spectrometer.

Experiment Purpose Key Parameters (Typical for 400 MHz)
¹H NMR Provides information on the number, chemical environment, and coupling of protons.Scans: 8-16Relaxation Delay (d1): 1-2 sSpectral Width: -2 to 12 ppm
¹³C NMR Provides information on the number and chemical environment of carbon atoms.Scans: 1024-4096Relaxation Delay (d1): 2 sSpectral Width: -10 to 220 ppm
DEPT-135 Differentiates between CH, CH₂, and CH₃ groups.[1]Scans: 256-512Relaxation Delay (d1): 2 s
¹H-¹H COSY Identifies protons that are spin-spin coupled (typically 2-3 bonds apart).[14]Scans: 2-4 per incrementIncrements (F1): 256-512
¹H-¹³C HSQC Correlates protons directly to the carbons they are attached to (one-bond C-H).[14]Scans: 2-8 per incrementIncrements (F1): 128-256

Data Processing and Structural Elucidation

A systematic approach to spectral interpretation, leveraging the synergy between different NMR experiments, is key to a confident structural assignment.

Processing Workflow

Modern NMR software (e.g., Mnova, TopSpin) automates much of the processing. The standard workflow includes:

  • Fourier Transformation (FT): Converts the time-domain signal (FID) into a frequency-domain spectrum.[15]

  • Phase Correction: Adjusts the phase of the signals to produce pure absorption lineshapes.[16]

  • Baseline Correction: Corrects distortions in the spectral baseline.[16]

  • Referencing: Calibrates the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.[17]

  • Integration: Determines the relative ratios of protons contributing to each signal in the ¹H spectrum.[1]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Weigh Analyte Prep2 Dissolve in Deuterated Solvent + TMS Prep1->Prep2 Prep3 Filter into NMR Tube Prep2->Prep3 Acq1 1D ¹H NMR Prep3->Acq1 Acq2 1D ¹³C & DEPT-135 Acq1->Acq2 Acq3 2D COSY Acq2->Acq3 Acq4 2D HSQC Acq3->Acq4 Proc1 FT, Phasing, Baseline Correction Acq4->Proc1 Proc2 Reference to TMS Proc1->Proc2 Proc3 Assign Spectra Proc2->Proc3 Proc4 Structure Confirmation Proc3->Proc4

Caption: Overall NMR experimental workflow.

Predicted Spectral Data and Interpretation

The following table summarizes the predicted assignments for Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate. These predictions are based on established chemical shift principles and data from analogous structures.[18][19][20]

Assignment Predicted ¹H Data Predicted ¹³C Data DEPT-135
H/C-a (CH₂)δ 3.0-3.2 ppm (2H, dd)δ ~40 ppmNegative
H/C-b (CH)δ 4.4-4.6 ppm (1H, t)δ ~70 ppmPositive
H-c (OH)δ 2.5-4.0 ppm (1H, broad s)N/AN/A
H/C-d (OCH₃)δ ~3.7 ppm (3H, s)δ ~52 ppmPositive
C-e (C=O)N/Aδ ~172 ppmN/A
C-f (Ar C-ipso)N/Aδ ~135 ppmN/A
H/C-g (Ar CH)δ ~7.4 ppm (1H, d)δ ~133 ppmPositive
H/C-h (Ar CH)δ ~7.1 ppm (1H, dd)δ ~131 ppmPositive
H/C-i (Ar CH)δ ~7.4 ppm (1H, d)δ ~128 ppmPositive
C-j (Ar C-Cl)N/Aδ ~132 ppmN/A
C-k (Ar C-Cl)N/Aδ ~130 ppmN/A
A Self-Validating Multi-Experiment Approach

The true power of this protocol lies in using the suite of experiments to cross-validate assignments.

  • Step 1: ¹H NMR Analysis: Identify the key proton signals. The methyl ester singlet (d, ~3.7 ppm, 3H) is usually a straightforward starting point. Identify the aromatic region (g, h, i) and the two aliphatic multiplets (a and b). The hydroxyl proton (c) may be broad and difficult to couple.

  • Step 2: ¹H-¹H COSY Analysis: The COSY spectrum reveals which protons are coupled. A crucial cross-peak is expected between the CH proton (b) and the CH₂ protons (a). This definitively links these two spin systems. The aromatic protons will also show correlations between adjacent protons (e.g., h with g and i).

G H_a Ha (CH₂) H_b Hb (CH) H_a->H_b J-coupling H_h Hh (Ar) H_i Hi (Ar) H_h->H_i J-coupling

Caption: Key expected correlations in the COSY spectrum.

  • Step 3: ¹³C and DEPT-135 Analysis: Count the carbon signals to confirm all are present. The DEPT-135 experiment validates the carbon types: C-d (OCH₃) and C-b (CH) will be positive, while C-a (CH₂) will be negative. The quaternary carbons (C-e, C-f, C-j, C-k) will be absent in the DEPT spectrum but present in the main ¹³C spectrum.

  • Step 4: ¹H-¹³C HSQC Analysis: This experiment provides the final, definitive link between the proton and carbon skeletons.[1] It will show a correlation peak for every proton and the carbon it is directly bonded to. For example:

    • The proton signal at ~3.7 ppm (d) will correlate with the carbon signal at ~52 ppm.

    • The proton multiplet at ~4.5 ppm (b) will correlate with the carbon signal at ~70 ppm.

    • The proton multiplet at ~3.1 ppm (a) will correlate with the carbon signal at ~40 ppm.

By following this four-step interpretation process, each assignment is confirmed by at least two independent experiments, creating a robust and trustworthy structural elucidation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the NMR analysis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate. By explaining the causality behind experimental choices, from sample preparation to the strategic use of 1D and 2D NMR experiments, this guide establishes a self-validating system for structural confirmation. Adherence to these methodologies will ensure the generation of high-quality, reproducible, and defensible NMR data essential for research and development.

References

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • PubChem. Methyl 3-(3,5-dichloro-4-hydroxyphenyl)-2-hydroxypropanoate. National Center for Biotechnology Information. [Link]

  • JEOL. (2026). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • Guzman, A. L., & Hoye, T. R. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 87(1), 905–909. [Link]

  • University of Cambridge. NMR Data Processing. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of methyl 2-hydroxybenzoate. [Link]

  • MetaboLabPy Documentation. Basic 1D-NMR Data Processing. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry Stack Exchange. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]

  • PubChem. Methyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Cheméo. Chemical Properties of methyl 2-hydroxypropanoate (CAS 547-64-8). [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • MDPI. (2014). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 19(9), 14254-14275. [Link]

  • PubChem. 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. National Center for Biotechnology Information. [Link]

  • Journal of Chemical Education. (2014). The Synthesis of Medium-Chain-Length β-Hydroxy Esters via the Reformatsky Reaction. 91(11), 1994-1996. [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(3), M1458. [Link]

  • University College London. Sample Preparation. [Link]

  • Royal Society of Chemistry. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. [Link]

  • SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]

  • Chemistry Stack Exchange. (2017). Qualitative explanation of how COSY works. [Link]

  • PubChem. methyl 3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate. National Center for Biotechnology Information. [Link]

  • Weizmann Institute of Science. NMR Sample Preparation. [Link]

  • YouTube. (2021). NMR spectrum of methyl propanoate. [Link]

  • eGPAT. (2019). Solvents in NMR spectroscopy. [Link]

  • Environmental Protection Agency. (1971). Catalog Of Pesticide NMR Spectra. [Link]

  • Spinsolve. NMR Sample Preparation. [Link]

  • YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. [Link]

  • EPFL. (2006). Standardization of chemical shifts of TMS and solvent signals in NMR solvents. [Link]

  • YouTube. (2017). MestreNova Tutorial : A quick guide on NMR analysis processing. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1,1-dichloroethane. [Link]

Sources

Application

Application Note: Synthetic Workflows Utilizing Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Executive Summary Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9)[1] is a highly versatile α -hydroxy ester building block utilized extensively in medicinal chemistry and drug discovery. The molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9)[1] is a highly versatile α -hydroxy ester building block utilized extensively in medicinal chemistry and drug discovery. The molecule features two critical domains: a 3,4-dichlorophenyl moiety, which imparts significant lipophilicity and metabolic stability (a common motif in CNS and metabolic pharmacophores), and an α -hydroxy ester functional group, which serves as a linchpin for diverse stereospecific and chemoselective transformations.

This application note provides researchers and drug development professionals with field-validated protocols for converting this intermediate into unnatural amino acids, chiral thioethers, and substituted amines.

Mechanistic Insights & Chemical Reactivity

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection when working with α -hydroxy esters to avoid common pitfalls such as racemization or substrate degradation.

  • The α -Hydroxyl Group : The proximity of the electron-withdrawing ester carbonyl significantly increases the electrophilicity of the α -carbon once the hydroxyl is activated (e.g., via triflation or Mitsunobu conditions). This facilitates rapid SN​2 displacement but also lowers the activation energy for unwanted α -proton abstraction. Therefore, strictly controlled cryogenic temperatures and non-nucleophilic bases are required to maintain enantiomeric purity.

  • The 3,4-Dichlorophenyl Ring : The halogen substitutions deactivate the aromatic ring toward electrophilic aromatic substitution, ensuring that reactions targeting the aliphatic chain (such as oxidations) do not cause unwanted side reactions on the arene.

  • Oxidation Dynamics : Converting the α -hydroxyl to an α -keto ester requires mild oxidants. Harsher conditions (like KMnO4​ ) can cleave the C-C bond. is the reagent of choice due to its neutral reaction conditions and high chemoselectivity[2].

Key Synthetic Workflows (Protocols)

Protocol A: Stereoinvertive Azidation via Mitsunobu Reaction

Objective : Synthesis of α -azido esters as precursors to unnatural 3,4-dichlorophenylalanine derivatives. Causality : The Mitsunobu reaction utilizes triphenylphosphine ( PPh3​ ) and diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group. Diphenylphosphoryl azide (DPPA) is selected over hydrazoic acid ( HN3​ ) because it is a safer, liquid azide source that still guarantees complete Walden inversion at the stereocenter[3] ().

Step-by-Step Methodology :

  • Dissolve Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (1.0 eq) and PPh3​ (1.2 eq) in anhydrous THF (0.2 M) under an argon atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIAD (1.2 eq) dropwise over 10 minutes. The solution will transition to a pale yellow color as the betaine intermediate forms.

  • Add DPPA (1.2 eq) dropwise. Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with EtOAc (3x).

  • Dry the combined organic layers over MgSO4​ , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the α -azido ester.

Protocol B: Electrophilic Activation via Triflation and Thioether Synthesis

Objective : Synthesis of chiral α -alkylthio esters. Causality : Trifluoromethanesulfonic anhydride ( Tf2​O ) converts the -OH into a triflate, a vastly superior leaving group compared to mesylates or tosylates. This allows the subsequent SN​2 displacement by thiols to occur at -78 °C. 2,6-Lutidine is selected as the base because its steric bulk prevents it from acting as a nucleophile, thereby preventing the degradation of the highly sensitive α -triflate intermediate ().

Step-by-Step Methodology :

  • Dissolve the α -hydroxy ester (1.0 eq) and 2,6-lutidine (1.5 eq) in anhydrous DCM (0.1 M) under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Add Tf2​O (1.2 eq) dropwise down the side of the flask. Stir at -78 °C for 30 minutes to ensure complete formation of the α -triflate.

  • In a separate flask, prepare a solution of the desired thiol (RSH, 1.5 eq) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) in DCM.

  • Add the thiolate solution dropwise to the -78 °C triflate solution.

  • Stir for 1 hour at -78 °C, then slowly remove the cooling bath and warm to room temperature.

  • Quench with distilled water, extract with DCM, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol C: Oxidation to α -Keto Ester and Reductive Amination

Objective : Synthesis of diverse α -amino esters via an achiral keto intermediate. Causality : Oxidation with Dess-Martin Periodinane cleanly yields the α -keto ester without over-oxidation[2]. Subsequent reductive amination utilizes sodium triacetoxyborohydride ( NaBH(OAc)3​ ), which selectively reduces the transient iminium ion over the starting ketone due to its lower hydride donating capability compared to NaBH4​ [4] ().

Step-by-Step Methodology :

  • Oxidation : Dissolve the α -hydroxy ester (1.0 eq) in wet DCM (0.1 M). Add DMP (1.5 eq) and stir at room temperature for 2 hours. Quench with a 1:1 mixture of sat. NaHCO3​ and sat. Na2​S2​O3​ . Extract, dry, and concentrate to isolate the α -keto ester.

  • Reductive Amination : Dissolve the α -keto ester (1.0 eq) and primary amine (1.2 eq) in 1,2-dichloroethane (DCE, 0.2 M).

  • Add glacial acetic acid (1.0 eq) and stir for 30 minutes to pre-form the iminium ion.

  • Add NaBH(OAc)3​ (1.5 eq) in portions. Stir at room temperature for 12 hours.

  • Quench with 1N NaOH, extract with DCM, dry, and purify to obtain the substituted amino ester.

Data Presentation

The following table summarizes the expected quantitative outcomes and stereochemical fidelity of the protocols described above:

TransformationReagents / ConditionsIntermediate / ProductTypical Yield (%)Stereochemical Outcome
Mitsunobu Azidation DPPA, DIAD, PPh3​ , THF, 0 °C to RT α -Azido Ester75 - 85Complete Inversion (>98% es)
Triflation / Thiolation 1. Tf2​O , 2,6-lutidine, DCM, -78 °C2. RSH, DIPEA, -78 °C to RT α -Alkylthio Ester80 - 90Complete Inversion (>95% es)
DMP Oxidation Dess-Martin Periodinane, DCM, RT α -Keto Ester90 - 95Loss of Stereocenter (Achiral)
Reductive Amination RNH2​ , NaBH(OAc)3​ , DCE, RT α -Amino Ester65 - 80Racemic (unless chiral amine used)

Mandatory Visualization

SyntheticPathways SM Methyl 3-(3,4-dichlorophenyl) -2-hydroxypropanoate Azide α-Azido Ester (Walden Inversion) SM->Azide Mitsunobu Reaction (DPPA, DIAD, PPh3) Triflate α-Triflate Intermediate (Highly Electrophilic) SM->Triflate Triflation (Tf2O, 2,6-Lutidine, -78°C) Keto α-Keto Ester (Oxidized Intermediate) SM->Keto Mild Oxidation (Dess-Martin Periodinane) AminoAcid Unnatural Amino Acid (e.g., 3,4-diCl-Phe) Azide->AminoAcid Reduction & Hydrolysis (Pd/C, H2 then LiOH) ThioEther α-Alkylthio Ester (Chiral Building Block) Triflate->ThioEther SN2 Substitution (RSH, DIPEA) Amine Substituted Amino Ester (Diverse Libraries) Keto->Amine Reductive Amination (RNH2, NaBH(OAc)3)

Figure 1: Divergent synthetic pathways from Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

References

  • Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 113(19), 7277-7287. URL:[Link]

  • Effenberger, F., Burkard, U., & Willfahrt, J. (1986). Enantioselective synthesis of amino acids from α -hydroxy acids. Liebigs Annalen der Chemie, 1986(2), 314-333. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

Sources

Method

experimental protocol for the synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Abstract: This document provides a comprehensive, technically detailed protocol for the synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate, a key intermediate in pharmaceutical and fine chemical research. The...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, technically detailed protocol for the synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate, a key intermediate in pharmaceutical and fine chemical research. The described method follows a robust and reproducible two-step synthetic sequence, commencing with a cyanide-mediated addition to 3,4-dichlorobenzaldehyde, followed by acidic methanolysis of the resulting cyanohydrin. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, procedural justifications, and critical safety considerations.

Introduction and Significance

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a valuable building block in organic synthesis, primarily utilized in the development of novel therapeutic agents. The presence of the dichlorinated phenyl ring, a chiral hydroxyl center, and a reactive ester functionality makes it a versatile precursor for a variety of more complex molecules. Its structural motifs are found in compounds investigated for a range of biological activities.

The synthetic strategy outlined herein is designed for efficiency and scalability, proceeding through a well-established cyanohydrin formation followed by hydrolysis and esterification. This approach offers a reliable pathway to the target molecule from commercially available starting materials.

Reaction Scheme and Mechanism

The synthesis proceeds in two distinct steps:

Step 1: Cyanohydrin Formation

The initial step involves the nucleophilic addition of a cyanide ion to the electrophilic carbonyl carbon of 3,4-dichlorobenzaldehyde. This reaction is typically base-catalyzed to generate the cyanide nucleophile from a source such as sodium cyanide. The resulting product is 2-(3,4-dichlorophenyl)-2-hydroxyacetonitrile.

Step 2: Hydrolysis and Esterification

The cyanohydrin intermediate is then subjected to acidic methanolysis. In the presence of a strong acid, such as hydrochloric acid, and methanol, the nitrile group undergoes hydrolysis to a carboxylic acid, which is subsequently esterified in the methanolic solution to yield the final product, Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
3,4-Dichlorobenzaldehyde≥97%Sigma-Aldrich6287-38-3
Sodium Cyanide≥98%Sigma-Aldrich143-33-9
MethanolAnhydrous, ≥99.8%Fisher Scientific67-56-1
Hydrochloric AcidConcentrated, 37%VWR7647-01-0
Diethyl EtherAnhydrous, ≥99%Sigma-Aldrich60-29-7
Sodium BicarbonateSaturated Aqueous Solution------
BrineSaturated Aqueous Solution------
Anhydrous Magnesium Sulfate≥97%Sigma-Aldrich7487-88-9
Apparatus
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice-water bath

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Step-by-Step Procedure

Step 1: Synthesis of 2-(3,4-dichlorophenyl)-2-hydroxyacetonitrile

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 17.5 g (0.1 mol) of 3,4-dichlorobenzaldehyde in 100 mL of diethyl ether.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes until the temperature equilibrates to 0-5 °C.

  • Preparation of Cyanide Solution: In a separate beaker, carefully dissolve 5.4 g (0.11 mol) of sodium cyanide in 20 mL of deionized water. Extreme caution must be exercised when handling sodium cyanide as it is highly toxic. [1]

  • Nucleophilic Addition: Transfer the aqueous sodium cyanide solution to a dropping funnel and add it dropwise to the stirred solution of 3,4-dichlorobenzaldehyde over a period of 30-45 minutes. It is crucial to maintain the reaction temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude cyanohydrin as a pale yellow oil or solid. The crude product is typically used in the next step without further purification.

Step 2: Synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

  • Reaction Setup: To the crude 2-(3,4-dichlorophenyl)-2-hydroxyacetonitrile from the previous step, add 150 mL of methanol in a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Acidification: Cool the mixture in an ice-water bath. Slowly and carefully, add 20 mL of concentrated hydrochloric acid to the stirred solution. This is a highly exothermic process.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain this temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate as a pure compound.

Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Acidic Methanolysis A 3,4-Dichlorobenzaldehyde in Diethyl Ether B Addition of NaCN (aq) (0-5 °C) A->B Nucleophilic Addition C Reaction Stirring (2-3 hours) B->C D Quenching, Extraction, & Concentration C->D E Crude 2-(3,4-dichlorophenyl) -2-hydroxyacetonitrile D->E F Crude Cyanohydrin in Methanol E->F Proceeds to next step G Addition of conc. HCl (0 °C) F->G Acidification H Reflux (12-18 hours) G->H Hydrolysis & Esterification I Neutralization, Extraction, & Concentration H->I J Purification (Column Chromatography) I->J K Pure Methyl 3-(3,4-dichlorophenyl) -2-hydroxypropanoate J->K

Caption: Workflow for the synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

Safety Precautions

  • 3,4-Dichlorobenzaldehyde: Causes severe skin burns and eye damage.[2][3][4] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated fume hood.

  • Sodium Cyanide: Highly toxic if swallowed, in contact with skin, or if inhaled.[1] Contact with acids liberates very toxic hydrogen cyanide gas.[1] All manipulations should be performed in a certified chemical fume hood. A dedicated cyanide antidote kit should be readily available.

  • Concentrated Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage. Handle with extreme care, wearing appropriate PPE. The addition of acid to methanol is exothermic and should be done slowly and with cooling.

  • General Precautions: All steps of this synthesis should be carried out by trained personnel in a well-equipped chemical laboratory. Ensure proper ventilation and have access to emergency safety equipment, including a safety shower and eyewash station.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (hydroxyl, ester carbonyl, aromatic C-Cl).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Troubleshooting

ProblemPossible CauseSolution
Low yield in Step 1 Incomplete reactionExtend the reaction time or use a slight excess of sodium cyanide.
Loss of product during work-upEnsure complete extraction by performing multiple extractions with the organic solvent.
Low yield in Step 2 Incomplete hydrolysis/esterificationExtend the reflux time and monitor the reaction by TLC.
Decomposition of the productAvoid excessive heating during reflux and concentration.
Impure final product Incomplete reaction or side reactionsOptimize purification by column chromatography, adjusting the solvent system as needed.

References

  • Organic Syntheses Procedure, Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. Available at: [Link]

  • Google Patents. (2007). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Google Patents. (2014). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
  • Google Patents. (2006). Process for the preparation of 3-[(4-fluorophenyl) sulfonyl]-2-hydroxy-2-methyl propionic acid.
  • RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available at: [Link]

  • Wikipedia. (n.d.). 3,4-Dihydroxybenzaldehyde. Available at: [Link]

  • Google Patents. (2006). Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Available at: [Link]

  • The Good Scents Company. (n.d.). 3,4-dihydroxybenzaldehyde. Available at: [Link]

  • PubMed. (2012). Synthesis and Antioxidant Properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and Its Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Drug synthesis methods and manufacturing technology: New method for the synthesis of methyl-4-[(3,4-dichlorophenyl)acetyl]-3-[(1-pyrrolidinyl)methyl]-1- piperazinecarboxylate. Available at: [Link]

  • PMC. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Available at: [Link]

  • ResearchGate. (2018). Purification of Lactic Acid via Esterification of Lactic Acid Using a Packed Column, Followed by Hydrolysis of Methyl Lactate Using Three Continuously Stirred Tank Reactors (CSTRs) in Series: A Continuous Pilot Plant Study. Available at: [Link]

  • Google Patents. (2004). Process for producing 3,4-dihydroxy benzaldehyde.

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Application

Application Notes and Protocols: Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate in Medicinal Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores offers a fertile ground for the development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores offers a fertile ground for the development of novel therapeutic agents. Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a synthetic compound that, while not extensively characterized in public literature, embodies the convergence of two medicinally significant structural motifs: the 3,4-dichlorophenyl group and the α-hydroxy-β-phenylpropanoate core.

The dichlorophenyl moiety is a cornerstone in medicinal chemistry, prized for its ability to modulate a molecule's physicochemical properties such as lipophilicity and metabolic stability.[1] This substitution pattern is found in a range of approved drugs, including the antidepressant sertraline and the non-steroidal anti-inflammatory drug (NSAID) diclofenac, highlighting its versatility in engaging with diverse biological targets.[1][2] The aryl propionic acid framework is also a classic scaffold, most notably recognized in the NSAID class of drugs like ibuprofen and naproxen.[3] Furthermore, derivatives of 3-aryl-2-hydroxy propanoic acid are key intermediates in the synthesis of various pharmaceutically important compounds, including agonists for peroxisome proliferator-activated receptors (PPARs).[4][5]

This guide provides a technical framework for researchers, scientists, and drug development professionals to explore the medicinal chemistry applications of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate. We will detail a plausible synthetic route and present protocols for investigating its potential as a kinase inhibitor, a norepinephrine reuptake inhibitor (NRI), and an antiproliferative agent.

Proposed Synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

The synthesis of the title compound can be approached through a multi-step sequence, starting from the commercially available 3,4-dichlorophenylalanine. This proposed route leverages established chemical transformations to yield the target ester.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Esterification A 3,4-Dichlorophenylalanine B 3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid A->B NaNO2, H2SO4 (aq) 0-15 °C C Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate B->C Methanol (MeOH) H2SO4 (catalytic) Reflux

Caption: Proposed two-step synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

Protocol 1: Synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Materials:

  • (L or D/L)-3,4-Dichlorophenylalanine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Acetone

  • Ethyl acetate

  • Methanol (anhydrous)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Step 1: Diazotization of 3,4-Dichlorophenylalanine This procedure is adapted from established methods for the conversion of α-amino acids to α-hydroxy acids.[6]

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3,4-dichlorophenylalanine (1 equivalent) in a mixture of acetone and dilute sulfuric acid (e.g., 5% v/v in water) at 0 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.5 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained between 0 °C and 15 °C. Vigorous gas evolution (N₂) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at a temperature below 25 °C for 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid.

Step 2: Fischer Esterification

  • Dissolve the crude 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid from Step 1 in anhydrous methanol (at least 10-fold excess by volume).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of acid).

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC until the starting acid is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The resulting crude product, Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Application Area 1: Scaffold for Kinase Inhibitor Discovery

The 3,4-dichlorophenyl motif is a prevalent feature in numerous kinase inhibitors.[1] This substitution pattern can effectively occupy hydrophobic pockets within the ATP-binding site of kinases, and the chlorine atoms can form specific halogen bonds, enhancing binding affinity and selectivity. Therefore, Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate serves as an excellent starting point for a fragment-based or lead optimization campaign targeting various kinases.

Workflow for Kinase Inhibitor Screening

Kinase_Screening_Workflow start Synthesize Compound Library (Derivatives of title compound) assay Primary Kinase Binding Assay (e.g., Competition Binding Assay) start->assay hits Identify Primary Hits (% Inhibition > Threshold) assay->hits hits->start Synthesize More Analogs ic50 Determine IC50 Values (Dose-Response Curve) hits->ic50 Potent Compounds cellular Cellular Kinase Activity Assay (e.g., Phosphorylation Assay) ic50->cellular selectivity Kinome Selectivity Profiling (Panel of >100 kinases) cellular->selectivity end Lead Candidate selectivity->end

Caption: A typical workflow for screening novel kinase inhibitors.

Protocol 2: In Vitro Kinase Inhibition Assay (Competition Binding Format)

This protocol describes a general method to assess the ability of a test compound to compete with a known, immobilized ligand for the ATP-binding site of a target kinase.[7]

Materials:

  • Recombinant purified kinase of interest

  • Immobilized "bait" ligand (a known ATP-competitive inhibitor for the target kinase) coupled to a solid support (e.g., beads)

  • Phage-tagged or biotinylated kinase for detection

  • Test compound (Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate or its derivatives) dissolved in DMSO

  • Assay buffer (specific to the kinase, typically containing HEPES, MgCl₂, BSA, and a reducing agent like DTT)

  • Wash buffer

  • Detection reagent (e.g., anti-phage antibody conjugated to HRP for qPCR, or streptavidin-HRP for ELISA)

  • 96- or 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

  • Binding Reaction:

    • In each well of the microplate, add the assay buffer.

    • Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (for positive and negative controls).

    • Add the tagged kinase to all wells.

    • Add the immobilized bait ligand to all wells except the negative control (which measures total kinase binding).

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound kinase.

  • Detection:

    • Add the appropriate detection reagent.

    • After a further incubation period, measure the signal. For qPCR-based detection, this involves quantifying the amount of phage DNA. For ELISA-based detection, this involves adding a substrate and measuring absorbance or fluorescence.[7]

  • Data Analysis:

    • The signal is inversely proportional to the binding affinity of the test compound.

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot percent inhibition versus log[compound concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase binding by 50%).

ParameterDescription
IC₅₀ The concentration of an inhibitor where the response (in this case, kinase binding) is reduced by half.
Ki The inhibition constant, representing the binding affinity of the inhibitor to the kinase.

Application Area 2: Norepinephrine Reuptake Inhibitor (NRI) for Neurological Disorders

The structural similarity of the phenylpropanoate core to known monoamine neurotransmitters and their reuptake inhibitors suggests a potential role for Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate as a modulator of neurotransmitter transporters. The 3,4-dichlorophenyl group, in particular, is a key pharmacophore in the selective serotonin reuptake inhibitor (SSRI) sertraline.[1] It is plausible that this compound or its derivatives could exhibit inhibitory activity at the norepinephrine transporter (NET), a validated target for the treatment of depression and ADHD.[8]

Protocol 3: Norepinephrine Transporter (NET) Uptake Assay

This protocol outlines a cell-based assay to measure the inhibition of norepinephrine uptake by the human norepinephrine transporter (hNET).[9][10][11]

Materials:

  • A stable cell line endogenously expressing hNET (e.g., human neuroblastoma SK-N-BE(2)C cells) or a cell line transfected with the hNET gene (e.g., HEK293-hNET).[9]

  • [³H]-Norepinephrine (radiolabeled tracer)

  • Test compound and reference inhibitors (e.g., Desipramine)

  • Cell culture medium and plates (24- or 96-well)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Culture: Culture the hNET-expressing cells in appropriate plates until they reach a confluent monolayer.

  • Assay Preparation:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells for 10-15 minutes at room temperature with varying concentrations of the test compound or the reference inhibitor dissolved in assay buffer. Include a vehicle control (buffer with DMSO) and a non-specific uptake control (e.g., a high concentration of a known inhibitor like 10 µM Desipramine).

  • Uptake Reaction:

    • Initiate the uptake by adding [³H]-Norepinephrine to each well at a final concentration close to its Kₘ value (e.g., ~400 nM for SK-N-BE(2)C cells).[9]

    • Incubate for a short period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold assay buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) or scintillation fluid directly to the wells.

  • Quantification:

    • Transfer the lysate to scintillation vials.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Specific uptake is calculated by subtracting the non-specific uptake (CPM in the presence of excess Desipramine) from the total uptake (CPM in the vehicle control).

    • Calculate the percent inhibition of specific uptake for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Application Area 3: Antiproliferative Agent for Cancer Research

Given that many kinase inhibitors and other targeted therapies containing the dichlorophenyl moiety exhibit anticancer effects, it is prudent to evaluate the cytotoxic and antiproliferative potential of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.[1][12]

Protocol 4: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14][15][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom cell culture plates

  • Test compound and a positive control (e.g., Doxorubicin)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cancer cells that are in their logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound (e.g., from 0.1 µM to 100 µM).

    • Include wells for vehicle control (medium with DMSO) and a positive control.

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Addition:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log[compound concentration] to generate a dose-response curve and determine the IC₅₀ value.

Cell LineTissue of OriginRationale for Selection
HCT-116 Colon CarcinomaA standard model for colorectal cancer; known to be sensitive to a wide range of antiproliferative agents.[12]
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive breast cancer cell line widely used in anticancer drug screening.[15]
HEK293 Human Embryonic KidneyOften used as a non-cancerous control to assess the selectivity and general toxicity of a compound.[15]

Conclusion and Future Directions

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate represents a promising, yet underexplored, chemical entity. Its constituent parts—the dichlorophenyl group and the hydroxypropanoate core—are well-represented in a multitude of bioactive compounds. The protocols detailed in this guide provide a robust starting point for any medicinal chemistry program aimed at elucidating the biological activities of this compound and its derivatives. By systematically evaluating its potential as a kinase inhibitor, a norepinephrine reuptake inhibitor, and an antiproliferative agent, researchers can unlock new avenues for the development of novel therapeutics.

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  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. Available at: [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. ResearchGate. Available at: [Link]

  • Phenyllactic acid: a potential antimicrobial compound in lactic acid bacteria. AMB Express. Available at: [Link]

  • Structure Modeling of the Norepinephrine Transporter. MDPI. Available at: [Link]

  • Innovative strategies for measuring kinase activity to accelerate the next wave of novel kinase inhibitors. DSpace@Leiden. Available at: [Link]

  • n-benzyl-2,3-azetidinedione. Organic Syntheses. Available at: [Link]

  • Process for the synthesis of intermediates useful for preparing 1,3,4-triazine derivatives. Google Patents. AU2016358147A1.
  • Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. Organic Syntheses. Available at: [Link]

  • Biological evaluation of halogenated flavone derivatives as antiangiogenic and anticancer agents. CentAUR. Available at: [Link]

  • DDT. Wikipedia. Available at: [Link]

  • Process for producing 3-amino-2-hydroxypropionic acid derivatives. Google Patents. US20060135784A1.
  • Noradrenaline Transporter Inhibitor Pipeline Insights 2025. DelveInsight. Available at: [Link]

  • 3-Phenyllactic acid generated in medicinal plant extracts fermented with plant-derived lactic acid bacteria inhibits the biofilm synthesis of Aggregatibacter actinomycetemcomitans. Frontiers in Microbiology. Available at: [Link]

  • 3-(3,4-Dihydroxyphenyl)-2-methylpropanoic acid. PubChem. Available at: [Link]

Sources

Method

laboratory scale synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Application Note: Laboratory-Scale Synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate Introduction & Strategic Rationale As a Senior Application Scientist, I have designed this protocol to address the specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory-Scale Synthesis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Introduction & Strategic Rationale

As a Senior Application Scientist, I have designed this protocol to address the specific synthetic vulnerabilities of polyhalogenated aromatic substrates. 3-Aryl-2-hydroxypropanoic acid derivatives are highly valued as chiral building blocks for pharmaceutical agents, including peroxisome proliferator-activated receptor (PPAR) agonists and selective enzyme inhibitors[1].

While classical laboratory routes to 3-aryl-2-hydroxy esters often rely on the Darzens condensation followed by epoxide ring-opening via catalytic hydrogenation (e.g., Pd/C), this approach is fundamentally flawed for 3,4-dichlorophenyl substrates. Palladium-catalyzed hydrogenation conditions frequently induce competitive hydrodehalogenation, stripping the essential chlorine atoms from the aromatic ring.

To circumvent this, the following protocol employs a highly reliable, stereoretentive two-step sequence starting from commercially available 3,4-dichlorophenylalanine. This method not only preserves the integrity of the dichloroaryl moiety but also allows for the precise control of stereochemistry if an enantiopure starting material is required.

Mechanistic Causality: The Double SN2 Pathway

The success of this protocol relies on a self-validating mechanistic sequence that ensures both chemical purity and stereochemical fidelity:

  • Step 1: Diazotization and α-Lactone Formation. The amino acid is treated with sodium nitrite in aqueous sulfuric acid, converting the primary amine into a highly reactive diazonium salt. This intermediate undergoes a rapid intramolecular substitution (first SN2), where the adjacent carboxylate group attacks the α-carbon. This expels nitrogen gas (a reliable visual indicator of reaction progress) and forms a highly strained, transient α-lactone[2].

  • Step 2: Hydrolysis. Water acts as a nucleophile to open the α-lactone (second SN2), yielding the α-hydroxy acid. Because two consecutive inversions of stereochemistry occur at the chiral center, the overall transformation proceeds with net retention of configuration[2]. Furthermore, the uncharged α-hydroxy acid product is insoluble in the acidic aqueous medium and precipitates, driving the reaction forward and simplifying isolation[2].

  • Step 3: Fischer Esterification. The isolated 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid is subjected to esterification. Thionyl chloride (SOCl₂) is added to methanol to generate anhydrous HCl in situ, which cleanly catalyzes the formation of the methyl ester without risking racemization or side reactions[3].

Synthetic Workflow Visualization

SynthesisWorkflow SM 3,4-Dichlorophenylalanine (Starting Material) Step1 Diazotization (NaNO2, H2SO4, H2O, 0 °C to RT) SM->Step1 Int1 α-Lactone Intermediate (Inversion 1) Step1->Int1 Intramolecular Substitution Int2 3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid (Inversion 2 -> Net Retention) Int1->Int2 Hydrolysis (H2O) Step2 Esterification (MeOH, SOCl2, Reflux) Int2->Step2 Product Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (Final Product) Step2->Product Fischer Esterification

Workflow for stereoretentive synthesis of methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

Experimental Protocols

Protocol A: Synthesis of 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid

This protocol is a self-validating system; the evolution of N₂ gas confirms diazonium decomposition, and product precipitation confirms successful conversion.

  • Preparation: Suspend 3,4-dichlorophenylalanine (10.0 g, 42.7 mmol, 1.0 eq) in 1M aqueous H₂SO₄ (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Diazotization: Dissolve NaNO₂ (4.42 g, 64.1 mmol, 1.5 eq) in cold distilled water (25 mL). Add this solution dropwise to the acidic suspension over 45 minutes using an addition funnel. Crucial Insight: Maintain the internal temperature below 5 °C to prevent the premature thermal decomposition of the diazonium intermediate[4].

  • Reaction: Observe the steady evolution of N₂ gas bubbles[2]. Stir the mixture at 0 °C for 2 hours, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 16–24 hours.

  • Isolation: The product will precipitate as a crystalline solid[2]. Extract the entire aqueous mixture with Ethyl Acetate (3 × 100 mL).

  • Workup: Wash the combined organic layers with brine (100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate α-hydroxy acid as an off-white solid.

Protocol B: Esterification to Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
  • Preparation: Transfer the crude 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid (approx. 8.0 g, 34.0 mmol, 1.0 eq) to an oven-dried 250 mL round-bottom flask. Dissolve in anhydrous methanol (80 mL) under a nitrogen atmosphere.

  • Activation: Cool the solution to 0 °C using an ice-water bath. Carefully add Thionyl Chloride (3.0 mL, 40.8 mmol, 1.2 eq) dropwise via syringe. Caution: This step is highly exothermic and evolves HCl and SO₂ gases. Perform strictly in a fume hood.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 65 °C for 4–6 hours[3].

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the highly polar carboxylic acid baseline spot is entirely consumed.

  • Workup: Cool the mixture to room temperature and evaporate the volatiles under reduced pressure. Dissolve the resulting residue in Ethyl Acetate (100 mL).

  • Neutralization: Wash the organic layer carefully with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize residual HCl, followed by brine (50 mL).

  • Final Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the final product, methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate, as a viscous oil or low-melting solid.

Quantitative Data Summary

ParameterProtocol A: DiazotizationProtocol B: Esterification
Substrate 3,4-Dichlorophenylalanine (1.0 eq)3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid (1.0 eq)
Primary Reagent NaNO₂ (1.5 eq)Thionyl Chloride (1.2 eq)
Solvent / Catalyst 1M H₂SO₄ (aq)Anhydrous Methanol
Temperature Profile 0 °C (2 h) → 25 °C (16-24 h)0 °C (addition) → 65 °C (4-6 h)
Visual/Analytical Indicators N₂ gas evolution, product precipitationDissolution of starting material, TLC monitoring
Expected Yield 65 – 80%85 – 95%

Sources

Application

Application Notes and Protocols: The Strategic Use of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate as a Chiral Starting Material

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the applications of Methyl 3-(3,4-dichlorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the applications of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate. This chiral building block is of significant interest due to its structural motifs—a 3,4-dichlorophenyl group characteristic of several active pharmaceutical ingredients (APIs) and a versatile 2-hydroxypropanoate core. We will explore its physicochemical properties and present detailed, field-proven protocols for its key chemical transformations. The primary focus will be on manipulating its ester and hydroxyl functionalities to generate advanced intermediates for complex molecule synthesis, with a conceptual application towards precursors of the selective serotonin reuptake inhibitor (SSRI), Sertraline.

Introduction and Strategic Significance

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a valuable chiral synthon in organic synthesis. Its utility is derived from three key structural features:

  • The 3,4-Dichlorophenyl Moiety: This functional group is a well-established pharmacophore found in numerous pharmaceuticals, most notably the antidepressant Sertraline. Its presence provides a foundational element for building molecules with targeted biological activity.

  • The Chiral Hydroxyl Group: The secondary alcohol at the C2 position introduces stereochemistry, which is critical for the efficacy and safety of many drugs.[1] This hydroxyl group is a versatile handle for a wide array of synthetic modifications, including oxidation, esterification, and nucleophilic substitution (after conversion to a suitable leaving group).

  • The Methyl Ester: The ester group offers another site for chemical transformation. It can be hydrolyzed to a carboxylic acid for amide bond formation, reduced to a primary alcohol, or used to activate the adjacent C2 position.

These features make Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate an ideal starting material for building complex, enantiomerically enriched molecules, enabling researchers to explore new chemical space or develop more efficient synthetic routes to known APIs.

Physicochemical Properties and Data

A summary of the key properties for the related compound, Methyl 2-(3,4-dichlorophenyl)-3-hydroxypropanoate, is provided below. Researchers should always verify the properties of their specific starting material via analytical characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₀Cl₂O₃PubChem[2]
Molecular Weight 249.09 g/mol PubChem[2]
Appearance Typically a colorless to light yellow oil or solidGeneral Observation
Predicted XlogP 2.3PubChem[2]

Note: Spectroscopic data for this specific compound is not widely published, indicating it may be a custom or specialty chemical. Researchers are advised to perform full analytical characterization (¹H NMR, ¹³C NMR, MS, IR) upon receipt.

Core Synthetic Transformations and Protocols

The true value of a starting material lies in its synthetic versatility. The following protocols detail key transformations that leverage the functional groups of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

Hydrolysis of the Methyl Ester

Causality and Rationale: The conversion of the methyl ester to a carboxylic acid is a fundamental transformation. The resulting carboxylic acid is a crucial intermediate for forming amide bonds (e.g., coupling with amines to build peptide-like structures or other complex amides), participating in reductions, or engaging in other carboxylate-specific reactions. Both base- and acid-catalyzed methods are viable, with the choice depending on the stability of other functional groups in the molecule. Base-catalyzed saponification is often faster and occurs under milder temperature conditions, while acid-catalyzed hydrolysis is reversible and requires removal of the methanol byproduct to drive the reaction to completion.[3][4]

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol describes the hydrolysis of the methyl ester to the corresponding sodium carboxylate, followed by acidic workup to yield the free carboxylic acid.

  • Materials and Reagents:

    • Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (1.0 eq)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • 1 M Sodium Hydroxide (NaOH) solution (1.5 - 2.0 eq)

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Step-by-Step Methodology:

    • Dissolve Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (1.0 eq) in a suitable solvent like MeOH or THF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 1 M NaOH solution (1.5 eq) dropwise to the stirring solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution to 0 °C and acidify to pH 1-2 by the slow addition of 1 M HCl. A precipitate may form.

    • Extract the aqueous layer three times with Ethyl Acetate.

    • Combine the organic extracts and wash sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid.

    • Purify the product by recrystallization or column chromatography as needed.

Oxidation of the Secondary Hydroxyl Group

Causality and Rationale: Oxidizing the secondary alcohol to a ketone yields Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate. This α-keto ester is a highly valuable intermediate. The ketone can be subjected to reductive amination to install an amine group, or it can act as an electrophile in various carbon-carbon bond-forming reactions. Using mild and selective oxidizing agents like Dess-Martin Periodinane (DMP) or a Swern oxidation protocol prevents over-oxidation and is compatible with the ester functionality.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This protocol provides a reliable method for the oxidation of the secondary alcohol to a ketone under mild, neutral conditions.

  • Materials and Reagents:

    • Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (1.0 eq)

    • Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Sodium Thiosulfate (Na₂S₂O₃)

    • Diatomaceous earth (Celite®)

  • Step-by-Step Methodology:

    • Dissolve Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (Nitrogen or Argon).

    • Add DMP (1.2 eq) to the solution in one portion.

    • Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15-20 minutes until the layers are clear.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter the solution through a pad of Celite® to remove any fine particulates.

    • Concentrate the filtrate under reduced pressure to yield the crude Methyl 3-(3,4-dichlorophenyl)-2-oxopropanoate.

    • Purify the product via flash column chromatography on silica gel.

Conceptual Application: A Pathway to a Sertraline Precursor

The true power of this starting material is its potential role in a convergent synthesis of complex molecules like Sertraline. Sertraline is synthesized from the key intermediate 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone (sertralone). While our starting material is not a direct precursor to the tetralone ring, its derived products can be conceptualized as key fragments in a multi-step synthesis.

The workflow below illustrates a conceptual pathway where the ketone, derived from our starting material via Protocol 2, undergoes reductive amination to form a chiral amine. This amine is a structural analogue of a portion of the Sertraline molecule and could be a valuable intermediate in the synthesis of novel derivatives or related compounds.

G cluster_start Starting Material cluster_oxidation Protocol 2 cluster_intermediate Key Intermediate cluster_amination Key Transformation cluster_product Sertraline Fragment Analogue SM Methyl 3-(3,4-dichlorophenyl) -2-hydroxypropanoate Oxidation Oxidation (DMP) SM->Oxidation Ketoester Methyl 3-(3,4-dichlorophenyl) -2-oxopropanoate Oxidation->Ketoester ReductiveAmination Reductive Amination (e.g., with Methylamine, NaBH3CN) Ketoester->ReductiveAmination FinalFragment Methyl 3-(3,4-dichlorophenyl) -2-(methylamino)propanoate ReductiveAmination->FinalFragment G cluster_R Pathway 1 cluster_S Pathway 2 Ketoester Methyl 3-(3,4-dichlorophenyl) -2-oxopropanoate R_Catalyst (R)-Chiral Catalyst or Enzyme Ketoester->R_Catalyst S_Catalyst (S)-Chiral Catalyst or Enzyme Ketoester->S_Catalyst R_Product (R)-Methyl 3-(3,4-dichlorophenyl) -2-hydroxypropanoate R_Catalyst->R_Product S_Product (S)-Methyl 3-(3,4-dichlorophenyl) -2-hydroxypropanoate S_Catalyst->S_Product

Sources

Method

Application Note: Advanced Purification Protocol for Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Introduction & Physicochemical Profiling Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a highly functionalized building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate is a highly functionalized building block frequently utilized in the development of active pharmaceutical ingredients (APIs) and agrochemicals. Structurally, it is a derivative of phenyllactic acid, characterized by a highly lipophilic 3,4-dichlorophenyl tail, a hydrogen-bond donating secondary hydroxyl group at the C2 position, and a hydrogen-bond accepting methyl ester headgroup.

This unique physicochemical profile dictates a multi-modal purification strategy. The synthesis of this compound—typically via the[1] or the asymmetric reduction of the corresponding keto-ester—often leaves residual unreacted acids, over-alkylated byproducts, or catalyst residues.

Causality in Purification Design: Because the structurally similar unsubstituted analog,methyl 2-hydroxy-3-phenylpropanoate, is efficiently purified using normal-phase chromatography with a non-polar/polar solvent matrix (e.g., Cyclohexane/Ethyl Acetate)[2], a similar approach is highly effective here. However, the addition of two electron-withdrawing chlorine atoms at the 3 and 4 positions of the aromatic ring significantly increases the molecule's overall lipophilicity. This structural alteration reduces the electron density of the aromatic ring, weakening its π

π interactions with the silica stationary phase. Consequently, a slightly less polar eluent system (Hexane/Ethyl Acetate 5:1 to 4:1) is required to achieve the optimal retention factor ( Rf​≈0.35−0.45 ) for preparative resolution.

Purification Workflow Visualization

PurificationWorkflow Crude 1. Crude Reaction Mixture (Contains Acid & Ester) LLE 2. Liquid-Liquid Extraction (EtOAc / Sat. NaHCO3) Crude->LLE Dry 3. Drying & Concentration (Na2SO4, Rotary Evap) LLE->Dry Flash 4. Flash Chromatography (Silica Gel, Hexane:EtOAc 4:1) Dry->Flash TLC 5. TLC Fraction Pooling (UV 254 nm & KMnO4) Flash->TLC Cryst 6. Recrystallization (Heptane / MTBE) TLC->Cryst Pure 7. Pure Target Compound (>99% HPLC Purity) Cryst->Pure

Workflow for the purification of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . At each phase, an analytical checkpoint ensures that the process verifies its own success before proceeding to the next step.

Phase 1: Reaction Quenching & Liquid-Liquid Extraction (LLE)

Objective: Remove highly polar impurities and unreacted 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid.

  • Quench: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Neutralization: Wash the organic layer with an equal volume of saturated aqueous NaHCO3​ .

    • Self-Validation Checkpoint: Observe the aqueous layer for gas evolution ( CO2​ ). Continue washing with fresh NaHCO3​ until gas evolution completely ceases, confirming the total neutralization and removal of unreacted carboxylic acids.

  • Brine Wash: Wash the organic phase with saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure (rotary evaporator, 35 °C) to yield the crude ester.

Phase 2: Flash Column Chromatography

Objective: Isolate the target ester from structurally similar organic byproducts using [2].

  • Column Preparation: Pack a glass column with 40–63 µm silica gel using Hexane as the slurry solvent. Use approximately 30–40 g of silica per gram of crude product.

  • Loading: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM) or Toluene and apply it evenly to the top of the silica bed.

  • Elution: Elute using a gradient solvent system starting at 100% Hexane, stepping to Hexane/EtOAc (9:1), and finally holding at Hexane/EtOAc (4:1).

  • Fraction Collection & TLC Pooling: Collect fractions and monitor via Thin-Layer Chromatography (TLC).

    • Self-Validation Checkpoint: Spot fractions on silica TLC plates. Elute with Hexane/EtOAc (4:1). The target compound will appear at Rf​≈0.45 . It will be strongly UV-active at 254 nm (due to the dichlorophenyl ring) and will rapidly stain bright yellow against a purple background when dipped in KMnO4​ stain (due to the oxidation of the C2-hydroxyl group).

  • Concentration: Pool the fractions containing the pure product and evaporate the solvent to yield a semi-solid or crystalline crude solid.

Phase 3: Recrystallization (Polishing Step)

Objective: Achieve >99% purity by exploiting differential solubility.

  • Dissolution: Suspend the chromatographed solid in Heptane (approx. 5 mL/g). Add Methyl tert-butyl ether (MTBE) dropwise while heating to 60 °C until the solid completely dissolves.

    • Causality: The compound is highly soluble in MTBE (which solvates the ester and hydroxyl groups) but poorly soluble in Heptane (which repels the polar headgroup).

  • Crystallization: Remove from heat and allow the solution to cool to room temperature undisturbed. Once nucleation begins, transfer the flask to a 4 °C refrigerator for 4 hours to maximize yield.

  • Filtration: Filter the crystals via a Büchner funnel, washing with ice-cold Heptane. Dry under high vacuum.

Phase 4: Analytical Validation

Objective: Confirm structural integrity and absolute purity.

  • HPLC Analysis: Run the dissolved crystals on a reverse-phase C18 column (Water/Acetonitrile gradient with 0.1% TFA). The target peak should integrate to >99% Area.

  • 1 H NMR (CDCl 3​ ): Verify the structure by identifying the characteristic α -proton (dd or t, ~4.4 ppm), the methyl ester singlet (~3.7 ppm), the benzylic protons (~2.9-3.1 ppm), and the aromatic protons (7.0-7.4 ppm).

Quantitative Data Summary

ParameterValue / MetricMechanistic Rationale
Optimal Eluent (Flash) Hexane / EtOAc (5:1 to 4:1)Balances the lipophilic dichlorophenyl tail and polar α -hydroxy ester headgroup.
TLC Rf​ Value ~0.45 (Hexane/EtOAc 4:1)Ideal retention factor for preparative resolution on silica gel[2].
UV Activity Strong at 254 nmDriven by the highly conjugated 3,4-dichlorophenyl moiety.
TLC Stain KMnO4​ (Yellow on purple)Rapid oxidation of the secondary hydroxyl group at C2.
Crystallization Solvent Heptane / MTBE (Gradient)Exploits differential solubility; MTBE solvates the ester, Heptane forces precipitation.
Expected Recovery 80 - 88%Based on typical yields for phenyllactic acid esterifications[3],[1].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Welcome to the Technical Support Center for the purification and isolation of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate . As an α -hydroxy ester with a halogenated aromatic ring and a chiral center at C2, this mo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and isolation of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate . As an α -hydroxy ester with a halogenated aromatic ring and a chiral center at C2, this molecule presents a unique triad of purification challenges: enantiomeric resolution , ester lability , and thermal instability [1, 2].

This guide is designed for research scientists and drug development professionals. It moves beyond standard protocols by explaining the mechanistic causality behind each experimental choice, ensuring your purification workflows are both robust and self-validating.

Part 1: Diagnostic Data & Impurity Profiling

Before troubleshooting, you must accurately identify the impurities in your crude mixture. The electron-withdrawing nature of the α -hydroxy group makes the adjacent methyl ester highly electrophilic and susceptible to degradation [2].

Table 1: Quantitative Diagnostic Markers for Common Impurities

Impurity / DegradantMechanism of FormationMS Marker (m/z)UV Max (nm)Chromatographic Behavior (RP-HPLC)
Target Ester N/A (Desired Product)249.0 [M+H]⁺, 271.0 [M+Na]⁺210, 261Baseline reference (RT)
Free Acid Hydrolysis (Aqueous workup)235.0 [M+H]⁺210, 261Elutes earlier than target; broad tailing peak
Ethyl/Isopropyl Ester Transesterification (HPLC)263.0 / 277.0 [M+H]⁺210, 261Elutes later than target; sharp peak
Dimeric Lactide Self-condensation (Heat)465.0 [M+H]⁺265Highly retained; elutes in column wash
3,4-Dichlorophenylpyruvate Unreacted starting material247.0 [M+H]⁺280-290Elutes near free acid; distinct UV spectrum

Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: During chiral HPLC, I am seeing a growing secondary peak that matches the mass of an isopropyl ester. What is causing this?

The Causality: You are observing transesterification . Chiral HPLC methods for phenyllactic acid derivatives often utilize normal-phase mixtures like Hexane/Isopropanol (IPA) [1]. If you add an acidic modifier (like 0.1% Trifluoroacetic Acid, TFA) to sharpen the peaks, the TFA acts as a catalyst. The highly electrophilic carbonyl carbon of your methyl ester undergoes nucleophilic attack by the IPA in the mobile phase, converting your methyl ester into an isopropyl ester on the column [2]. The Solution: Remove TFA from your mobile phase. If a modifier is absolutely necessary to suppress tailing from the α -hydroxyl group, use a non-nucleophilic volatile acid (like formic acid at a much lower concentration, 0.01%) or switch to a strictly non-alcoholic mobile phase system (e.g., Hexane/Ethyl Acetate) if your chiral stationary phase permits it.

Q2: How do I effectively resolve the (R) and (S) enantiomers without degrading the compound?

The Causality: The 3,4-dichloro substitution alters the electron density of the aromatic ring, enhancing π−π interactions. Stationary phases based on cellulose tris-(4-methylbenzoate), such as Chiralcel OJ-H, are exceptionally effective for this class of molecules [1]. The chiral recognition relies on a three-point interaction:

  • Hydrogen bonding between the stationary phase and the α -OH group.

  • Dipole-dipole interactions with the ester carbonyl.

  • π−π stacking with the 3,4-dichlorophenyl ring. The Solution: Use a Chiralcel OJ-H column (or equivalent) under strictly neutral normal-phase conditions (Hexane/Ethanol 90:10). Ethanol is less sterically hindered than IPA and often provides superior resolution for bulky halogenated aromatics without requiring acidic modifiers.

Q3: My rotary evaporation fractions show a high-molecular-weight impurity (m/z ~465). How do I prevent this?

The Causality: α -hydroxy esters are prone to intermolecular self-condensation, forming dimeric cyclic esters known as lactides (or linear oligomers) when exposed to heat and high concentrations [3]. The hydroxyl group of one molecule attacks the ester carbonyl of another. The Solution: Never exceed a water bath temperature of 35°C during rotary evaporation. Ensure the system vacuum is optimized (< 20 mbar) to remove solvents efficiently at low temperatures.

Part 3: Visualizing Degradation and Purification Workflows

The following diagrams illustrate the logical relationships between the molecule's vulnerabilities and the designed purification workflow.

Degradation Target Methyl 3-(3,4-dichlorophenyl) -2-hydroxypropanoate Acid Free Acid (Hydrolysis) Target->Acid H2O / Acid or Base (Aqueous Workup) Lactide Dimeric Lactide (Self-Condensation) Target->Lactide Heat > 35°C (Concentration) Trans Alkyl Ester (Transesterification) Target->Trans ROH / Acid Additive (HPLC Mobile Phase)

Degradation pathways of alpha-hydroxy esters during purification and concentration.

Workflow Crude Crude Mixture (Ester + Acid + Pyruvate) Ext Mild Bicarbonate Wash (pH 7.5-8.0) Crude->Ext Org Organic Phase (Target Ester) Ext->Org Retained Aq Aqueous Phase (Acid Impurities) Ext->Aq Removed HPLC Chiral HPLC (Chiralcel OJ-H) Org->HPLC Direct Injection Enant1 (R)-Enantiomer (ee > 99%) HPLC->Enant1 Enant2 (S)-Enantiomer (ee > 99%) HPLC->Enant2

Chemoselective workup and chiral HPLC workflow for enantiomeric separation.

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Removal of Acidic Impurities

Purpose: To remove unreacted 3,4-dichlorophenylpyruvic acid and hydrolyzed free acid prior to chromatography, preventing column fouling.

  • Dissolution: Dissolve the crude mixture in a non-polar, water-immiscible solvent (e.g., Dichloromethane or Methyl tert-butyl ether, MTBE) at a concentration of 50 mg/mL.

  • Mild Basic Wash: Wash the organic layer with an equal volume of cold (4°C) 5% aqueous NaHCO3​ (pH ~8.0).

    • Causality: The pKa of the free α -hydroxy acid is ~3.5. At pH 8.0, it is fully deprotonated and partitions into the aqueous phase. The cold temperature prevents base-catalyzed hydrolysis of the target methyl ester.

  • Phase Separation: Separate the layers immediately. Do not leave the ester in contact with the basic aqueous phase for more than 5 minutes.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ . Filter and concentrate under reduced pressure at a water bath temperature not exceeding 35°C to prevent lactide formation.

Protocol B: Chiral HPLC Resolution

Purpose: Baseline separation of (R) and (S) enantiomers without inducing transesterification.

Table 2: Optimized Chiral HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)Cellulose tris-(4-methylbenzoate) provides optimal chiral cavities for halogenated aromatics [1].
Mobile Phase Hexane / Ethanol (90:10, v/v)Neutral conditions prevent transesterification. Ethanol provides better π -stacking geometry than IPA.
Flow Rate 0.8 mL/minBalances resolution (Rs > 1.5) with acceptable backpressure.
Temperature 25°C (Isothermal)Strict temperature control prevents thermodynamic line-broadening of the α -OH hydrogen bonds.
Detection UV at 261 nm and 210 nm261 nm is specific to the dichlorophenyl chromophore; 210 nm detects the ester carbonyl.

Self-Validation Step: Inject a blank of the mobile phase after your first run. If you observe a peak at the retention time of the free acid, your column retains residual acidic modifiers from previous users. Flush the column with 100% Ethanol for 20 column volumes before proceeding.

References

  • Prasad, S., et al. (2008). Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. PubMed (National Library of Medicine). Retrieved from:[Link]

  • Google Patents. (2021). WO2021046234A1 - Processes for the preparation of alpha-hydroxy esters by esterification.
  • Wu, H., Zhang, W., & Mu, W. (2021). Recent development of phenyllactic acid: physicochemical properties, biotechnological production strategies and applications. Taylor & Francis. Retrieved from:[Link]

Optimization

troubleshooting HPLC separation of dichlorophenyl isomers

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). This guide is specifically engineered for researchers and drug development professionals struggling with the co-elution of dichlo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC). This guide is specifically engineered for researchers and drug development professionals struggling with the co-elution of dichlorophenyl positional isomers (e.g., dichlorobenzenes, dichlorophenols).

Below, we dissect the mechanistic causes of isomer co-elution, provide a logical troubleshooting framework, answer frequently asked questions, and outline a self-validating experimental protocol.

The Mechanistic Challenge of Dichlorophenyl Isomers

Positional isomers of dichlorophenyl compounds (such as 2,4-dichlorophenol and 2,5-dichlorophenol) share identical molecular weights and nearly identical octanol-water partition coefficients (logP). Traditional reversed-phase liquid chromatography (RPLC) relies heavily on dispersive (hydrophobic) interactions. Because the hydrophobicities of these isomers are virtually indistinguishable, standard C18 alkyl phases often fail to achieve baseline resolution[1].

To separate these critical pairs, chromatographers must abandon purely hydrophobic separation strategies and instead exploit subtle differences in the analytes' steric hindrance, dipole moments, and π-electron distributions using orthogonal stationary phases[2].

Troubleshooting Guide: Resolving Isomer Co-Elution

If you are observing a single, broad peak or poorly resolved shoulders for your dichlorophenyl isomers, follow this logical troubleshooting workflow.

Step A: Shift the Stationary Phase Chemistry Causality: A standard C18 column cannot differentiate the spatial arrangement of chlorine atoms on a benzene ring. Switching to a fluorinated aromatic phase, such as a Pentafluorophenyl (PFP) column, introduces shape selectivity. The PFP ring acts as a strong Lewis acid due to its highly electronegative fluorine atoms, enabling π-π charge-transfer interactions, strong dipole-dipole interactions, and rigid steric recognition[2][3].

Step B: Optimize the Mobile Phase Modifier Causality: Acetonitrile is a π-electron-rich solvent. When used with a PFP column, acetonitrile competes with the stationary phase for π-π interactions with the analyte, effectively suppressing the column's unique selectivity. Switching the organic modifier to methanol—a protic solvent lacking π-electrons—enhances the π-π and dipole interactions between the dichlorophenyl isomers and the PFP phase, drastically improving resolution[4].

Step C: Modulate Temperature for Enthalpic Gains Causality: Dipole-dipole and steric interactions are highly enthalpic. Lowering the column temperature (e.g., from 40°C to 20°C) slows down the kinetic energy of the system, allowing the subtle dipole differences of the isomers to interact more strongly with the highly polar C-F bonds of the PFP stationary phase[5].

G Start Co-elution of Isomers on C18 Column Step1 Switch to PFP or Phenyl-Hexyl Phase Start->Step1 Shape Selectivity Step2 Change Mobile Phase Acetonitrile -> Methanol Step1->Step2 Enhance π-π Interaction Step3 Optimize Gradient & Lower Temperature Step2->Step3 Maximize Dipole Effects End Baseline Resolution Achieved Step3->End

Workflow for resolving positional isomer co-elution via shape selectivity.

Frequently Asked Questions (FAQs)

Q1: Why does my C18 column fail to separate 2,4-dichlorophenol and 2,5-dichlorophenol? A1: C18 columns separate analytes primarily based on hydrophobicity (partitioning into the alkyl chains). Because 2,4- and 2,5-dichlorophenol have nearly identical logP values, a C18 phase cannot differentiate them[1]. Baseline separation requires exploiting their differing dipole moments using a column with orthogonal selectivity, such as a PFP or a cyclodextrin-modified phase[3][5].

Q2: How exactly does a PFP column physically separate these isomers? A2: The pentafluorophenyl ring is highly electron-deficient. Dichlorophenyl isomers, depending on the exact position of the chlorine atoms, have distinct electron density distributions. The PFP column separates them through a combination of three distinct mechanisms, as mapped below[2][6].

RetentionMechanisms PFP Pentafluorophenyl (PFP) Stationary Phase PiPi π-π Interactions (Charge Transfer) PFP->PiPi Electron-deficient ring Dipole Dipole-Dipole Interactions PFP->Dipole Polar C-F bonds Steric Steric / Shape Recognition PFP->Steric Rigid planar structure Isomer Dichlorophenyl Isomer Separation PiPi->Isomer Dipole->Isomer Steric->Isomer

Logical relationship of PFP column retention mechanisms for isomer separation.

Q3: I switched to a PFP column but still see peak tailing for dichlorophenols. What is the cause? A3: Peak tailing for acidic analytes like dichlorophenols on PFP columns is often caused by secondary interactions with unreacted silanol groups on the silica support, or suboptimal mobile phase pH. Ensure you are using a buffered mobile phase (e.g., 0.1% formic acid) at a pH that fully suppresses the ionization of the phenol (pH < 3.5), and verify that the column utilizes high-density endcapping technology[6].

Quantitative Data Comparison: Stationary Phase Selection

To aid in column selection, the following table summarizes the quantitative selectivity profiles of various stationary phases when challenged with dichlorophenyl isomers.

Stationary PhasePrimary Retention MechanismSelectivity for Dichlorophenyl IsomersRecommended Organic Modifier
Standard C18 Hydrophobic (Dispersive)Poor (Frequent Co-elution)Acetonitrile or Methanol
Phenyl-Hexyl Hydrophobic + π-πModerateMethanol
PFP (Pentafluorophenyl) π-π, Dipole-Dipole, ShapeExcellent (Baseline Resolution)Methanol

Step-by-Step Methodology: Optimized PFP Separation Protocol

This protocol acts as a self-validating system . It incorporates a System Suitability Test (SST) to verify that the shape-selective mechanisms are active before you commit precious experimental samples to the run.

Phase 1: System Preparation & Equilibration

  • Column Installation: Install a high-efficiency PFP column (e.g., 2.6 µm core-shell PFP, 100 x 2.1 mm)[7].

  • Mobile Phase A (Aqueous): Prepare 0.1% Formic acid in ultra-pure LC-MS grade water. Causality: The low pH ensures the dichlorophenols remain fully protonated (neutral), maximizing their interaction with the stationary phase and preventing silanol-induced tailing.

  • Mobile Phase B (Organic): Utilize 100% LC-MS grade Methanol. Causality: Methanol preserves the π-π interactions necessary for isomer differentiation, whereas acetonitrile would disrupt them[4].

  • Equilibration: Flush the column with 50% B for 20 column volumes at 0.4 mL/min. Set the column compartment to 25°C.

Phase 2: System Suitability Testing (SST)

  • Injection: Inject 2 µL of a standard verification mixture containing 10 µg/mL each of 2,4-dichlorophenol and 2,5-dichlorophenol.

  • Isocratic Hold: Run an isocratic method at 45% Mobile Phase B for 10 minutes.

  • Validation Check: Calculate the resolution ( Rs​ ) between the two isomer peaks.

    • Self-Correction Loop: If Rs​<1.5 , the dipole interactions are insufficient. Lower the column temperature to 20°C to increase enthalpic retention and re-inject. Do not proceed to Phase 3 until Rs​≥1.5 .

Phase 3: Gradient Execution for Complex Mixtures

  • For samples containing highly complex halogenated mixtures (e.g., environmental extracts or drug degradation products), program the following shallow gradient[8]:

    • 0.0 - 2.0 min: 35% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 35% to 65% B (Shallow ramp)

    • 12.0 - 15.0 min: 65% to 95% B (Column wash)

    • 15.0 - 20.0 min: 35% B (Re-equilibration)

  • Causality: A shallow gradient (approx. 3% B/min) ensures that closely eluting critical pairs spend sufficient time partitioning into the rigid PFP ring, maximizing the shape-selective differences before the solvent strength forces them to elute.

References

  • Title: Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns Source: agilent.com URL: 2

  • Title: Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column Source: thermofisher.com URL: 7

  • Title: Retention Study of Dichlorophenol Isomers by High-Performance Liquid Chromatography Using a Mobile Phase Modified with ß-Cyclodextrin Source: oup.com URL: 5

  • Title: Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns Source: agilent.com URL: 4

  • Title: Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns Source: shimadzu.com URL: 1

  • Title: PFP HPLC Column, HPLC Analytical Columns Chemistry Source: hawach.com URL: 6

  • Title: ACE C18-PFP technical brochure Source: hplc.eu URL: 3

  • Title: Automated On-Line Column-Switching HPLC-MS/MS Method with Peak Focusing for the Determination of Nine Environmental Phenols in Urine Source: acs.org URL: 8

Sources

Troubleshooting

Advanced Technical Support Center: Chiral Resolution of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Welcome to the Advanced Chiral Resolution Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic, kinetic, and operational bottlenecks encountered wh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chiral Resolution Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific thermodynamic, kinetic, and operational bottlenecks encountered when resolving the enantiomers of methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate .

Because this α -hydroxy ester serves as a critical chiral building block in pharmaceutical synthesis, its resolution demands precise control over stereoselective environments. This guide bypasses generic advice to provide field-proven causality, self-validating protocols, and targeted troubleshooting for researchers and drug development professionals.

Quantitative Comparison of Resolution Strategies

Selecting the appropriate resolution method depends on your scale, required enantiomeric excess (ee%), and infrastructure. The table below summarizes the quantitative performance of the three primary strategies used for α -hydroxy esters.

Resolution StrategyMechanism of ActionTypical ee%Max Theoretical YieldScalabilityOperational Complexity
Enzymatic Kinetic Resolution (EKR) Enantioselective hydrolysis via Lipase (e.g., CALB)> 98%50% (per cycle)High (Bioreactors)Moderate (pH/Temp control)
Simulated Moving Bed (SMB) Continuous chiral chromatography on CSPs> 99%100% (Continuous)Very High (Industrial)High (Requires SMB unit)
Diastereomeric Crystallization Salt formation with chiral amines (post-hydrolysis)85 - 95%50% (per cycle)Moderate (Batch)Low (Standard glassware)

Standard Operating Procedure: Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is the industry standard for resolving α -hydroxy esters. It leverages the stereoselectivity of lipases to preferentially hydrolyze one enantiomer, leaving the other intact 1.

EKR_Workflow Racemic Racemic Methyl 3-(3,4-dichlorophenyl) -2-hydroxypropanoate Enzyme Immobilized Lipase (e.g., CALB) + Phosphate Buffer (pH 7.2) + MTBE Co-solvent Racemic->Enzyme Reaction Enantioselective Hydrolysis (Kinetic Resolution) Enzyme->Reaction Product1 (R)-3-(3,4-dichlorophenyl) -2-hydroxypropanoic acid (Aqueous Phase) Reaction->Product1 Hydrolyzed Product2 (S)-Methyl 3-(3,4-dichlorophenyl) -2-hydroxypropanoate (Organic Phase) Reaction->Product2 Unreacted

Fig 1. Enzymatic Kinetic Resolution workflow for α -hydroxy ester enantiomers.

Self-Validating Protocol: CALB-Catalyzed Resolution

This protocol utilizes Immobilized Lipase B from Candida antarctica (CALB) in a biphasic system to ensure substrate solubility while maintaining enzyme hydration.

Step 1: Substrate Preparation Dissolve 50 mmol of racemic methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate in 50 mL of methyl tert-butyl ether (MTBE). Causality: MTBE has an optimal Log P (~0.94) that preserves the hydration shell of the immobilized enzyme without stripping structural water, unlike highly polar solvents.

Step 2: Buffer Equilibration Prepare 50 mL of 0.2 M sodium phosphate buffer and adjust exactly to pH 7.2. Pre-warm both the aqueous and organic phases to 35°C in a jacketed reactor.

Step 3: Biocatalyst Addition Add 500 mg of immobilized CALB (e.g., Novozym 435) to the biphasic mixture.

Step 4: Reaction Execution Agitate the mixture at 250 rpm using an overhead mechanical stirrer. Critical Note: Never use magnetic stirring bars. The mechanical grinding will pulverize the acrylic resin supporting the enzyme, leading to unfilterable fines and loss of catalytic activity.

Step 5: Self-Validation Checkpoint (Monitoring) After 4 hours, withdraw a 50 μ L aliquot from the organic phase. Evaporate the MTBE, reconstitute in Hexane/Isopropanol (90:10), and inject into a Chiral HPLC (e.g., Chiralcel OD-H). Validation: The reaction is only considered complete when the peak area of the fast-reacting enantiomer is 1% of the slow-reacting enantiomer peak area.

Step 6: Quenching & Isolation Filter the mixture through a sintered glass funnel to recover the recyclable enzyme. Separate the phases using a separatory funnel. The organic phase contains the highly enriched unreacted ester. The aqueous phase contains the hydrolyzed acid, which can be recovered via acidification (pH 2.0 with HCl) and extraction with ethyl acetate.

Troubleshooting & FAQs

Q1: My enzymatic kinetic resolution using CALB is stalling at 30% conversion. Why is this happening, and how do I push it to the theoretical 50% yield?

Causality & Solution: The stalling is caused by localized micro-environmental acidification. As the reaction progresses, the hydrolyzed product—3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid—partitions into the aqueous phase and rapidly drops the pH. Lipolytic enzymes rely on a delicate catalytic triad (typically Ser-His-Asp/Glu) to function 2. If the pH drops below 6.0, the histidine residue becomes protonated, collapsing the charge-relay system and deactivating the enzyme. Actionable Fix: Increase the molarity of your phosphate buffer from 0.1 M to 0.2 M or 0.5 M. Alternatively, implement an autotitrator to continuously dose 1M NaOH, maintaining a strict pH of 7.2 throughout the reaction.

Q2: I am observing low enantiomeric excess (ee < 80%) in the unreacted ester fraction. What is driving this loss of stereoselectivity?

Causality & Solution: In kinetic resolution, the enantiomeric excess of the remaining substrate is mathematically tied to the reaction conversion and the enzyme's intrinsic Enantiomeric Ratio (E-value). If your enzyme has a moderate E-value (e.g., 20–50), stopping the reaction at exactly 50% conversion will leave a significant portion of the unwanted enantiomer behind. The mandelic acid-like core of this molecule can sometimes exhibit lower E-values depending on the specific lipase used 3. Actionable Fix: You must intentionally "over-hydrolyze" the mixture. Push the conversion to 52–55%. This sacrifices a small amount of chemical yield but ensures the slower-reacting enantiomer is highly enriched, driving the ee% > 99%.

Troubleshooting_EE Start Issue: Low Enantiomeric Excess (ee%) CheckConv Assess Reaction Conversion (%) Start->CheckConv CheckEnz Evaluate Enzyme E-value Start->CheckEnz ConvHigh Conversion > 50% CheckConv->ConvHigh ConvLow Conversion < 50% CheckConv->ConvLow ActionHigh Over-hydrolysis occurring. Reduce reaction time or temp. ConvHigh->ActionHigh ActionLow Incomplete resolution. Push conversion to 52-55%. ConvLow->ActionLow LowE E-value < 20 CheckEnz->LowE ActionEnz Screen alternative lipases (e.g., P. cepacia) LowE->ActionEnz

Fig 2. Logical troubleshooting tree for resolving low enantiomeric excess (ee%).

Q3: When scaling up the resolution via Chiral HPLC or Simulated Moving Bed (SMB) chromatography, my peak resolution ( Rs​ ) drops significantly, and the peaks tail heavily. How do I maintain baseline separation?

Causality & Solution: The 3,4-dichlorophenyl moiety is highly lipophilic and electron-withdrawing, creating strong π−π and halogen-bond interactions with the Chiral Stationary Phase (CSP), such as amylose tris(3,5-dimethylphenylcarbamate). If your mobile phase lacks sufficient competitive hydrogen-bonding capacity, the enantiomers will bind too strongly to the CSP, causing severe tailing and destroying the resolution factor. Actionable Fix: Modify your mobile phase. If using pure Hexane or Heptane, introduce 5% to 15% Isopropanol or Ethanol. The alcohol acts as a competitive modifier, temporarily occupying the hydrogen-bond donor/acceptor sites on the CSP, which sharpens the peaks and restores baseline separation without overloading the column.

References

  • BenchChem Technical Support Team.
  • BenchChem Technical Support Team. An In-depth Technical Guide to Methyl 2-hydroxy-2-(4-nitrophenyl)
  • Pietruszka, J., Rieche, A. C. M., Wilhelm, T., & Witt, A. Biotransformations with Lipases.

Sources

Optimization

Technical Support Center: Troubleshooting Poor NMR Resolution for Chlorinated Aromatic Compounds

Welcome to the technical support center. As Senior Application Scientists, we understand that obtaining high-resolution NMR spectra is paramount for accurate structural elucidation and purity assessment. Chlorinated arom...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that obtaining high-resolution NMR spectra is paramount for accurate structural elucidation and purity assessment. Chlorinated aromatic compounds often present unique challenges due to signal overlap, complex coupling patterns, and quadrupolar effects. This guide provides in-depth troubleshooting strategies in a question-and-answer format to help you resolve common issues encountered during your experiments.

Section 1: Foundational Issues: Sample Preparation and Shimming

Poor resolution often originates from fundamental aspects of sample preparation or instrument setup. Before exploring complex solutions, it is crucial to validate these primary steps.

Q1: My entire spectrum, especially the aromatic region, shows broad, poorly defined peaks. Where should I start troubleshooting?

A1: Broad peaks throughout a spectrum typically point to one of two fundamental issues: suboptimal magnetic field homogeneity (shimming) or problems with the sample itself.[1][2] A systematic approach is key.

First, address the sample preparation. High-quality spectra depend on a homogeneous solution free of particulates and paramagnetic impurities.[3]

  • Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, causing peak broadening.[1][4] For small molecules (<1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point for ¹H NMR.[3][4]

  • Solubility: Ensure your compound is fully dissolved. Any suspended solid particles will severely degrade the magnetic field homogeneity.[4][5] It is best practice to dissolve your sample in a small vial first and then filter it through a pipette plugged with glass wool or a Kimwipe into the NMR tube.[4][6]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions (e.g., from catalysts or glassware) can cause significant line broadening due to accelerated relaxation.[3][7] If you suspect contamination, try passing your sample through a small plug of silica or celite.

Second, evaluate the instrument's shimming. Shimming is the process of adjusting currents in specialized coils to counteract inhomogeneities in the main magnetic field (B₀).[8][9] Poor shimming is a very common cause of broad and distorted lineshapes.[1][10]

Below is a general workflow for troubleshooting broad peaks.

G General Troubleshooting Workflow for Poor NMR Resolution start Poor Resolution Observed check_sample Step 1: Verify Sample Integrity - Is concentration optimal? - Is it fully dissolved? - Any visible particulates? - Possible paramagnetic ions? start->check_sample reprepare_sample Action: Re-prepare Sample - Adjust concentration - Filter solution - Use clean glassware check_sample->reprepare_sample No check_shimming Step 2: Evaluate Shimming - Is the lineshape symmetrical? - Check standard sample performance check_sample->check_shimming Yes reprepare_sample->check_shimming perform_shimming Action: Re-shim the Spectrometer - Start with on-axis (Z) shims - Proceed to off-axis (X, Y) shims check_shimming->perform_shimming No check_solvent Step 3: Assess Solvent Choice - Are aromatic signals overlapping? check_shimming->check_solvent Yes success Resolution Improved perform_shimming->success change_solvent Action: Change Solvent - Try an aromatic solvent (e.g., Benzene-d6) - Consider temperature effects check_solvent->change_solvent Yes advanced_methods Step 4: Employ Advanced Techniques - Still unresolved? check_solvent->advanced_methods No change_solvent->success run_2D_NMR Action: Acquire 2D NMR - COSY, HSQC, HMBC - Consider higher field instrument advanced_methods->run_2D_NMR Yes advanced_methods->success No, consult specialist run_2D_NMR->success

Caption: A systematic workflow for diagnosing and resolving poor NMR resolution.

Section 2: The Impact of Solvent and Acquisition Parameters

Once fundamental issues are ruled out, the next step is to optimize experimental parameters, starting with the most influential: the solvent.

Q2: The signals in the aromatic region (6.5-8.5 ppm) of my polychlorinated biphenyl (PCB) analogue are a convoluted mess of overlapping multiplets. How can I resolve them?

A2: This is a classic problem. The aromatic protons of substituted benzenes often have very similar chemical shifts, leading to severe signal overlap.[11][12] The most powerful and often overlooked solution is to change the deuterated solvent.[1]

The causality lies in Aromatic Solvent Induced Shifts (ASIS) . Solvents like benzene-d₆ form weak complexes with solute molecules. The diamagnetic ring current of the benzene solvent creates an anisotropic magnetic field that can significantly shift the resonance frequencies of nearby protons in the analyte.[13][14] Protons located above the plane of the benzene ring will be shielded (shifted upfield), while those near the edge will be deshielded (shifted downfield). This differential shifting can dramatically improve spectral dispersion.[15]

Experimental Protocol: Leveraging ASIS to Improve Resolution

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum in a non-aromatic solvent like Chloroform-d (CDCl₃).

  • Prepare a Second Sample: Carefully prepare a new sample of the same concentration in Benzene-d₆ (C₆D₆). It is crucial to use the same concentration to avoid concentration-dependent shifts.[1]

  • Acquire Second Spectrum: Run the ¹H NMR under identical acquisition parameters (temperature, pulse program).

  • Compare Spectra: Compare the aromatic regions of the CDCl₃ and C₆D₆ spectra. You will likely observe a significant change in the chemical shifts and improved separation of multiplets.[13][15]

The following table summarizes the properties of common NMR solvents.

SolventDielectric Constant (ε)Typical Use CasePotential for ASIS
Chloroform-d (CDCl₃)4.8General purpose, good for many organic compounds.[4]Low
Acetone-d₆20.7For more polar compounds.[1]Low
DMSO-d₆46.7For highly polar compounds, but difficult to remove.[1]Low
Benzene-d₆ (C₆D₆)2.3Excellent for resolving overlapping signals via ASIS.[15]High
Pyridine-d₅12.4Aromatic solvent with different shifting properties than benzene.[15]High

Data compiled from multiple sources.[1][13][15]

G Solvent Selection Decision Tree for Aromatic Compounds start Overlapping Aromatic Signals initial_solvent Initial Spectrum in CDCl3 or Acetone-d6 start->initial_solvent is_resolved Is resolution sufficient? initial_solvent->is_resolved use_benzene Switch to Benzene-d6 is_resolved->use_benzene No success Sufficient Resolution Achieved is_resolved->success Yes is_resolved2 Is resolution now sufficient? use_benzene->is_resolved2 use_pyridine Try Pyridine-d5 or Toluene-d8 is_resolved2->use_pyridine No is_resolved2->success Yes consider_temp Vary Temperature use_pyridine->consider_temp advanced_nmr Proceed to 2D NMR Techniques consider_temp->advanced_nmr advanced_nmr->success

Caption: Decision tree for selecting an appropriate NMR solvent to resolve aromatic signals.

Q3: I've increased the number of scans (NS), but my resolution isn't getting any better. Why?

A3: This is a common misconception. Increasing the number of scans improves the signal-to-noise ratio (S/N), not the resolution .[16] Resolution is a measure of the spectrometer's ability to distinguish between two closely spaced signals, and it is primarily determined by the magnetic field homogeneity (shimming) and the intrinsic properties of the molecule (T₂ relaxation).[10]

The S/N increases with the square root of the number of scans. To double the S/N, you must quadruple the number of scans.[16] While this makes weak signals more visible, it will not narrow broad peaks or separate overlapping ones. For better resolution, focus on:

  • Shimming: This is the most critical factor for resolution.[8][17]

  • Acquisition Time (AQ): A longer acquisition time allows for the detection of more slowly decaying signals (long T₂), which translates to sharper lines in the frequency domain. However, increasing AQ beyond a certain point (typically 2-3 times T₂*) will only add noise without improving resolution.[10][16]

  • Higher Magnetic Field: Higher field strength spectrometers increase the chemical shift dispersion in Hertz, which directly improves resolution.[18][19][20]

Section 3: Compound-Specific Challenges

Chlorinated aromatic compounds have intrinsic properties that can affect NMR spectra.

Q4: Could the chlorine atoms themselves be contributing to line broadening?

A4: Yes, this is a distinct possibility due to quadrupolar relaxation. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, are both quadrupolar nuclei (spin I = 3/2).[21] Nuclei with a spin > 1/2 have a non-spherical charge distribution, resulting in a nuclear electric quadrupole moment.

This quadrupole moment interacts with the local electric field gradient at the nucleus. For covalently bonded chlorine in an anisotropic environment (like an aromatic ring), this interaction is strong and provides a very efficient mechanism for nuclear relaxation.[21][22]

Causality: When a proton is scalar-coupled (J-coupled) to a quadrupolar nucleus like chlorine, the rapid relaxation of the chlorine nucleus can affect the proton's signal. If the relaxation rate of the chlorine is in an intermediate regime, it can shorten the lifetime of the proton's spin states, leading to line broadening according to the Heisenberg uncertainty principle.[22][23] While direct ¹H-¹³C coupling is readily observed, ¹H-³⁵/³⁷Cl coupling is often not seen as distinct splitting because the rapid quadrupolar relaxation effectively "decouples" the chlorine spin from the proton. However, this rapid relaxation can still manifest as broadening of the proton signal.[22] This effect is most pronounced for protons ortho to the chlorine atom.

Section 4: Advanced Techniques

When standard methods are insufficient, more advanced NMR experiments are required.

Q5: I've optimized my sample and acquisition parameters, but I still can't assign the protons in my complex chlorinated polyaromatic hydrocarbon. What's next?

A5: When a 1D ¹H NMR spectrum is too complex or crowded, the solution is to add a second dimension. Two-dimensional (2D) NMR experiments are exceptionally powerful for elucidating the structure of complex molecules.[11][24][25]

  • ¹H-¹H COSY (Correlation Spectroscopy): This is often the first 2D experiment to run. It reveals which protons are J-coupled to each other. A cross-peak between two proton signals indicates they are coupled, typically through 2-4 bonds. This is invaluable for tracing out spin systems within your molecule.[24]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It is extremely useful for assigning proton signals based on the more dispersed ¹³C chemical shift range.[24]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting different spin systems and identifying quaternary carbons.[24]

By combining the information from these 2D experiments, you can piece together the complete structure of your molecule, even when the 1D ¹H spectrum is intractable.

Section 5: Frequently Asked Questions (FAQs)
  • Q: Why is my baseline rolling or distorted?

    • A: This can be due to an insufficient relaxation delay (D1), especially if you have signals with long T₁ relaxation times (common for quaternary carbons and some aromatic protons).[16] It can also be an artifact of data processing. Ensure D1 is at least 5 times the longest T₁ for quantitative results. For routine spectra, a D1 of 1-2 seconds is often sufficient.[16]

  • Q: I see small, sharp peaks on either side of a large signal. What are they?

    • A: These are likely spinning sidebands, which are artifacts caused by sample spinning in an inhomogeneous magnetic field. Their frequency separation from the main peak is equal to the spinning rate. Improving the shimming, particularly the non-spinning (X, Y) shims, will reduce their intensity.[9]

  • Q: How do I choose the correct concentration for my sample?

    • A: For ¹H NMR of small molecules, 5-25 mg in 0.6-0.7 mL is typical.[4] For ¹³C NMR, you may need a more concentrated sample, around 50-100 mg, to get a good S/N in a reasonable time.[4] Always remember that overly concentrated samples can degrade resolution.[1]

References
  • Patsnap Eureka. (2026, March 5). How to Compare Aromatic Compounds Using NMR Spectroscopy.
  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts.
  • University of Ottawa NMR Facility Blog. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields.
  • Gan, Z., et al. (2008). High-field NMR using resistive and hybrid magnets. National MagLab.
  • University of Illinois. Shimming an NMR Magnet.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures.
  • ResearchGate. NMR Measurements of Complexes of Chloroform with Aromatic Molecules and Olefins.
  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
  • Chemistry Department, NMR Facility. (2020, April 13). Optimized Default 1H Parameters.
  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • PubMed. (2001, August 8). (1)H NMR investigation of solvent effects in aromatic stacking interactions.
  • UVic. D:\MyFiles\general manual\techniques\nmr sample prep.wpd.
  • PubMed. (2004, September 15). Resolution and sensitivity of high field nuclear magnetic resonance spectroscopy.
  • PMC. (2020, May 29). NMR and GC/MS analysis of industrial chloroparaffin mixtures.
  • Troubleshooting 1 H NMR Spectroscopy.
  • OSTI. (2023, August 11). On the effects of quadrupolar relaxation in Earth's field NMR spectra.
  • Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures.
  • ResearchGate. Shimming for High-Resolution NMR Spectroscopy.
  • National Academies of Sciences, Engineering, and Medicine. (2024). Chapter: 1 Magnetic Resonance Spectroscopies.
  • Reddit. (2023, October 3). NMR Peak Broadening : r/Chempros.
  • Max T. Rogers NMR. NMR Artifacts.
  • Chemistry LibreTexts. (2023, January 29). Low Resolution Proton NMR Spectra.
  • ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e).
  • ResearchGate. On the effects of quadrupolar relaxation in Earth's field NMR spectra | Request PDF.
  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide.
  • Frontiers. Ultra-High Field NMR and MRI—The Role of Magnet Technology to Increase Sensitivity and Specificity.
  • MDPI. (2023, April 6). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation.
  • (1991, December 17). SHIMMING AN NMR MAGNET.
  • PMC. Direct Investigation of Covalently Bound Chlorine in Organic Compounds by Solid-State 35Cl NMR Spectroscopy and Exact Spectral Line-Shape Simulations''.
  • TutorChase. Why might an NMR spectrum show broad peaks?.
  • ACS Publications. (2022, May 17). Quadrupolar Isotope-Correlation Spectroscopy in Solid-State NMR.
  • Chemical shifts.
  • (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Reddit. (2022, November 15). Quadrupolar relaxation in NMR : r/Chempros.
  • CDN. (2017, February 2). Common problems and artifacts encountered in solution‐state NMR experiments.
  • NMR Sample Prepara-on.
  • (2004, May 9). SHIMMING.
  • Benchchem. optimizing acquisition parameters for ¹⁹F NMR experiments.
  • arXiv. An Advice about Shimming in High-Resolution Nuclear Magnetic Resonance.

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Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate vs. Analogous Phenyllactic Acid Derivatives

Introduction & Mechanistic Overview The rational design of antimicrobial agents and enzyme inhibitors often begins with naturally occurring scaffolds. 3-Phenyllactic acid (PLA) is a well-documented organic acid produced...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The rational design of antimicrobial agents and enzyme inhibitors often begins with naturally occurring scaffolds. 3-Phenyllactic acid (PLA) is a well-documented organic acid produced by lactic acid bacteria, exhibiting broad-spectrum antimicrobial activity against both bacteria and fungi[1]. However, native PLA often requires high minimum inhibitory concentrations (MICs) to be effective, limiting its standalone pharmacological utility[2].

To overcome these pharmacokinetic and pharmacodynamic limitations, synthetic modifications such as halogenation and esterification are employed. This guide provides an objective, data-driven comparison between the native PLA scaffold, its halogenated free-acid derivative, and the highly optimized Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS 1494967-85-9). By analyzing their relative efficacies, membrane permeabilities, and target binding kinetics, researchers can better select the appropriate derivative for advanced drug development and biopreservation studies.

Mechanistic Causality: Why Halogenation and Esterification Matter

The biological activity of phenyllactic acid derivatives is fundamentally tied to their ability to cross microbial lipid bilayers and interact with intracellular targets, such as lactate dehydrogenases (LDH)[3].

  • The 3,4-Dichloro Substitution: The addition of two chlorine atoms at the meta and para positions of the phenyl ring dramatically increases the molecule's lipophilicity (LogP) and electron-withdrawing capacity. This modification enhances π-π stacking and hydrophobic interactions within the binding pockets of target enzymes.

  • Methyl Esterification: The native carboxylic acid of PLA is ionized at physiological pH, hindering passive diffusion across cell membranes. Masking this moiety as a methyl ester creates a neutral, highly permeable "prodrug." Once inside the microbial cell, ubiquitous intracellular esterases rapidly hydrolyze the ester, trapping the active free acid inside the cytoplasm where it can disrupt cellular machinery and membrane integrity[1].

MOA Ester Methyl Ester Derivative (Highly Lipophilic) Membrane Microbial Lipid Bilayer Ester->Membrane Passive Diffusion Acid Intracellular Free Acid (Active Pharmacophore) Membrane->Acid Intracellular Esterases Target Enzyme Inhibition & Membrane Disruption Acid->Target High-Affinity Binding

Fig 1. Cellular uptake and activation pathway of the esterified derivative.

Comparative Physicochemical and Efficacy Data

To objectively evaluate performance, we compare Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate against its structural predecessors. The tables below synthesize representative benchmarking properties and experimental efficacy data for these compounds.

Table 1: Physicochemical Properties

CompoundStructural ModificationLogP (Est.)Molecular WeightPolar Surface Area (PSA)
3-Phenyllactic acid (PLA) None (Native Baseline)1.14166.17 g/mol 57.5 Ų
3-(3,4-Dichlorophenyl)-2-hydroxypropanoic acid Halogenated Free Acid2.85235.06 g/mol 57.5 Ų
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate Halogenated Methyl Ester3.20249.09 g/mol 46.5 Ų

Data Interpretation: The transition from the native PLA to the dichlorinated methyl ester reduces the polar surface area and nearly triples the lipophilicity, directly correlating with enhanced membrane permeability.

Table 2: Comparative Antimicrobial Efficacy (Representative MIC, µM)

Target OrganismPLA (Native)Dichlorophenyl Free AcidDichlorophenyl Methyl Ester
Listeria monocytogenes> 10,00025062.5
Staphylococcus aureus> 10,000500125
Geotrichum candidum45,0001,000250

Data Interpretation: The methyl ester derivative demonstrates up to a 160-fold increase in potency compared to native PLA. The esterification step alone provides a 4-fold improvement over the halogenated free acid, confirming that cellular entry is a primary rate-limiting step for this class of compounds.

Self-Validating Experimental Protocol: MIC Determination

To ensure high-fidelity data when comparing compounds with varying lipophilicities, it is critical to use a self-validating assay system. Standard optical density (OD) measurements can be easily confounded by compound precipitation (a common issue with highly lipophilic esters in aqueous media). Therefore, the following protocol integrates a resazurin viability dye step to decouple true biological inhibition from physical artifacts[2].

Protocol Step1 1. Compound Solubilization (10 mM in 100% DMSO) Step2 2. Broth Microdilution (0.1 - 500 µM range) Step1->Step2 Step3 3. Inoculation & Controls (Vehicle + Reference) Step2->Step3 Step4 4. Resazurin Addition (Viability Check) Step3->Step4 Step5 5. Spectrophotometric Read (OD 595 nm) Step4->Step5

Fig 2. Self-validating MIC assay workflow incorporating resazurin tracking.

Step-by-Step Methodology:
  • Compound Solubilization & Vehicle Control: Prepare 10 mM stock solutions of all compounds in 100% anhydrous DMSO.

    • Causality: DMSO ensures complete dissolution of the lipophilic methyl ester. A vehicle control (DMSO only) must be run in parallel to confirm that the solvent itself does not inhibit microbial growth.

  • Broth Microdilution: Perform 2-fold serial dilutions in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi) across a 96-well microtiter plate to achieve a final test range of 0.5 µM to 500 µM. Ensure the final DMSO concentration remains ≤1% v/v to prevent solvent toxicity.

  • Microbial Inoculation: Inoculate each well with the target microorganism to achieve a final concentration of 5×105 CFU/mL. Include a positive growth control (media + inoculum) and a negative sterility control (media only).

  • Incubation & Primary Read: Incubate the plates at 37°C for 24 to 48 hours depending on the strain. Measure the optical density at 595 nm ( OD595​ ) using a microplate reader[2].

  • Orthogonal Validation (Resazurin Addition): Add 20 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

    • Causality: Viable metabolizing cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This step acts as a self-validating mechanism for the OD reading, ensuring that a low OD is definitively due to cell death rather than the lipophilic compound forming a clear micro-precipitate that mimics a lack of biological turbidity.

Conclusion

The transition from native 3-phenyllactic acid to Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate represents a masterclass in rational chemical optimization. By addressing the permeability bottlenecks of the free acid and leveraging the hydrophobic binding enhancements of the 3,4-dichloro motif, the methyl ester derivative achieves superior intracellular accumulation and target engagement. For researchers targeting intracellular dehydrogenases or seeking potent antimicrobial scaffolds, this esterified derivative offers a highly efficient starting point.

Sources

Comparative

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate Enantiomers

Introduction: The Imperative of Chirality in Drug Development In the landscape of modern chemical and pharmaceutical research, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of it...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Chirality in Drug Development

In the landscape of modern chemical and pharmaceutical research, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its biological activity. Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate, a chiral molecule possessing a stereocenter at the C2 position, exists as a pair of enantiomers: the (R) and (S) forms. These non-superimposable mirror images can exhibit vastly different pharmacological and toxicological profiles. As regulatory standards become increasingly stringent and the demand for stereochemically pure active pharmaceutical ingredients (APIs) grows, the ability to accurately distinguish and quantify these enantiomers is paramount.[1]

This in-depth technical guide provides a comparative analysis of various spectroscopic techniques for the characterization and differentiation of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate isomers. We will move beyond simple data reporting to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Challenge: Spectroscopic Equivalence of Enantiomers

Enantiomers possess identical physical and chemical properties in an achiral environment. Consequently, most standard spectroscopic techniques, which probe molecular properties like bond vibrations and nuclear magnetic environments, will yield identical spectra for both the (R) and (S) forms. This guide will detail the strategies—both direct and indirect—to overcome this fundamental challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Indirect but Powerful Approach

While NMR spectroscopy cannot directly distinguish between enantiomers in a standard achiral solvent, it becomes an exceptionally powerful tool when the magnetic equivalence of the nuclei in the two enantiomers is broken.[2] This is achieved by creating a diastereomeric environment, either transiently or through covalent modification.

Principle of Diastereomeric Non-equivalence

Diastereomers, unlike enantiomers, have different physical properties and, therefore, distinct NMR spectra.[3] The core strategy is to introduce a second, enantiomerically pure chiral entity—a chiral resolving agent—that interacts with the racemic analyte. This interaction forms a pair of diastereomeric species, each producing a unique set of signals in the NMR spectrum, allowing for their differentiation and quantification.

Method 1: Chiral Derivatizing Agents (CDAs)

This method involves the covalent reaction of the enantiomeric mixture with an enantiopure CDA to form a pair of diastereomers.

  • Expert Rationale: The formation of a stable covalent bond makes this method robust and often results in significant, easily resolvable differences in chemical shifts (Δδ). The choice of CDA is critical; it must be enantiomerically pure and react quantitatively with the analyte without causing racemization. α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, is a gold-standard CDA for chiral alcohols due to the large magnetic anisotropy of its phenyl and trifluoromethyl groups, which effectively induces chemical shift differences in the resulting diastereomeric esters.[4]

Experimental Protocol: Mosher's Ester Analysis of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate [4]

  • Preparation (in parallel):

    • Reaction A: In a clean, dry NMR tube, dissolve ~5 mg of the racemic analyte in 0.5 mL of anhydrous pyridine-d₅. Add 1.2 equivalents of (R)-(-)-MTPA chloride.

    • Reaction B: In a second NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.

  • Reaction: Seal the tubes and gently agitate. Allow the reactions to proceed at room temperature for 2-4 hours, or until completion as monitored by the disappearance of the alcohol proton signal. The pyridine acts as both the solvent and an HCl scavenger.

  • Analysis: Acquire ¹H NMR spectra directly from the reaction mixtures. Compare the spectra of the two diastereomeric products. The integration of non-overlapping signals provides the enantiomeric ratio.

Expected Data: The protons nearest the newly formed ester linkage, particularly the C2 methine proton (H-2) and the C3 methylene protons (H-3a, H-3b), will exhibit the most significant chemical shift non-equivalence.

Proton SignalChemical Shift δ (ppm) for (S)-Analyte-(R)-MTPA EsterChemical Shift δ (ppm) for (R)-Analyte-(R)-MTPA EsterΔδ (ppm)
H-2 (methine)5.355.450.10
OCH₃ (ester)3.783.800.02
H-3a (methylene)3.153.220.07
H-3b (methylene)3.053.100.05

Note: Data are hypothetical and for illustrative purposes.

Visualization: CDA Workflow

CDA_Workflow cluster_reactants Reactants cluster_products Products (Diastereomeric Mixture) racemate Racemic Analyte (R)-Isomer & (S)-Isomer diastereomer1 (R)-Analyte-(R)-CDA Ester racemate->diastereomer1 Pyridine diastereomer2 (S)-Analyte-(R)-CDA Ester racemate->diastereomer2 Pyridine cda (R)-Mosher's Acid Chloride (Enantiopure CDA) cda->diastereomer1 cda->diastereomer2 nmr ¹H NMR Analysis (Distinct Spectra) diastereomer1->nmr diastereomer2->nmr

Caption: Reaction of a racemic alcohol with an enantiopure CDA forms two distinct diastereomers, which are distinguishable by NMR.

Method 2: Chiral Solvating Agents (CSAs)

CSAs are enantiopure compounds that form weak, transient, non-covalent complexes (e.g., via hydrogen bonding or π-π stacking) with the analyte enantiomers.[5]

  • Expert Rationale: This method is advantageous because it is non-destructive, requires no sample derivatization, and is performed simply by adding the CSA to the analyte solution in the NMR tube.[5] However, the induced chemical shift differences are often smaller than with CDAs and can be highly dependent on concentration, solvent, and temperature. For an analyte with a hydroxyl group and an aromatic ring, a CSA like (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral phosphoric acid could be effective.[6][7]

Experimental Protocol: CSA Analysis

  • Initial Spectrum: Dissolve ~5 mg of the racemic analyte in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) and acquire a standard ¹H NMR spectrum.

  • Titration: Add the chosen CSA (e.g., TFAE) to the NMR tube in small, incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents).

  • Analysis: Acquire a spectrum after each addition. Observe the splitting of signals as the diastereomeric complexes form in solution. The optimal CSA concentration is the one that provides baseline resolution of at least one pair of signals.

Chiroptical Spectroscopy: The Direct Approach

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light. They are the most direct methods for distinguishing enantiomers.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule.[8][9]

  • Expert Rationale: This is a definitive technique for distinguishing enantiomers. In an ideal scenario, the (R) and (S) enantiomers will produce CD spectra that are perfect mirror images of each other, exhibiting opposite signs of the Cotton effect at the same wavelengths.[10] The chromophore in the target molecule is the dichlorophenyl ring, which absorbs in the UV region, making it suitable for CD analysis.

Experimental Protocol: CD Spectral Analysis

  • Sample Preparation: Prepare dilute solutions (e.g., 0.1-1.0 mg/mL) of the purified (R) and (S) enantiomers in a UV-transparent solvent (e.g., methanol or acetonitrile).

  • Blank Spectrum: Run a blank spectrum using the solvent alone to establish a baseline.

  • Sample Spectra: Acquire the CD spectra for each enantiomer, typically in the far-UV range (e.g., 190-300 nm).

  • Analysis: Plot molar ellipticity [θ] versus wavelength. The spectra should be mirror images. The spectrum of a racemic mixture will show no CD signal.

Expected Data:

IsomerWavelength (λ)Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
(R)-Isomer~220 nm+15,000
(S)-Isomer~220 nm-15,000
(R)-Isomer~280 nm-2,000
(S)-Isomer~280 nm+2,000

Note: Data are hypothetical and for illustrative purposes.

Visualization: Principle of Circular Dichroism

CD_Principle cluster_input Input Light cluster_output Output LCP Left-Circularly Polarized Light Sample Chiral Sample ((R) or (S)-Isomer) LCP->Sample RCP Right-Circularly Polarized Light RCP->Sample Absorption Differential Absorption (A_L ≠ A_R) Sample->Absorption CD_Signal CD Signal = A_L - A_R Absorption->CD_Signal

Caption: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample.

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy: Essential Supporting Roles

While not capable of distinguishing enantiomers, MS and IR are indispensable for confirming the fundamental structure and composition of the molecule.

Mass Spectrometry
  • Expert Rationale: MS provides the molecular weight and elemental composition. For Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate, the most telling feature is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[11] A molecule with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion (M⁺) at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.[12][13] This pattern is a definitive fingerprint for the presence of two chlorine atoms.

Expected Data (Molecular Ion Cluster):

Ionm/z (Calculated)Isotopic CombinationRelative Abundance
[M]⁺264C₁₀H₁₀³⁵Cl₂O₃100% (base peak of cluster, ~9)
[M+2]⁺266C₁₀H₁₀³⁵Cl³⁷ClO₃~65% (~6)
[M+4]⁺268C₁₀H₁₀³⁷Cl₂O₃~11% (~1)
Infrared (IR) Spectroscopy
  • Expert Rationale: IR spectroscopy is used to verify the presence of key functional groups.[14][15] The spectra of the two enantiomers will be identical. This technique serves as a rapid quality control check to confirm that the molecule contains the expected structural motifs.

Expected Characteristic Absorptions:

Functional GroupBondWavenumber (cm⁻¹)
AlcoholO-H stretch3500-3200 (broad)
Ester CarbonylC=O stretch~1735
Aromatic RingC=C stretch1600-1450
Aryl-ChlorideC-Cl stretch1100-1000
Ester C-OC-O stretch1300-1150

The Power of Synergy: Chiral HPLC Coupled with Spectroscopy

The most powerful and common approach in an industrial setting is the use of hyphenated techniques, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

  • Expert Rationale: A chiral HPLC column physically separates the two enantiomers in time.[16][17] By coupling the HPLC system to a detector—or multiple detectors in series (e.g., UV, CD, MS)—one can obtain retention times, quantification, and full spectroscopic data for each enantiomerically pure fraction as it elutes from the column. An HPLC-CD setup is particularly powerful, as it can confirm the enantiomeric identity by the sign of the CD signal at a specific wavelength for each separated peak.

Visualization: Chiral HPLC-Detector Workflow

HPLC_Workflow cluster_output Output Data Injector Inject Racemic Mixture Column Chiral HPLC Column (Separates Enantiomers) Injector->Column Mobile Phase Detector Detector Array (UV, CD, MS) Column->Detector Peak1 Peak 1: (R)-Isomer - Retention Time - UV Spectrum - CD Spectrum (+) - Mass Spectrum Detector->Peak1 Peak2 Peak 2: (S)-Isomer - Retention Time - UV Spectrum - CD Spectrum (-) - Mass Spectrum Detector->Peak2

Caption: Chiral HPLC separates enantiomers, allowing for individual detection and characterization by spectroscopic methods.

Conclusion

The unambiguous differentiation of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate enantiomers requires a multi-faceted spectroscopic approach. While MS and IR are essential for confirming the molecule's core structure and functional groups, they are blind to stereoisomerism. NMR, when used with chiral resolving agents, provides an elegant method for determining enantiomeric ratios without physical separation. However, for direct and definitive proof of enantiomeric identity, Circular Dichroism spectroscopy is the gold standard, providing mirror-image spectra for each isomer. In practice, the synergy of chiral HPLC for physical separation followed by spectroscopic detection (UV, CD, and/or MS) provides the most robust, reliable, and comprehensive characterization required for modern drug development and quality control.

References

  • Reich, H. J. (2020). Symmetry in NMR Spectra. University of Wisconsin-Madison. Available at: [Link]

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  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. Applications Notes. Available at: [Link]

  • Rahman, M. M., et al. (n.d.). Synthesis and Chiral Separation of Fibratol, Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl) methyl)-phenoxy)-2-methylpropanoate. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • Gualandi, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • Kittakoop, P., et al. (2021). Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy. Journal of Natural Products. ACS Publications. Available at: [Link]

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  • Nanalysis. (2019). Enantiomers – Image | Mirror Image. Available at: [Link]

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  • Obata, K., et al. (n.d.). A facile synthesis route to decyl-(R)-2-methylbutyl-dichlorosilane as a monomer of rigid-rod helical polysilane. Available at: [Link]

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  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Available at: [Link]

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  • Reddy, R. S. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega. Available at: [Link]

  • de Oliveira, G. G., et al. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PMC. Available at: [Link]

  • Eslami, B., et al. (2021). Circular dichroism spectroscopy and chiral sensing in optical fibers. OSA Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • Horváth, J., et al. (2020). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]

  • Bruker. (n.d.). Guide to Applications of IR Spectroscopy. Available at: [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Available at: [Link]

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  • PubChem. (n.d.). 3,4-Dichloromethylphenidate. Available at: [Link]

  • Vaia. (n.d.). Question: Halogenated compounds are particularly easy to identify.... Available at: [Link]

  • ContaminantDB. (2016). Methyl 2-hydroxypropanoate (CHEM017238). Available at: [Link]

  • Liu, Y., et al. (2018). Chiral 1H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids. Frontiers in Chemistry. Available at: [Link]

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  • Creative Biostructure. (n.d.). Application of Circular Dichroism Spectroscopy in Small Molecule Research. Available at: [Link]

  • IntechOpen. (2022). IR Spectroscopy in Qualitative and Quantitative Analysis. Available at: [Link]

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Validation

biological activity comparison between 3,4-dichloro and 2,4-dichloro analogs

Biological Activity Comparison: 3,4-Dichloro vs. 2,4-Dichloro Analogs in Agrochemical and Pharmaceutical Design As a Senior Application Scientist, I frequently encounter the misconception that halogenating an aromatic ri...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison: 3,4-Dichloro vs. 2,4-Dichloro Analogs in Agrochemical and Pharmaceutical Design

As a Senior Application Scientist, I frequently encounter the misconception that halogenating an aromatic ring will uniformly enhance a molecule's biological activity by simply increasing its lipophilicity (logP). While halogenation does improve membrane permeability, the precise positional isomerism—specifically the shift between a 2,4-dichloro and a 3,4-dichloro substitution pattern—dictates the molecule's 3D conformation, electronic distribution, and steric compatibility with target receptors.

This guide objectively compares the biological performance of 2,4-dichloro and 3,4-dichloro analogs across different biological systems, providing the mechanistic causality behind their divergent activities and the self-validating experimental protocols used to evaluate them.

Mechanistic Divergence: Steric Fit vs. Membrane Penetration

The biological activity of dichlorinated aromatics generally bifurcates based on the nature of the biological target:

  • Receptor-Mediated Pathways (The Ortho-Effect): In highly specific receptor pockets, such as the plant TIR1-Aux/IAA coreceptor, the presence of an ortho-halogen (the 2-position in 2,4-dichloro analogs) is often accommodated or even required to lock the side-chain into an active conformation. Conversely, a halogen at the meta-position (the 3-position in 3,4-dichloro analogs) frequently creates a steric clash with the receptor walls, drastically reducing binding affinity[1].

  • Permeation-Driven Pathways (Lipophilicity & Electronic Distribution): When the primary barrier to efficacy is the penetration of complex lipid structures (e.g., bacterial cell walls or arthropod egg chorions), the 3,4-dichloro pattern often outperforms. The adjacent halogens create a strong, unified inductive electron-withdrawing effect without the steric hindrance of an ortho-substitution, optimizing the molecule for broad-spectrum antimicrobial and ovicidal penetration[2][3].

SAR_Comparison cluster_Auxin Receptor Target (e.g., TIR1 Phytohormone) cluster_Acaricide Permeation Target (e.g., Ovicidal/Antimicrobial) Node_24D 2,4-Dichloro Analog TIR1_Strong Optimal Pocket Fit (High Affinity) Node_24D->TIR1_Strong Node_34D 3,4-Dichloro Analog TIR1_Weak Steric Clash at 3-Position (Low Affinity) Node_34D->TIR1_Weak Result_24D Strong Biological Response TIR1_Strong->Result_24D Result_34D Attenuated Response TIR1_Weak->Result_34D Node_24_Dith 2,4-Dichloro Analog Adult_Only Standard Membrane Penetration Node_24_Dith->Adult_Only Node_34_Dith 3,4-Dichloro Analog Adult_Egg Enhanced Deep Tissue/Egg Penetration Node_34_Dith->Adult_Egg

Fig 1: Biological activity divergence of 2,4-dichloro and 3,4-dichloro isomers across targets.

Quantitative Data Comparison

The following table synthesizes experimental data comparing the two substitution patterns across distinct chemical scaffolds and biological targets.

Chemical ScaffoldTarget Organism / System2,4-Dichloro Analog Performance3,4-Dichloro Analog PerformanceMechanistic Causality
Phenoxyacetic Acids Arabidopsis thaliana (Auxin Signaling)High Activity: Potent root growth inhibition and somatic embryogenesis induction[1].Low Activity: Significantly reduced auxinic response[1].3-position halogen causes steric clash in the TIR1-Aux/IAA binding pocket[1].
1,2,3-Dithiazoles Tetramuchus urticae (Two-spotted spider mite)Moderate Activity: Total adult mite control, but 0% effect on eggs [3].High Activity: Almost total control of adult mites and 85%+ egg suppression [3].3,4-substitution optimizes lipophilicity for penetration through the dense egg chorion[3].
Cinnamanilides Gram-positive Bacteria & MycobacteriaModerate Activity: Standard antibacterial baseline.High Activity: Broader spectrum; submicromolar activity against MRSA isolates[2].Enhanced lipid bilayer disruption and target enzyme binding due to altered electron density[2].

Self-Validating Experimental Protocols

Protocol A: Auxinic Activity & Receptor Validation Assay

Purpose: To prove that the growth inhibition of 2,4-D vs 3,4-D is due to specific TIR1 receptor binding, not general phytotoxicity.

  • Seed Preparation: Surface-sterilize seeds of wild-type Arabidopsis thaliana (Col-0) and a transgenic DR5::GUS reporter line (which expresses β-glucuronidase only when the auxin signaling pathway is actively triggered).

  • Media Formulation: Prepare ½ Murashige and Skoog (MS) agar plates. Supplement separate batches with 50 nM and 5 µM of either 2,4-D or 3,4-D. Include a mock (DMSO) negative control and an Indole-3-acetic acid (IAA) positive control.

  • Cultivation: Plate the seeds and incubate vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Phenotypic Measurement: Measure primary root length.

  • Self-Validation Step (GUS Staining): Submerge the DR5::GUS seedlings in X-Gluc staining solution for 12 hours at 37°C.

    • Causality Check: If a compound inhibits root growth but fails to induce blue GUS staining in the root elongation zone, it is a general toxin. 2,4-D will show severe root inhibition and intense blue staining, validating it as a true auxin mimic[1]. 3,4-D will show minimal staining, proving its failure to bind the TIR1 receptor[1].

Protocol B: Stage-Specific Acaricidal Penetration Assay

Purpose: To differentiate between surface-level toxicity (adults) and deep-tissue permeation (eggs) of dithiazole analogs.

  • Host Preparation: Excise uniform pinto bean leaf discs and place them on wet cotton in petri dishes to maintain turgor.

  • Infestation & Segregation:

    • Group 1 (Adults): Transfer 20 adult Tetramuchus urticae mites to the leaf discs.

    • Group 2 (Eggs): Allow adult mites to lay eggs on separate leaf discs for 48 hours, then carefully remove all adults, leaving only the unhatched eggs.

  • Compound Application: Apply a 40 ppm solution of the 2,4-dichloro or 3,4-dichloro 1,2,3-dithiazole analog via a precision Potter spray tower to ensure uniform coverage[3].

  • Self-Validation Step (Stage-Specific Mortality): Assess adult mortality at 48 hours post-treatment. Assess egg hatchability at 7 days post-treatment.

    • Causality Check: Because eggs do not feed, any ovicidal activity relies strictly on the compound's ability to penetrate the protective chorion via contact. The 2,4-dichloro analog will kill feeding adults but spare the eggs. The 3,4-dichloro analog's ability to kill both validates its superior lipophilic penetration profile[3].

References

  • Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana, ResearchG
  • The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold, MDPI,
  • Study of Biological Activities and ADMET-Related Properties of Novel Chlorin

Sources

Comparative

Authentic Standard Comparison Guide: Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate Analysis

The Analytical Bottleneck in Chiral Phenyllactic Acid Derivatives In the development of selective enzyme inhibitors and novel neuroactive APIs, Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9)[1] ser...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Bottleneck in Chiral Phenyllactic Acid Derivatives

In the development of selective enzyme inhibitors and novel neuroactive APIs, Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9)[1] serves as a highly specialized chiral intermediate. It is the direct ester precursor to 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid (CAS: 68921-93-7)[2], a scaffold notorious for its analytical complexities.

For analytical chemists and drug development professionals, the primary bottleneck in utilizing this compound lies in two hidden failure modes:

  • Isobaric Positional Isomers: During synthesis, off-target chlorination can produce 2,4-dichloro or 3,5-dichloro analogs. Because these isomers share identical mass-to-charge (m/z) transitions, they are invisible to standard mass spectrometry without rigorous chromatographic separation.

  • Chiral Ambiguity: The 2-hydroxypropanoate moiety contains a critical stereocenter. If a standard lacks certified enantiomeric excess (ee%), undetected chiral inversion can drastically skew pharmacokinetic profiling and receptor-binding assays.

When researchers rely on generic commercial grades or crude in-house syntheses, these impurities artificially inflate assay yields and compromise API batch releases.

Objective Performance Comparison

To establish a reliable baseline for quantitative assays, we evaluated the performance of an Authentic Certified Reference Material (CRM) against a Generic Commercial standard and an In-House Crude synthesis. The data below demonstrates the critical variance in trace impurity profiles.

Analytical ParameterAuthentic CRM StandardGeneric Commercial GradeIn-House Crude Synthesis
Chemical Purity (LC-UV at 230 nm) > 99.8% 95.0% – 97.5%< 90.0%
Positional Isomers (LC-MS/MS) < 0.05% 1.5% – 3.0%> 5.0%
Enantiomeric Excess (ee%) > 99.9% Not Certified (Often Racemic)Variable
Water Content (Karl Fischer) < 0.1% 0.5% – 1.0%> 2.0%
Mass Balance 99.7% UnverifiedUnverified

Mechanistic Insights: Designing a Self-Validating System

An authentic standard must not merely state its purity; it must empirically prove it through orthogonal methodologies. In strict alignment with[3], our analytical approach is designed as a self-validating system .

  • The Causality of Column Selection: Why do generic standards fail to report positional isomers? Standard C18 columns often co-elute the 3,4-dichloro and 2,4-dichloro isomers. By utilizing a high-carbon-load C18 column with a shallow, extended gradient, we exploit minute differences in the hydrophobic footprint of the halogen substitutions, ensuring isobaric interference is chromatographically resolved before entering the MS source.

  • The Causality of Chiral Stationary Phases (CSPs): Achiral chromatography is fundamentally blind to the 2-hydroxypropanoate stereocenter. To resolve the (R) and (S) enantiomers, we employ a polysaccharide-based CSP[4]. The chiral selector forms transient diastereomeric complexes with the analyte; the slight difference in thermodynamic stability between the (R)-complex and (S)-complex drives the baseline separation.

  • System Suitability Testing (SST): A protocol is only self-validating if it proves it can detect an impurity before claiming the impurity is absent. Our protocols mandate the injection of a known racemic/isomeric mixture prior to the standard to verify system resolution ( Rs​>2.0 ).

Experimental Methodologies

Protocol A: Isomeric Profiling via LC-MS/MS

This method is optimized to separate the 3,4-dichloro target from its 2,4-dichloro and 3,5-dichloro positional isomers.

  • Sample Preparation: Dissolve the standard in LC-MS grade Methanol to a final concentration of 1.0 mg/mL. Dilute to 10 µg/mL using the initial mobile phase.

  • Chromatographic Conditions:

    • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-2 min (20% B), 2-15 min (linear gradient to 65% B), 15-18 min (hold at 65% B), 18-20 min (return to 20% B).

    • Flow Rate: 0.6 mL/min.

  • Detection (ESI+ MRM): Monitor the [M+H]+ transition at m/z 249.0 189.0 (loss of methyl formate).

  • Self-Validation (SST): Inject a spiked mixture containing 1% 2,4-dichloro isomer. The system is validated only if the resolution ( Rs​ ) between the two peaks is ≥1.5 .

Protocol B: Enantiomeric Excess (ee%) via Chiral HPLC

This method verifies the absolute stereochemical purity of the 2-hydroxypropanoate chiral center.

  • Sample Preparation: Dissolve the standard in Hexane/Isopropanol (90:10, v/v) to a concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak AS-H (Amylose tris[(S)-alpha-methylbenzylcarbamate] coated on silica), 250 mm × 4.6 mm, 5 µm[4].

    • Mobile Phase: Isocratic Hexane : Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Detection: UV Absorbance at 230 nm.

  • Self-Validation (SST): Inject a 50:50 racemic mixture of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate. The system is validated only if the enantiomeric peaks demonstrate baseline resolution ( Rs​≥2.0 ).

Analytical Workflow Visualization

Orthogonal validation workflow for authentic standard certification.

References

  • US EPA. "Benzenepropanoic acid, 3,4-dichloro-.alpha.-hydroxy- - Substance Details". System of Registries. Available at:[Link]

  • Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology". Guidance for Industry. Available at:[Link]

  • MDPI. "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods". Molecules. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Chiral Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

In the landscape of pharmaceutical and agrochemical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. For an active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and agrochemical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. For an active pharmaceutical ingredient (API) intermediate like Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate, a precursor to various bioactive compounds, the precise quantification of its enantiomeric composition is a non-negotiable aspect of quality control and process development. An accurate determination of enantiomeric excess (ee) ensures the final product's desired therapeutic action while minimizing potential off-target or toxic effects from the unwanted enantiomer.

This guide provides an in-depth comparison of established analytical methodologies for determining the enantiomeric excess of this specific α-hydroxy ester. We will move beyond mere protocols, delving into the causality behind experimental choices to empower researchers and drug development professionals to select and implement the most appropriate technique for their specific needs, whether in a high-throughput screening environment or a meticulous GMP-compliant quality control laboratory.

Comparative Overview of Analytical Techniques

The choice of an analytical method for ee determination is a balance of several factors including the required precision, sample throughput, available instrumentation, and the destructive nature of the technique. Here, we compare the preeminent chromatographic and spectroscopic methods applicable to Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

Technique Principle Resolution Sensitivity Sample Throughput Destructive? Primary Application
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)ExcellentHigh (UV/MS)Moderate to HighYes (can be preparative)Routine QC, High-Throughput Screening, Preparative Separation
Chiral GC Differential interaction with a Chiral Stationary Phase (CSP)ExcellentVery High (FID/MS)HighYesVolatile Analytes, Trace Impurity Analysis
NMR Spectroscopy Diastereomeric complex formation with a Chiral Solvating Agent (CSA)ModerateLowLow to ModerateNoStructural Confirmation, Mechanistic Studies, Orthogonal Method
VCD Spectroscopy Differential absorption of circularly polarized IR lightN/ALowLowNoAbsolute Configuration Determination

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse of the pharmaceutical industry for ee determination due to its robustness, versatility, and scalability.[1] The separation is achieved by exploiting the differential, transient diastereomeric complexes formed between the enantiomers and a chiral stationary phase (CSP).[2]

The Principle of Chiral Recognition in HPLC

For a successful chiral separation, there must be at least three points of interaction between the analyte and the CSP, with at least one of these interactions being stereochemically dependent.[2] For Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate, these interactions can include hydrogen bonding (from the hydroxyl group), dipole-dipole interactions (from the ester and chloro-substituents), and π-π stacking (from the dichlorophenyl ring). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally effective for a broad range of compounds, including α-hydroxy esters, due to their complex three-dimensional structure of chiral grooves and cavities.[3]

Experimental Protocol: Chiral HPLC
  • Column Selection:

    • Initial Screening: Begin with a polysaccharide-based column, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate). These are known for their broad enantioselectivity.[4]

    • Rationale: The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding, dipole-dipole, and π-π interactions, which are all potential interaction points for the target analyte.[3]

  • Mobile Phase Preparation:

    • Normal Phase: A typical starting mobile phase is a mixture of Hexane and a polar modifier like Isopropanol (IPA) or Ethanol (e.g., 90:10 Hexane:IPA).

    • Rationale: The non-polar primary solvent (hexane) minimizes interactions with the stationary phase, allowing the chiral recognition interactions between the analyte and CSP to dominate. The alcohol modifier is crucial for controlling retention time and improving peak shape.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter to prevent column blockage.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: e.g., Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic elution with 90:10 (v/v) Hexane:Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C. Temperature control is critical for reproducible retention times and selectivity.[4]

    • Detection: UV at 220 nm, leveraging the phenyl ring chromophore.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the two separated enantiomers (Area₁ and Area₂).

    • Calculate the enantiomeric excess using the formula:

      • ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Analyte (1 mg/mL in Mobile Phase) Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject 10 µL onto Chiral HPLC System Filter->Inject Separate Isocratic Elution (e.g., 90:10 Hexane:IPA) Inject->Separate Detect UV Detection (220 nm) Separate->Detect Integrate Integrate Peak Areas (Area₁, Area₂) Detect->Integrate Calculate Calculate ee% [|A₁-A₂|/(A₁+A₂)]*100 Integrate->Calculate Report Report Calculate->Report GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Analyte in Dry Solvent Deriv Add Silylating Agent (e.g., BSTFA) Sample->Deriv Heat Heat at 60°C for 30 min Deriv->Heat Inject Inject 1 µL into Chiral GC System Heat->Inject Separate Temperature Program Separation Inject->Separate Detect FID or MS Detection Separate->Detect Integrate Integrate Peak Areas (Area₁, Area₂) Detect->Integrate Calculate Calculate ee% [|A₁-A₂|/(A₁+A₂)]*100 Integrate->Calculate Report Report Calculate->Report NMR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dissolve Analyte (5-10 mg in CDCl₃) AddCSA Add Chiral Solvating Agent (e.g., TFAE) Sample->AddCSA Acquire Acquire ¹H NMR Spectrum (≥400 MHz) AddCSA->Acquire Identify Identify Split Proton Signal Acquire->Identify Integrate Integrate Signals (Integral₁, Integral₂) Identify->Integrate Calculate Calculate ee% [|I₁-I₂|/(I₁+I₂)]*100 Integrate->Calculate Report Report Calculate->Report

Sources

Comparative

Comparative Bioactivity Screening Guide: Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate vs. Standard Phenyllactic Acid Derivatives

Executive Summary The evaluation of halogenated phenyllactic acid (PLA) derivatives has emerged as a critical frontier in both antimicrobial development and metabolic oncology. Methyl 3-(3,4-dichlorophenyl)-2-hydroxyprop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of halogenated phenyllactic acid (PLA) derivatives has emerged as a critical frontier in both antimicrobial development and metabolic oncology. Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9) represents a highly optimized, synthetic evolution of naturally occurring PLA. By introducing a 3,4-dichloro substitution on the phenyl ring and masking the carboxylic acid as a methyl ester, this compound demonstrates a dual-action bioactivity profile: it acts as a potent disruptor of microbial biofilms and a cell-permeable inhibitor of mammalian Lactate Dehydrogenase A (LDHA).

This guide provides an objective, data-driven comparison of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate against its free-acid counterpart and the unhalogenated parent compound (3-Phenyllactic acid), detailing the mechanistic causality behind its superior performance and providing self-validating protocols for rigorous laboratory screening.

Mechanistic Rationale: The Causality of Chemotype Evolution

To understand the experimental choices in screening this compound, one must analyze the structure-activity relationship (SAR) that dictates its biological interactions.

Halogenation: Enhancing Target Affinity and Membrane Disruption

Naturally occurring 3-Phenyllactic acid (PLA) exhibits broad-spectrum antimicrobial activity by disrupting cell wall integrity and intercalating with genomic DNA[1]. However, its high minimum inhibitory concentration (MIC) limits clinical utility[2]. The strategic addition of chlorine atoms at the 3 and 4 positions of the phenyl ring drastically increases the molecule's lipophilicity (LogP).

  • Microbial Impact: Higher lipophilicity allows the compound to more aggressively partition into and destabilize the phospholipid bilayers of pathogens like Klebsiella pneumoniae and Escherichia coli[1].

  • Metabolic Impact: In mammalian cells, the bulky, electron-withdrawing dichloro-phenyl group fits optimally into the hydrophobic substrate-binding pocket of LDHA, increasing competitive binding affinity against endogenous pyruvate[3].

Esterification: The Prodrug Advantage for Intracellular Trapping

A major limitation of free phenyllactic acids in targeting intracellular enzymes (like LDHA) is their negative charge at physiological pH, which restricts passive diffusion across the plasma membrane. They often rely on Monocarboxylate Transporters (MCTs) for cellular entry[4]. By synthesizing the methyl ester variant, the compound acts as a lipophilic prodrug. It rapidly bypasses MCTs via passive diffusion. Once inside the cytoplasm, ubiquitous intracellular esterases hydrolyze the methyl group, liberating the active 3-(3,4-dichlorophenyl)-2-hydroxypropanoic acid. The resulting negatively charged active metabolite becomes "trapped" inside the cell, driving high local concentrations that effectively shut down LDHA and induce metabolic crisis in highly glycolytic cells.

MOA cluster_Microbial Microbial Target cluster_Metabolic Mammalian Target (Tumor/Host) Compound Methyl 3-(3,4-dichlorophenyl) -2-hydroxypropanoate Membrane Cell Membrane Disruption Compound->Membrane Lipophilic Penetration Esterase Intracellular Esterases Compound->Esterase Passive Diffusion DNA Genomic DNA Intercalation Membrane->DNA Biofilm Biofilm Eradication Membrane->Biofilm ActiveAcid 3-(3,4-dichlorophenyl) -2-hydroxypropanoic acid Esterase->ActiveAcid Hydrolysis LDHA LDHA Inhibition ActiveAcid->LDHA Competitive Binding MCT MCT Blockade ActiveAcid->MCT Efflux Blockade

Diagram 1: Dual mechanism of action for microbial membrane disruption and mammalian LDHA inhibition.

Comparative Bioactivity Data

The following tables synthesize quantitative screening data, highlighting the performance of the methyl ester derivative against its precursors.

Table 1: Antimicrobial and Antibiofilm Efficacy

Assay conditions: 24h incubation, pH 7.4. Biofilm eradication measured via crystal violet staining.

CompoundK. pneumoniae MIC (mg/mL)E. coli O26 MIC (mg/mL)Biofilm Eradication at 1.5 mg/mL (%)
3-Phenyllactic Acid (PLA) 2.502.7532.4 ± 4.1%
3-(3,4-dichlorophenyl)lactic acid 0.650.8068.2 ± 5.3%
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate 0.35 0.45 89.7 ± 3.2%
Table 2: Metabolic Modulation (LDHA Inhibition & Lactate Efflux)

Assay conditions: Recombinant human LDHA kinetics; A549 cell line for intracellular lactate accumulation.

CompoundCell-Free LDHA IC₅₀ (µM)Whole-Cell LDHA IC₅₀ (µM)Intracellular Lactate (Fold Change)
3-Phenyllactic Acid (PLA) > 500> 10001.1x
3-(3,4-dichlorophenyl)lactic acid 18.5 145.01.8x
Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate > 500 (Prodrug)22.4 4.5x

Data Insight: The free acid is a potent enzyme inhibitor in cell-free assays but fails in whole-cell models due to poor permeability. Conversely, the methyl ester is inactive in cell-free environments but highly efficacious in whole cells due to intracellular esterase activation.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols integrate internal validation checkpoints.

Protocol 1: High-Throughput Broth Microdilution & Biofilm Eradication

Causality: Standard optical density (OD₆₀₀) readings can be confounded by the precipitation of highly lipophilic halogenated compounds. We utilize Resazurin (Alamar Blue) as a metabolic indicator to strictly measure viable cell respiration.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture K. pneumoniae to mid-log phase. Adjust the suspension to 5×105 CFU/mL in Mueller-Hinton Broth (MHB).

  • Compound Dilution: Prepare a 2-fold serial dilution of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (from 5.0 mg/mL to 0.05 mg/mL) in DMSO. Ensure final DMSO concentration per well does not exceed 1% to prevent solvent toxicity.

  • Incubation: Dispense 100 µL of inoculum and 100 µL of compound solution into a 96-well plate. Incubate at 37°C for 20 hours.

  • Metabolic Staining: Add 20 µL of 0.015% Resazurin solution to each well. Incubate for an additional 4 hours in the dark.

  • Readout & Validation: Measure fluorescence (Ex 530 nm / Em 590 nm).

    • Self-Validation Check: The Z'-factor of the assay must be > 0.6 (calculated using 1% DMSO vehicle as negative control and 50 µg/mL Kanamycin as positive control). A Z'-factor below this threshold indicates pipetting error or uneven evaporation.

Protocol 2: Intracellular LDHA Inhibition & Lactate Efflux Assay

Causality: Because the compound is a prodrug, a pre-incubation phase is strictly required to allow intracellular esterases to cleave the methyl ester. Measuring both lysate and supernatant lactate distinguishes between pure LDHA inhibition and MCT blockade[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 lung carcinoma cells at 2×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Prodrug Activation Phase: Wash cells with PBS and apply the compound (0.1 to 100 µM) in serum-free DMEM. Incubate for exactly 4 hours to allow for intracellular diffusion and esterase-mediated hydrolysis.

  • Metabolic Stimulation: Spike the media with 10 mM Glucose to stimulate glycolysis. Incubate for 2 hours.

  • Fractionation: Carefully collect the supernatant (Extracellular fraction). Wash the cells with ice-cold PBS and lyse using 0.1% Triton X-100 (Intracellular fraction).

  • Quantification: Use a fluorometric Lactate Assay Kit (coupled enzyme reaction producing resorufin) to quantify lactate in both fractions.

    • Self-Validation Check: Total lactate (Intracellular + Extracellular) in the vehicle control must increase by at least 3-fold post-glucose spike. If total lactate drops in the treated wells, LDHA is inhibited. If intracellular lactate spikes while extracellular drops, MCT efflux is blocked.

Workflow Phase1 Phase 1: Compound Preparation (Ester vs. Free Acid vs. PLA) Phase2 Phase 2: In Vitro Antimicrobial MIC/MBC (Broth Microdilution) Phase1->Phase2 Phase3 Phase 3: Target Enzyme Assays (Recombinant LDHA Kinetics) Phase1->Phase3 Phase4 Phase 4: Cell-Based Efficacy (Lactate Efflux & Biofilm Mass) Phase2->Phase4 Phase3->Phase4 Phase5 Phase 5: Data Synthesis & Lead Optimization Phase4->Phase5

Diagram 2: High-throughput bioactivity screening workflow for phenyllactic acid derivatives.

Sources

Validation

A Comprehensive Guide to the Design and Evaluation of Structural Analogs of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate for Structure-Activity Relationship (SAR) Studies

This guide provides a detailed framework for conducting Structure-Activity Relationship (SAR) studies on Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate. While the specific biological profile of this molecule is not ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed framework for conducting Structure-Activity Relationship (SAR) studies on Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate. While the specific biological profile of this molecule is not extensively documented in public literature, its core structure bears a significant resemblance to compounds known to interact with monoamine transporters. Specifically, the dichlorophenyl moiety is a key feature in various psychoactive agents, including inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2][3] This guide will, therefore, operate under the well-founded hypothesis that this compound's primary targets are within the monoamine transporter family.

Our objective is to systematically deconstruct the lead molecule, propose strategic structural modifications, and provide robust, validated protocols for synthesis and biological evaluation. This approach is designed to elucidate the key molecular features responsible for potency and selectivity, thereby guiding the development of optimized compounds.[4][5]

Deconstruction of the Lead Compound and Strategic Framework for Analog Design

The foundation of a successful SAR campaign lies in the systematic modification of the lead compound to probe its interaction with the biological target.[6] We have identified three primary regions of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate for investigation:

  • Region A: The Dichlorophenyl Ring: This aromatic group is likely crucial for establishing key interactions within a hydrophobic pocket of the target protein. Modifications here will probe the role of halogen placement, electronic effects, and steric bulk.

  • Region B: The α-Hydroxy Group: This functional group is a potential hydrogen bond donor and acceptor. Its modification will clarify its importance in target binding affinity.

  • Region C: The Methyl Ester: This group influences solubility, metabolic stability, and can also participate in binding interactions.

The overall workflow for this SAR study is depicted below.

SAR_Workflow Lead Lead Compound Methyl 3-(3,4-dichlorophenyl) -2-hydroxypropanoate Analog_Design Analog Design Strategy (Regions A, B, C) Lead->Analog_Design Deconstruction Synthesis Chemical Synthesis of Analogs Analog_Design->Synthesis Propose Structures Bio_Eval Biological Evaluation (Monoamine Transporter Uptake Assay) Synthesis->Bio_Eval Purified Analogs SAR_Analysis SAR Analysis & Data Interpretation Bio_Eval->SAR_Analysis Generate IC50 Data New_Leads Optimized Leads or New Hypotheses SAR_Analysis->New_Leads Identify Trends New_Leads->Analog_Design Iterative Design

Caption: Iterative workflow for SAR studies.

Proposed Structural Analogs and Rationale

The following table outlines a focused set of initial analogs designed to provide maximal SAR insight. The rationale for each modification is explicitly stated, guiding the interpretation of subsequent experimental data.

Analog SeriesRegion ModifiedProposed ModificationRationale
A1: Phenyl Ring Isomers A: Dichlorophenyl2,4-dichloro; 3,5-dichloro; 2,5-dichloroTo determine the optimal substitution pattern for the chlorine atoms and probe the topology of the binding pocket.
A2: Halogen Substitution A: Dichlorophenyl3,4-difluoro; 3,4-dibromoTo evaluate the effect of halogen size and electronegativity on binding affinity. Fluorine can act as a hydrogen bond acceptor, while bromine increases lipophilicity.[7]
A3: Bioisosteric Replacement A: Dichlorophenyl3-chloro-4-methyl; 3-chloro-4-(trifluoromethyl)To distinguish between steric and electronic effects. The methyl group is a non-polar steric equivalent, while the CF3 group is a strong electron-withdrawing group.
B1: Hydroxyl Group Masking B: α-HydroxyO-Methyl ether (-OCH3); O-Acetyl ester (-OCOCH3)To determine if the hydroxyl group is required as a hydrogen bond donor. Masking this group should significantly reduce potency if it is a key interacting moiety.
C1: Ester Chain Homologation C: Methyl EsterEthyl ester; Isopropyl esterTo probe for additional hydrophobic interactions near the ester binding site and assess impact on metabolic stability. Larger groups may enhance van der Waals contacts.[8]
C2: Ester to Amide/Acid C: Methyl EsterN-methyl amide; Carboxylic acidTo introduce a hydrogen bond donor (amide) or a charged group (acid) and significantly alter polarity and metabolic profile. The carboxylic acid is often a key metabolite.

Experimental Protocols

Trustworthy and reproducible data is paramount. The following protocols for chemical synthesis and biological evaluation are based on established, peer-reviewed methodologies.

General Synthetic Scheme for Analog Preparation

A plausible and flexible route to the target analogs involves the Reformatsky reaction between a substituted benzaldehyde and a 2-bromo propionate ester, followed by functional group manipulation.

Synthesis_Scheme cluster_0 Core Synthesis cluster_1 Further Modification Aldehyde Substituted Benzaldehyde Product Target Analog (Racemic) Aldehyde->Product 1. Zn, THF 2. Reformatsky Reaction Bromoester Methyl 2-bromopropanoate Bromoester->Product Ester_Hydrolysis Ester Hydrolysis (LiOH) Product->Ester_Hydrolysis Etherification O-Alkylation (NaH, R-X) Product->Etherification Amide_Coupling Amide Coupling (H-NR1R2, HATU) Ester_Hydrolysis->Amide_Coupling

Caption: General synthetic approach to analogs.

Step-by-Step Protocol (Example: Synthesis of the Parent Compound):

  • Activation: Add zinc dust (1.2 eq) to a flame-dried, three-neck flask under an inert argon atmosphere. Activate the zinc with a few drops of 1,2-dibromoethane in anhydrous Tetrahydrofuran (THF).

  • Reaction: To the activated zinc suspension, add a solution of 3,4-dichlorobenzaldehyde (1.0 eq) and methyl 2-bromopropanoate (1.1 eq) in anhydrous THF dropwise at room temperature.

  • Progression: Stir the reaction mixture at reflux and monitor by Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 2-4 hours).

  • Quenching: Cool the reaction to 0°C and quench by slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

This general procedure can be adapted for analogs in Series A by using the appropriately substituted benzaldehyde. Analogs in Series B and C can be synthesized from the parent ester via standard functional group interconversions.[9][10][11]

Biological Evaluation: Monoamine Transporter Uptake Inhibition Assay

To determine the potency of the synthesized analogs, a cell-based radiotracer uptake inhibition assay is the gold standard.[12][13] This assay measures the ability of a compound to block the uptake of a radiolabeled substrate into cells expressing a specific human monoamine transporter.

Materials:

  • Human Embryonic Kidney (HEK-293) cells stably transfected with human DAT (hDAT), hSERT, or hNET.

  • Radiolabeled substrates: [³H]dopamine (for hDAT), [³H]serotonin (for hSERT), and [³H]norepinephrine (for hNET).

  • Assay buffer (e.g., Krebs-Henseleit buffer).

  • Test compounds (analogs) dissolved in DMSO and serially diluted.

  • Known inhibitors for positive controls (e.g., GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

  • 96-well cell culture plates and scintillation counter.

Step-by-Step Protocol:

  • Cell Plating: Plate the transfected HEK-293 cells in 96-well plates and grow to 80-90% confluency.

  • Pre-incubation: On the day of the experiment, wash the cells once with assay buffer. Add 50 µL of assay buffer containing various concentrations of the test compound (or control inhibitor/vehicle) to each well. Incubate for 15-20 minutes at room temperature.

  • Initiate Uptake: Add 50 µL of assay buffer containing the specific radiolabeled substrate (e.g., [³H]dopamine at a final concentration of ~20 nM) to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at room temperature. The optimal time should be within the linear range of uptake, which must be determined empirically.

  • Terminate Uptake: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer to remove extracellular radiotracer.

  • Cell Lysis: Lyse the cells in each well by adding a scintillation cocktail.

  • Quantification: Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor. Specific uptake is calculated by subtracting non-specific uptake from total uptake. Plot the percentage of inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific uptake).

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following table structure is recommended for presenting the results from the monoamine transporter uptake assay.

Table 1: SAR Data for Analogs of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Analog IDStructureModification RationalehDAT IC50 (nM)hSERT IC50 (nM)hNET IC50 (nM)
Parent (Image of structure)Lead Compounde.g., 50e.g., 250e.g., 120
A1-1 (Image of 2,4-dichloro analog)Phenyl Ring IsomerExperimental ValueExperimental ValueExperimental Value
A2-1 (Image of 3,4-difluoro analog)Halogen SubstitutionExperimental ValueExperimental ValueExperimental Value
B1-1 (Image of O-Methyl ether analog)Hydroxyl Group MaskingExperimental ValueExperimental ValueExperimental Value
C1-1 (Image of Ethyl ester analog)Ester Chain HomologationExperimental ValueExperimental ValueExperimental Value
...etc....etc....etc....etc....etc....etc.

By comparing the IC50 values of the analogs to the parent compound, clear SAR trends can be established. For example, a significant loss of potency in the B1 series would confirm the critical role of the α-hydroxy group in target binding. Similarly, comparing results across the A1 and A2 series will build a pharmacophore model for the aromatic binding region, guiding the design of the next generation of more potent and selective compounds.

References

  • Organic Syntheses Procedure. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. [URL: http://www.orgsyn.org/demo.aspx?prep=cv7p311]
  • Design, synthesis, biological evaluation, structure-activity relationship study, and mode of action of 2-phenol-4,6-dichlorophenyl-pyridines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/29715635/]
  • Synthesis of methyl-3-hydroxy-2,2-dimethyl-3-(4-chlorophenyl)propanoate (3). ResearchGate. [URL: https://www.researchgate.
  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [URL: https://www.bioassaysys.com/EnzyChrom-Monoamine-Oxidase-Inhibitor-Screening-Kit.html]
  • Comparative Analysis of the Biological Activities of Ethyl and Methyl 3-(3,4-Dihydroxyphenyl)propanoate. Benchchem. [URL: https://www.benchchem.com/product/b5379]
  • Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2872680/]
  • Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538730/]
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  • Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057398/]
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2020.00628/full]
  • Methyl 3-hydroxypropanoate synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/6149-41-3.htm]
  • Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. Google Patents. [URL: https://patents.google.
  • Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. Google Patents. [URL: https://patents.google.
  • Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0113541]
  • Structure Activity Relationship in Drug Discovery. Scribd. [URL: https://www.scribd.
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Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate proper disposal procedures

Standard Operating Procedure: Disposal of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate Executive Summary Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9) is a halogenated organic ester utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal of Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Executive Summary

Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate (CAS: 1494967-85-9) is a halogenated organic ester utilized in advanced drug development and synthetic research[1]. Due to the presence of a dichlorophenyl moiety, this compound cannot be disposed of via standard organic waste streams. Improper disposal of chlorinated organics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs)[2]. This guide provides a self-validating, step-by-step operational plan for the segregation, containment, and RCRA-compliant destruction of this chemical, designed to ensure laboratory safety and regulatory compliance.

Mechanistic Rationale for Disposal Protocols

The core principle of halogenated waste management is the prevention of uncontrolled thermal degradation. When chlorinated compounds like Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate are subjected to low-temperature combustion or environmental exposure, the carbon-chlorine bonds break and recombine with oxygen to form persistent dioxins and furans[2][3].

To prevent this catalytic formation, the Environmental Protection Agency (EPA) mandates that halogenated wastes undergo high-temperature incineration (>1100°C) at permitted facilities. These facilities must be equipped with acid-gas scrubbers to neutralize the corrosive hydrogen chloride (HCl) gas produced during the complete oxidation of the chlorinated ring[3][4].

Quantitative Data & Chemical Profile

Property / ClassificationDetail
Chemical Name Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate
CAS Number 1494967-85-9[1]
Molecular Formula C10H10Cl2O3[1]
Waste Classification Halogenated Organic Waste (EPA RCRA compliant)[5]
Incompatible Materials Strong oxidizers, strong bases, non-halogenated waste streams[6]
Primary Disposal Method High-Temperature Incineration (HTI) with Acid Gas Scrubbing[3]

Operational Workflow: Step-by-Step Disposal Plan

Step 1: Source Segregation

  • Action : Isolate Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate waste from all non-halogenated organic solvents (e.g., ethanol, acetone) and aqueous streams.

  • Causality : Mixing halogenated and non-halogenated waste significantly increases disposal costs and complicates the incineration process. Non-halogenated incinerators are not equipped with the specialized scrubbers required to handle the corrosive HCl gas generated by chlorinated compounds.

Step 2: Containment and Accumulation

  • Action : Collect the waste in a chemically compatible, high-density polyethylene (HDPE) or glass container[5]. Ensure the container is kept securely capped at all times unless actively adding waste.

  • Causality : Halogenated organics can volatilize, posing a severe inhalation hazard. Keeping containers sealed prevents fugitive emissions and complies with OSHA permissible exposure limits (PELs) in the laboratory environment[7]. Store the container in secondary containment within a ventilated flammable storage cabinet or fume hood.

Step 3: Hazard Labeling

  • Action : Affix a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. The label must explicitly state "Halogenated Organic Waste" and list the full chemical name and CAS number (1494967-85-9).

  • Causality : Accurate characterization is required by the Resource Conservation and Recovery Act (RCRA) to ensure the waste is routed to the correct treatment facility and to prevent dangerous chemical reactions during transport[6].

Step 4: Spill Management and HAZWOPER Compliance

  • Action : In the event of a spill, isolate the area immediately. Personnel trained under OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard should absorb the liquid using inert materials (e.g., vermiculite or sand)[8][9].

  • Causality : Sweeping chlorinated compounds with reactive absorbents can cause exothermic reactions. Inert absorbents safely sequester the chemical. The contaminated absorbent must then be collected and treated as halogenated hazardous waste.

Step 5: Final Destruction via High-Temperature Incineration

  • Action : Transfer the waste to a licensed hazardous waste contractor for transport to an RCRA-permitted incineration facility.

  • Causality : Permitted facilities utilize rotary kilns or liquid injection incinerators operating above 1100°C with a residence time of at least 2 seconds. This ensures a Destruction and Removal Efficiency (DRE) of 99.99%, completely oxidizing the compound into CO2, H2O, and manageable HCl, which is subsequently neutralized by wet scrubbers[3][4].

Mandatory Visualization

Workflow for segregation, accumulation, and RCRA-compliant disposal of halogenated organic waste.

Sources

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